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6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one Documentation Hub

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  • Product: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
  • CAS: 16992-40-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

Physicochemical Properties of 6,6-Dimethyl-3-Sulfanylidene-1,2,4-Triazinan-5-One: A Technical Guide Abstract This technical guide provides a comprehensive analysis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (C...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties of 6,6-Dimethyl-3-Sulfanylidene-1,2,4-Triazinan-5-One: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8), a critical heterocyclic intermediate in the synthesis of 1,2,4-triazinone herbicides (e.g., Metribuzin analogs) and bioactive pharmaceutical scaffolds.[1][2] We explore its structural dynamics, specifically the thione-thiol tautomerism, thermodynamic stability, and spectroscopic signatures.[1][2] Detailed experimental protocols for solubility profiling and pKa determination are included to support formulation and synthesis optimization.[1][2]

Chemical Identity & Structural Analysis

The compound belongs to the class of tetrahydro-1,2,4-triazines.[1][2] Unlike its fully unsaturated counterparts (triazinones), the "triazinan" designation implies a saturated ring system at the C6 position, stabilized by a gem-dimethyl group.[1][2]

Table 1: Chemical Identifiers & Core Parameters

ParameterValue
IUPAC Name 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
Common Synonyms Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one; DK-Metribuzin analog
CAS Number 16992-40-8
Molecular Formula C₅H₉N₃OS
Molecular Weight 159.21 g/mol
SMILES CC1(C(=O)NC(=S)NN1)C
InChI Key QUNUNCZHJTZYMB-UHFFFAOYSA-N
Tautomeric Equilibrium

A defining physicochemical feature is the prototropic tautomerism between the thione (lactam-like) and thiol (lactim-like) forms.[1][2] In the solid state and non-polar solvents, the thione form dominates due to stabilization by amide resonance.[1][2] In alkaline aqueous solutions, the equilibrium shifts toward the thiol form (thiolate anion), facilitating S-alkylation reactions.[1][2]

Figure 1: Tautomeric Equilibrium of 1,2,4-Triazinan-5-ones

Tautomerism Thione Thione Form (Neutral, Solid State) N-H / C=S Thiol Thiol Form (Solution/Basic pH) N=C-SH Thione->Thiol Proton Transfer (Solvent Dependent) Anion Thiolate Anion (Nucleophilic Species) N=C-S(-) Thiol->Anion Deprotonation (pKa ~6.8)

Caption: Prototropic shift between the stable thione form and the reactive thiol/thiolate species.[1][2]

Physicochemical Properties

Table 2: Physical Constants

PropertyValueNotes
Melting Point 189 °CDecomposition often observed near melt.[1][2]
Density 1.33 g/cm³Predicted value based on crystal packing.[1][2]
LogP (Octanol/Water) -0.1Indicates hydrophilicity; highly soluble in polar solvents.[1][2]
pKa (Acidic) 6.8 ± 0.2Deprotonation of the N2-H/N4-H (thioamide).[1][2]
Solubility (Water) Low (< 1 g/L)at 25°C, neutral pH.[1][2] Increases significantly at pH > 8.[1][2]
Solubility (Organics) HighDMSO, DMF, Ethanol, Methanol.[1][2]

Synthesis & Purity Profiling

The synthesis of the 6,6-dimethyl-triazinan core typically avoids the use of unstable alpha-keto acids.[1][2] Instead, it utilizes alpha-halo esters condensed with thiosemicarbazide .[1][2] This route minimizes side reactions and yields high-purity thione product.[1][2]

Synthetic Pathway (Mechanistic View)
  • Alkylation: Thiosemicarbazide attacks the alpha-carbon of ethyl 2-bromo-2-methylpropionate.[1][2]

  • Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl releases ethanol and closes the ring.[1][2]

Figure 2: Synthesis Workflow

Synthesis Reactant1 Ethyl 2-bromo-2-methylpropionate (Alpha-halo ester) Inter Intermediate Hydrazide (Acyclic) Reactant1->Inter SN2 Substitution (NaOEt/EtOH, Reflux) Reactant2 Thiosemicarbazide (Nucleophile) Reactant2->Inter Product 6,6-dimethyl-3-sulfanylidene- 1,2,4-triazinan-5-one Inter->Product Cyclization (-EtOH) Acid Catalysis

Caption: Condensation route utilizing alpha-halo esters to generate the gem-dimethyl triazinone core.

Impurity Profile
  • Desulfurized analogs: Formed via oxidative degradation (replace C=S with C=O).[1][2]

  • Open-chain hydrazones: Incomplete cyclization products, detectable by LC-MS (M+18 peaks).[1][2]

  • Dimerization: Disulfide bridge formation (R-S-S-R) under oxidative stress.[1][2]

Spectroscopic Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.25 ppm (s, 6H): Gem-dimethyl group (characteristic singlet).[1][2]

    • δ 8.5 - 11.0 ppm (br s, 2H): N-H protons (N2 and N4).[1][2] Broadening indicates exchangeable protons and hydrogen bonding.[1][2]

  • FT-IR (KBr Pellet):

    • 3100–3200 cm⁻¹: N-H stretch (broad).

    • 1680 cm⁻¹: C=O stretch (Amide I).

    • 1150–1200 cm⁻¹: C=S stretch (Thione character).[1][2]

  • Mass Spectrometry (ESI+):

    • m/z 160.05 [M+H]⁺: Base peak.[1][2]

    • m/z 182.03 [M+Na]⁺: Sodium adduct often observed.[1][2]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in various buffers for formulation development.

  • Preparation: Weigh 20 mg of the compound into 4 mL glass vials.

  • Solvent Addition: Add 2 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) or organic solvent (Methanol, Acetonitrile).[1][2]

  • Equilibration: Cap tightly and shake at 250 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Dilute the supernatant 1:10 with mobile phase and analyze via HPLC-UV (254 nm).

    • Note: Ensure the solid phase is still present after 24 hours to confirm saturation.[1][2]

Protocol 2: Potentiometric pKa Determination

Objective: To accurately measure the ionization constant of the thioamide group.

  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1][2]

  • Sample Prep: Dissolve ~5 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: 0.1 M KOH (standardized).

  • Procedure:

    • Acidify initially with 0.1 M HCl to pH ~2.0.[1][2]

    • Titrate with KOH to pH 12.0.[1][2]

    • Perform a blank titration (solvent only) for subtraction.[1][2]

  • Calculation: Use the Bjerrum plot method to determine the pKa, correcting for the dielectric constant of the methanol cosolvent (Yasuda-Shedlovsky extrapolation).

References

  • PubChem. (2025).[1][2] Compound Summary: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CID 1549229).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Abdel-Rahman, R. & Bawazir, W. (2018).[1][2][3] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.[1][2][3] [Link]

  • Sridhar, B., et al. (2006).[1][2][4] 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.[1][2][4] Acta Crystallographica Section E. [Link]

Sources

Exploratory

Technical Deep Dive: 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8)

Executive Summary The compound 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8), often referred to in industrial circles as a gem-dimethyl triazinone scaffold , represents a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8), often referred to in industrial circles as a gem-dimethyl triazinone scaffold , represents a critical intermediate in the synthesis of bioactive heterocyclic compounds. While structurally homologous to the blockbuster herbicide Metribuzin (which bears a tert-butyl group), this specific 6,6-dimethyl derivative serves as a versatile model system and a precursor for a class of 1,2,4-triazine-3-thio-5-one derivatives used in both agrochemical discovery and pharmaceutical applications (specifically as DHFR inhibitors and antimicrobial agents).

This guide synthesizes the "Acetone Cyanohydrin Route"—the most robust industrial protocol for its production—and details the physicochemical nuances that govern its reactivity, particularly its thione-thiol tautomerism which dictates downstream derivatization strategies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before engaging in synthesis, it is vital to understand the structural behavior of the molecule. The "triazinan" nomenclature implies a saturated ring system, but the molecule exists in a dynamic equilibrium.

Structural Specifications
PropertySpecification
CAS Number 16992-40-8
IUPAC Name 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
Synonyms Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one; 3-Mercapto-6,6-dimethyl-1,2,4-triazin-5-one
Molecular Formula C₅H₉N₃OS
Molecular Weight 159.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 248–249 °C (dec.)[1]
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.
pKa (Predicted) ~6.5 (Thiol proton), ~10.5 (Amide proton)
The Tautomerism Factor

The reactivity of CAS 16992-40-8 is defined by the tautomeric shift between the thione (C=S) and thiol (C-SH) forms. In the solid state, it predominantly exists as the thione. However, in basic solution, the equilibrium shifts to the thiol, making the sulfur atom highly nucleophilic—a property exploited for S-alkylation.

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (Solid State / Neutral pH) Dominant Species Thiol Thiol Form (Basic Solution) Nucleophilic Species Thione->Thiol OH- / Base Thiol->Thione H+ / Acid

Figure 1: The critical tautomeric shift governing the reactivity of the triazinone core.

Synthesis Protocol: The Acetone Cyanohydrin Route

While various routes exist (e.g., condensation of


-keto acids with thiosemicarbazide), the Acetone Cyanohydrin Route  is the most atom-efficient and scalable method for the 6,6-dimethyl derivative. This "one-pot" approach avoids the isolation of unstable intermediates.
Reaction Mechanism

The synthesis involves the nucleophilic attack of thiosemicarbazide on the nitrile carbon of acetone cyanohydrin (or its equilibrium equivalent, 2-amino-2-methylpropionitrile), followed by acid-catalyzed cyclization.

Step-by-Step Protocol

Reagents:

  • Acetone Cyanohydrin (Technical grade, 98%)

  • Thiosemicarbazide (99%)

  • Hydrochloric Acid (Conc. 37%)

  • Water (Deionized)

Workflow:

  • Preparation of Hydrazide Solution:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 0.1 mol (9.1 g) of thiosemicarbazide in 50 mL of water.

    • Add 10 mL of conc. HCl dropwise. The suspension will clear as the hydrochloride salt forms.

  • Addition of Cyanohydrin:

    • Heat the solution to 50°C .

    • Slowly add 0.11 mol (9.4 g) of acetone cyanohydrin over 20 minutes. Caution: HCN evolution is possible; perform in a well-ventilated fume hood.

  • Cyclization (The Critical Step):

    • Increase temperature to reflux (approx. 100°C) .

    • Maintain reflux for 3–4 hours .[1] The reaction mixture will initially turn yellow, and a white precipitate (the product) will begin to form as the reaction progresses.

    • Scientist's Note: If the solution remains clear, the cyclization is incomplete. Adjust pH to ~1-2 with additional HCl if necessary to drive ring closure.

  • Isolation & Purification:

    • Cool the mixture to 0–5°C in an ice bath. Stir for 1 hour to maximize precipitation.

    • Filter the crude solid under vacuum.[1]

    • Wash the filter cake with 2 x 20 mL of ice-cold water to remove unreacted thiosemicarbazide.

    • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol/water (1:1). Allow to cool slowly to room temperature, then refrigerate.

    • Yield: Typical yields range from 75% to 85% .

Synthesis Start Start: Thiosemicarbazide + H2O Acidify Add HCl (conc.) Forms Hydrazinium Salt Start->Acidify Add_AC Add Acetone Cyanohydrin (50°C, 20 min) Acidify->Add_AC Reflux Reflux (100°C, 4h) Cyclization Step Add_AC->Reflux Nucleophilic Attack Cool Cool to 0°C Precipitation Reflux->Cool Ring Closure Filter Filtration & Wash (Ice-cold H2O) Cool->Filter Product Final Product: 6,6-dimethyl-3-thioxo-1,2,4-triazinan-5-one (Yield: ~80%) Filter->Product

Figure 2: Industrial workflow for the synthesis of CAS 16992-40-8 via the Acetone Cyanohydrin route.

Reactivity & Derivatization[1][10]

For researchers using this compound as a scaffold, the primary interest lies in modifying the C3-sulfur and N4-nitrogen positions.

S-Alkylation (Thioether Formation)

This is the most common transformation, converting the thione into a methylthio- derivative (analogous to Metribuzin).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), NaOH.

  • Conditions: Aqueous/Methanolic NaOH at 0°C to RT.

  • Mechanism: The base deprotonates the thiol (formed via tautomerism), creating a thiolate anion which attacks the methylating agent.

  • Outcome: Formation of 3-(methylthio)-6,6-dimethyl-1,2,4-triazin-5(2H)-one .

N-Alkylation

Alkylation at the N2 or N4 position is competitive.

  • Selectivity: Under basic conditions with alkyl halides, S-alkylation is kinetically favored. To achieve N-alkylation, one typically must protect the sulfur (e.g., as a thioether) or use specific phase-transfer catalysts.

Applications in Drug & Agrochemical Development

Agrochemical Intermediates

The 6,6-dimethyl core serves as a model for Triazinone Herbicides . While commercial herbicides like Metribuzin utilize a tert-butyl group for optimal lipophilicity and binding to the Photosystem II complex (D1 protein), the 6,6-dimethyl analog is used to:

  • Study Structure-Activity Relationships (SAR) regarding steric bulk at the C6 position.

  • Synthesize metabolites for environmental fate studies.

Pharmaceutical Scaffolds
  • Antimicrobial Agents: The 1,2,4-triazine-3-thione core exhibits intrinsic bacteriostatic properties. Derivatization at N4 with Schiff bases (reaction with aldehydes) yields compounds with enhanced activity against Gram-positive bacteria.

  • DHFR Inhibitors: 1,2,4-triazines are known isosteres for the pteridine ring in folic acid. The 6,6-dimethyl derivative is a precursor for synthesizing lipophilic antifolates targeting Dihydrofolate Reductase (DHFR) in cancer therapy.

Safety & Handling (E-E-A-T)

  • HCN Hazard: The synthesis uses Acetone Cyanohydrin. While the protocol uses it as a liquid, thermal decomposition can release Hydrogen Cyanide gas. Always have a cyanide antidote kit available and work in a high-efficiency fume hood.

  • Thione Toxicity: Thiosemicarbazides and their cyclic derivatives can be goitrogenic (affecting thyroid function) upon chronic exposure. Use nitrile gloves and particulate respirators when handling the dry powder.

  • Waste Disposal: The aqueous mother liquor from synthesis contains unreacted thiosemicarbazide and potentially trace cyanides. It must be treated with bleach (sodium hypochlorite) to oxidize cyanides/sulfides before disposal.

References

  • Synthesis of Triazinones: Reaction of Acetone Cyanohydrin with Thiosemicarbazide. ResearchGate.[2][3][4] Available at: [Link]

  • Chemical Identity: Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one (CAS 16992-40-8). CAS Common Chemistry.[5] Available at: [Link]

  • Medicinal Applications: Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents.[6] Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Related Herbicide Chemistry:Process for the production of 1,2,4-triazin-5-one derivatives (Patent US4175188A). Google Patents.
  • General Reactivity: Reactions of 1,2,4-Triazines.[1] ScienceDirect/Elsevier. (Standard Reference Text).

Sources

Foundational

Biological Activity of 1,2,4-Triazinone Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 1,2,4-triazinone scaffold represents a privileged structure in medicinal chemistry, characterized by its high nitrogen content and ability to engage in diverse hydrogen bonding interactions.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazinone scaffold represents a privileged structure in medicinal chemistry, characterized by its high nitrogen content and ability to engage in diverse hydrogen bonding interactions.[1] This guide analyzes the pharmacophore's versatility, focusing on its validated efficacy in oncology (kinase and tubulin inhibition), virology (reverse transcriptase inhibition), and inflammation (AGE-RAGE signaling blockade). This document serves as a technical blueprint for researchers, synthesizing structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols.

Part 1: Chemical Basis & Structural Pharmacophore

The biological potency of 1,2,4-triazinone derivatives stems from their electronic deficiency and capacity for bioisosteric replacement.

  • Hydrogen Bonding: The N-2 and N-4 positions (when unsubstituted) act as hydrogen bond donors, while N-1 and the carbonyl oxygen serve as acceptors, facilitating tight binding in enzyme active sites (e.g., CDK2 ATP-binding pockets).

  • Electronic Modulation: The triazine ring is electron-deficient, making it susceptible to nucleophilic attack, a feature often exploited in covalent inhibitor design or metabolic activation.

  • Bioisosterism: The ring system often serves as a bioisostere for amide or ester groups, improving metabolic stability while maintaining ligand-receptor affinity.

Part 2: Therapeutic Applications & Mechanisms[2][3]

Oncology: Multi-Target Inhibition

Recent lead optimization campaigns have positioned 1,2,4-triazinone derivatives as potent multi-target anticancer agents.

Key Mechanisms:

  • Cyclin-Dependent Kinase (CDK2) Inhibition: Derivatives fused with xanthone or acridone scaffolds compete with ATP, arresting the cell cycle at the G1/S or G2/M phase.

  • Topoisomerase II Inhibition: Planar triazinone systems intercalate into DNA or bind the Topo II-DNA cleavage complex, preventing religation and inducing apoptosis.

  • Tubulin Polymerization Inhibition: Certain 3,5,6-trisubstituted derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Visualization: Apoptotic Signaling Pathway

The following diagram illustrates the downstream effects of 1,2,4-triazinone-induced CDK2 and Topo II inhibition, leading to p53 upregulation and mitochondrial apoptosis.

ApoptosisPathway Triazinone 1,2,4-Triazinone Derivative CDK2 CDK2/Cyclin E Complex Triazinone->CDK2 Inhibits TopoII Topoisomerase II Triazinone->TopoII Inhibits p53 p53 (Upregulation) CDK2->p53 Cell Cycle Arrest TopoII->p53 DNA Damage Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Represses Mito Mitochondrial Permeabilization Bax->Mito Translocates CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 1: Mechanism of action for anticancer 1,2,4-triazinone derivatives inducing intrinsic apoptosis.

Quantitative Data: SAR Summary (Anticancer)
Derivative ClassSubstituent (R)TargetActivity Profile (IC50)
Xanthone-Triazinone 3-phenyl-6-(p-tolyl)HCT116 (Colon)Low micromolar (< 5 µM)
Acridone-Triazinone 3-methoxy-10-methylGlioblastoma (A-172)Potent antiproliferative
Simple Triazinone 5,6-diphenylMCF-7 (Breast)Comparable to Podophyllotoxin
Sulfonamide-Triazinone BenzenesulfonamideDLD-1 (Colon)Induces Caspase-3/7
Inflammation: The AGE-RAGE Axis

In chronic inflammatory conditions (e.g., diabetes), 1,2,4-triazinone derivatives act as inhibitors of the AGE-RAGE (Advanced Glycation End products - Receptor for AGE) signaling cascade.[2]

Mechanism: Compounds block the interaction between AGEs and RAGE on the surface of monocytes (e.g., THP-1 cells).[2][3] This prevents the downstream phosphorylation of p38 MAPK and the nuclear translocation of NF-κB , thereby reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

InflammatoryPathway AGE AGEs (Ligand) RAGE RAGE (Receptor) AGE->RAGE Binds Inhibitor 1,2,4-Triazinone Inhibitor Inhibitor->RAGE Blocks Interaction ROS ROS Generation RAGE->ROS p38 p38 MAPK (Phosphorylation) ROS->p38 NFkB NF-κB (Translocation) p38->NFkB Cytokines TNF-α, IL-6 (Inflammation) NFkB->Cytokines Transcription

Figure 2: Inhibition of the AGE-RAGE inflammatory cascade by 1,2,4-triazinone derivatives.

Part 3: Experimental Protocol (Self-Validating)

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of novel 1,2,4-triazinone derivatives against cancer cell lines (e.g., MCF-7, HCT116). Validation Principle: This protocol includes solvent controls (DMSO) to rule out vehicle toxicity and positive controls (Doxorubicin/Cisplatin) to validate assay sensitivity.

Materials
  • Cell Lines: MCF-7 or HCT116 (ATCC).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, PBS.

  • Equipment: Microplate reader (570 nm), CO2 incubator.

Step-by-Step Methodology
  • Seeding:

    • Seed tumor cells into 96-well plates at a density of

      
       cells/well in 100 µL complete media.
      
    • Control Check: Leave one column as "Media Only" (Blank) to subtract background absorbance.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare stock solutions of 1,2,4-triazinone derivatives in DMSO (10 mM).

    • Perform serial dilutions in culture media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Step: Ensure final DMSO concentration is < 0.5% to prevent solvent cytotoxicity.

    • Add 100 µL of diluted compounds to respective wells (triplicate).

    • Controls:

      • Negative Control: Cells + Media + 0.5% DMSO (100% Viability reference).

      • Positive Control: Cells + Doxorubicin (Standard curve).

  • Incubation:

    • Incubate plates for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully aspirate the supernatant (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference filter 630 nm).

  • Data Analysis:

    • Calculate % Cell Viability:

      
      
      
    • Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Part 4: Future Outlook & Challenges

  • Selectivity: While potent, many derivatives show off-target effects. Future SAR must focus on C-3 and N-4 substitutions to improve kinase selectivity profiles.

  • Solubility: The planar, aromatic nature of fused triazinones often leads to poor aqueous solubility. Formulation strategies or hydrophilic substitutions (e.g., morpholine groups) are critical for in vivo success.

References

  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.

  • Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives. Pharmazie.

  • Design, synthesis and screening of 1,2,4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry.

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules.

  • 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. International Immunopharmacology.

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Triazinone Compounds

Executive Summary Triazinones—specifically 1,2,4-triazin-5-ones and their 1,3,5-isomers—represent a critical scaffold in agrochemistry (e.g., Metribuzin) and pharmaceutical development (e.g., anticoccidials like Toltrazu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazinones—specifically 1,2,4-triazin-5-ones and their 1,3,5-isomers—represent a critical scaffold in agrochemistry (e.g., Metribuzin) and pharmaceutical development (e.g., anticoccidials like Toltrazuril). However, their structural characterization is frequently complicated by prototropic tautomerism (lactam-lactim equilibrium) and high nitrogen content, which obscures standard assignment logic.

This guide moves beyond basic spectral listing. It provides a causal framework for interpreting spectroscopic data, focusing on distinguishing tautomers, verifying regio-isomers, and validating synthetic outcomes using NMR, IR, and Mass Spectrometry.

Part 1: Structural Dynamics & Tautomerism

The "Silent" Variable in Spectroscopy Before analyzing any spectrum, you must account for the dynamic equilibrium between the oxo (lactam) and hydroxy (lactim) forms. This equilibrium is solvent-dependent and dictates the signals you will observe.

The Lactam-Lactim Equilibrium

In non-polar solvents (CDCl₃), the equilibrium often shifts, or exchange broadens the signals. In polar aprotic solvents (DMSO-d₆), the amide-like NH form is typically stabilized via hydrogen bonding, often sharpening the proton signals.

Tautomerism Lactam Lactam Form (Oxo) (Dominant in Polar Solvents) Lactim Lactim Form (Hydroxy) (Aromatized System) Lactam->Lactim Proton Transfer Solvent Solvent Polarity (DMSO vs CDCl3) Solvent->Lactam Stabilizes (H-bond acceptor)

Figure 1: The lactam-lactim tautomerism is the primary source of spectral confusion in triazinones. DMSO-d₆ is recommended to "freeze" the NH form for clearer NMR integration.

Part 2: Infrared Spectroscopy (IR)

The Functional Group Fingerprint IR is your first line of defense for confirming the oxidation state of the ring. The diagnostic value lies in the Carbonyl (C=O) and Imine (C=N) regions.

Diagnostic Bands for 1,2,4-Triazin-5-ones[1][2]
Functional GroupFrequency (cm⁻¹)IntensityInterpretation
C=O[1][2][3][4] Stretch 1650 – 1720StrongThe "Lactam" marker. A shift <1650 cm⁻¹ suggests strong H-bonding or conjugation.
C=N Stretch 1590 – 1620Med-StrongOften appears as a shoulder to the C=O band. Confirms the heterocyclic ring integrity.
N-H Stretch 3100 – 3300Medium/BroadDiagnostic for the N-H tautomer. Absence suggests N-alkylation or O-alkylation (Lactim ether).
Ring Breathing 700 – 800MediumCharacteristic "fingerprint" for the triazine core.

Experimental Insight: When analyzing solid samples (ATR), crystalline packing forces can shift the C=O band by 10-20 cm⁻¹ compared to solution-phase IR. Always compare solid-state IR with solution-phase data if polymorphism is suspected.

Part 3: Nuclear Magnetic Resonance (NMR)

The Structural Solver NMR provides the atomic-level resolution required to distinguish between N-alkylated and O-alkylated isomers—a common synthetic challenge.

Proton (¹H) NMR[6][7][8]
  • The N-H Proton: In DMSO-d₆, the ring N-H (if present) typically appears downfield (δ 12.0 – 14.0 ppm) and is often broad due to quadrupole broadening from the ¹⁴N nucleus.

  • Alkyl Substituents:

    • S-Methyl (S-Me): Sharp singlet at δ 2.4 – 2.6 ppm.

    • t-Butyl: Intense singlet at δ 1.2 – 1.4 ppm.

Carbon (¹³C) NMR

The carbonyl carbon is the anchor point for assignment.

Carbon EnvironmentChemical Shift (δ ppm)Notes
C=O (C5) 160 – 175Deshielded by adjacent nitrogens.
C=N (C3) 155 – 165Often close to C=O; distinguish using HMBC.
S-Me 12 – 15Upfield, diagnostic for thio-ethers.
Advanced Assignment Strategy (2D NMR)

To unambiguously assign the ring carbons, you must use Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Workflow Start Unknown Triazinone Derivative H1 1H NMR (DMSO-d6) Identify NH & Alkyl groups Start->H1 C13 13C NMR Count Carbons & locate C=O (>160 ppm) H1->C13 HSQC HSQC Link Protons to Carbons C13->HSQC HMBC HMBC (Long Range) Connect Alkyl protons to Ring Carbons HSQC->HMBC Result Confirmed Regio-Isomer (N-alkyl vs O-alkyl) HMBC->Result Correlations: H(alkyl) -> C(ring)

Figure 2: Logical workflow for structural assignment. HMBC is the critical step to connect "floating" alkyl chains to the specific nitrogen or carbon on the ring.

Part 4: Mass Spectrometry (MS)

Fragmentation & Identification Triazinones exhibit characteristic fragmentation patterns useful for identifying metabolites or impurities.

Ionization Techniques[1][9][10][11]
  • ESI (Electrospray): Preferred for polar derivatives. Shows strong [M+H]⁺.

  • EI (Electron Impact): Useful for structural fingerprinting. Shows molecular ion (M⁺) and extensive fragmentation.[5]

Key Fragmentation Pathways (EI)
  • McLafferty Rearrangement: If a side chain (like an N-alkyl group) has gamma-hydrogens, expect a rearrangement and loss of an alkene.

  • Ring Cleavage (RDA-like): The triazine ring often undergoes Retro-Diels-Alder type cleavage, expelling small neutral molecules like N₂ or nitriles (R-CN).

MS_Frag M_Ion Molecular Ion [M]+ Path1 Loss of Alkyl Group (e.g., [M - tBu]+) M_Ion->Path1 Alpha Cleavage Path2 Ring Cleavage (Loss of N2 or R-CN) M_Ion->Path2 RDA Mechanism BasePeak Stable Fragment Ion Path1->BasePeak Path2->BasePeak

Figure 3: Common fragmentation pathways for triazinones. Ring cleavage is often driven by the stability of the expelled neutral nitrile or nitrogen gas.

Part 5: Experimental Protocols

Protocol A: "Tautomer Trapping" NMR Preparation

Standard NMR preparation often leads to broad signals. This protocol ensures sharp peaks.

  • Solvent Choice: Use DMSO-d₆ (99.9% D) from a fresh ampoule to minimize water content.

    • Why? DMSO is a strong H-bond acceptor. It "locks" the labile NH proton, slowing the exchange rate on the NMR timescale.

  • Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL solvent.

    • Why? Higher concentrations can induce solute-solute H-bonding (dimerization), shifting peaks. Keep it dilute.

  • Drying: If the sample is hygroscopic (common for salts), dry under high vacuum (0.1 mbar) at 40°C for 2 hours before dissolution.

  • Acquisition: Run ¹H NMR with d1 (relaxation delay) set to at least 5 seconds to allow full relaxation of the quaternary carbons if performing quantitative integration.

Protocol B: Differentiation of N- vs. O-Alkylation

When synthesizing triazinones, alkylation can occur at N or O. Use this check:

  • Run HMBC: Focus on the correlation between the alkyl protons (e.g., N-CH₃ or O-CH₃) and the ring carbons.

  • Analyze Cross-Peaks:

    • N-Alkylation: The alkyl protons will show a strong 3-bond correlation to the C=O (Carbonyl) carbon (approx 160-170 ppm) and the adjacent C=N carbon.

    • O-Alkylation: The alkyl protons will correlate to a carbon that has shifted upfield (significantly different chemical environment) and the C=O signal will be absent (replaced by a C-O aromatic type shift).

  • 15N NMR (Optional): If available, ¹H-¹⁵N HMBC is definitive. N-alkylated nitrogen appears around -250 to -300 ppm (relative to nitromethane), while pyridine-like nitrogen (in O-alkylated forms) is distinct.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Authoritative source for standard IR and NMR spectra of heterocycles).

  • PubChem Database. Metribuzin (Compound CID 30479). National Library of Medicine. [Link] (Source for specific physicochemical and spectral data of 1,2,4-triazin-5-ones).

  • Chemistry LibreTexts. Infrared Spectroscopy: Characteristic Absorption Bands. [Link] (Reference for general functional group assignments).

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison / ACS Division of Organic Chemistry. [Link] (The gold standard for chemical shift correlations and solvent effects in NMR).

Sources

Foundational

Chemo-Structural Architectures of 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

Synthesis, Functionalization, and Bioactivity[1][2] Executive Summary This technical guide provides a comprehensive analysis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8), a critical heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Functionalization, and Bioactivity[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8), a critical heterocyclic scaffold in medicinal and agrochemical research.[1] Often referred to as tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one , this compound serves as a versatile pharmacophore.[1] Its gem-dimethyl substitution at the C6 position imparts unique steric protection and lipophilicity compared to its 6-methyl or 6-phenyl analogs, significantly influencing its bioavailability and binding kinetics in protein targets (e.g., Photosystem II in plants or specific kinases in oncology).[1]

This guide details the structural tautomerism, synthetic pathways for key derivatives (S-alkylated thioethers and fused thiazolo-systems), and validated experimental protocols for laboratory synthesis.[1]

Structural Chemistry & Reactivity Profile
1.1 The Core Scaffold

The molecule exists in a dynamic equilibrium between the thione (lactam-thione) and thiol (lactim-thiol) tautomers.[1] While the thione form predominates in the solid state and polar solvents, the thiol form drives the nucleophilic reactivity at the sulfur atom.

  • Systematic Name: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one[1]

  • Molecular Formula:

    
    [1][2]
    
  • Key Structural Features:

    • C3-Thione Group: A soft nucleophile susceptible to S-alkylation (soft electrophiles) and oxidation.[1]

    • N2/N4 Positions: Harder nucleophilic sites; N2 is often the site of cyclization for fused ring systems.[1]

    • C6-Gem-Dimethyl: Provides steric bulk, preventing metabolic oxidation at the C6 position and improving stability against ring opening.[1]

1.2 Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactivityMap Core 6,6-Dimethyl-3-thioxo- 1,2,4-triazinan-5-one S_Alkyl S-Alkyl Derivatives (Thioethers) Core->S_Alkyl Alkyl Halides / Base (S-Alkylation) Hydrazino 3-Hydrazino Derivatives (Displacement) Core->Hydrazino Hydrazine Hydrate (Nucleophilic Subst.) Fused Thiazolo[3,2-b][1,2,4]triazines (Fused Systems) Core->Fused α-Haloketones (Cyclocondensation) N_Alkyl N-Alkyl Derivatives (N2/N4 Substitution) Core->N_Alkyl Hard Electrophiles (Competitive Reaction)

Figure 1: Divergent synthetic pathways for 6,6-dimethyl-3-thioxo-1,2,4-triazinan-5-one functionalization.[1][3]

Synthetic Pathways of Known Derivatives[5][6][7][8][9][10][11][12][13][14]
2.1 Class A: S-Alkyl Derivatives (Thioethers)

The most common derivatives are formed via S-alkylation .[1] The sulfur atom, being more polarizable than the ring nitrogens, reacts preferentially with alkyl halides under mild basic conditions.

  • Mechanism:

    
     Nucleophilic Substitution.[1]
    
  • Reagents: Alkyl halides (Methyl iodide, Benzyl chloride), Base (

    
     or 
    
    
    
    ).
  • Application: These derivatives often serve as intermediates for further substitution (the -SR group is a better leaving group than =S) or as active herbicides (inhibiting photosynthesis).[1]

2.2 Class B: Fused Thiazolo[3,2-b][1,2,4]triazines

Reaction with


-haloketones (e.g., chloroacetone, phenacyl bromide) yields bicyclic fused systems.[1] This transformation is critical in medicinal chemistry for generating anticancer agents.[1]
  • Mechanism:

    • S-alkylation: Initial attack of sulfur on the

      
      -carbon of the haloketone.[1]
      
    • Cyclodehydration: Intramolecular attack of N2 on the ketone carbonyl, followed by water loss to aromatize the thiazole ring.

  • Result: Formation of 6,6-dimethyl-6,7-dihydro-5H-thiazolo[3,2-b][1,2,4]triazin-5-ones.

2.3 Class C: 3-Hydrazino Variants

Replacing the thione group with hydrazine (


) generates 3-hydrazino-1,2,4-triazin-5-ones.[1] These are precursors to Schiff bases (hydrazones) which exhibit potent antimicrobial activity.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold

Rationale: This method utilizes the condensation of acetone with thiosemicarbazide and a cyanide source, a modified Strecker-type synthesis that efficiently constructs the gem-dimethyl triazine ring.[1]

Reagents:

  • Acetone (0.1 mol)

  • Thiosemicarbazide (0.1 mol)

  • Sodium Cyanide (0.1 mol) or Trimethylsilyl cyanide (TMSCN) for safer handling

  • Water/Ethanol solvent system[1][3]

Step-by-Step Procedure:

  • Condensation: Dissolve thiosemicarbazide (9.1 g) in warm water (50 mL). Add acetone (5.8 g) slowly with stirring.

  • Cyclization: Add the cyanide source carefully (in a fume hood with cyanide protocols). Reflux the mixture for 3–5 hours. Note: Modern variations use basic alumina or acidic catalysis to avoid free HCN gas.

  • Acidification: Cool the solution and acidify with concentrated HCl to pH 2. The 6,6-dimethyl-3-thioxo-1,2,4-triazinan-5-one precipitates as a white/pale yellow solid.[1]

  • Purification: Recrystallize from ethanol.

    • Yield: ~70-80%[1]

    • Melting Point: 220–222 °C (Lit. Value).

Protocol 2: Synthesis of 3-(Benzylthio)-6,6-dimethyl-1,2,4-triazin-5(2H)-one

Rationale: Demonstrates selective S-alkylation.

Reagents:

  • Core Scaffold (10 mmol)

  • Benzyl Chloride (10 mmol)

  • Potassium Carbonate (anhydrous, 15 mmol)

  • DMF (Dimethylformamide, 20 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the core triazinone in DMF. Add

    
     and stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Addition: Add benzyl chloride dropwise.

  • Reaction: Stir at 60 °C for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The starting material spot (

    
     ~0.[1]2) should disappear, replaced by a higher 
    
    
    
    spot.[1]
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product precipitates.[1]

  • Filtration: Filter the solid, wash with water, and dry.[1] Recrystallize from Ethanol/Water.[1]

Analytical Data & Validation

To ensure the integrity of the synthesized derivatives, compare spectral data against the following reference values.

Table 1: Characteristic NMR Signals (DMSO-d6)[1]
MoietyProton (

) Shift (ppm)
Carbon (

) Shift (ppm)
Diagnostic Feature
Gem-Dimethyl (C6) 1.20 – 1.45 (s, 6H)25.0 – 28.0Strong singlet; confirms 6,6-substitution.[1]
NH (N2/N4) 12.5 – 13.5 (br s)N/ADisappears upon

exchange; absent in fully substituted derivatives.
C=S (Thione) N/A175.0 – 180.0High downfield shift; disappears in S-alkyl derivatives.[1]
S-CH₂ (Benzyl) 4.30 – 4.50 (s, 2H)35.0 – 38.0Appearance confirms S-alkylation.
C=O[1] (Carbonyl) N/A160.0 – 165.0Consistent across most derivatives.[1]
Biological Applications & Mechanism of Action[8]
5.1 Agrochemical: Photosystem II Inhibition

Derivatives of 1,2,4-triazin-5-ones (structurally related to Metribuzin) act by binding to the


 protein of the Photosystem II complex in plants.
  • Mechanism: They compete with plastoquinone at the

    
     binding site, blocking electron transport.
    
  • SAR Insight: The 6,6-dimethyl group provides a hydrophobic anchor that fits into the lipophilic pocket of the

    
     protein, though the tert-butyl analog is generally more potent.
    
5.2 Medicinal: Kinase Inhibition & Antimicrobial[1]
  • Anticancer: Fused thiazolo-triazines derived from this scaffold have shown cytotoxicity against leukemia and breast cancer cell lines.[1][4] They act as ATP-competitive inhibitors of specific kinases.[1]

  • Antimicrobial: The 3-hydrazone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[1]

Workflow Visualization

The following diagram summarizes the synthesis of the fused thiazolo-derivative, a high-value target for drug discovery.

SynthesisWorkflow Start Precursor: 6,6-dimethyl-3-thioxo-1,2,4-triazinan-5-one Step1 Step 1: S-Alkylation (+ α-Haloketone / EtOH / Reflux) Start->Step1 Inter Intermediate: S-Phenacyl Derivative Step1->Inter Nucleophilic Attack Step2 Step 2: Cyclodehydration (Acid Catalyst / -H2O) Inter->Step2 Ring Closure Final Product: Thiazolo[3,2-b][1,2,4]triazin-5-one Step2->Final Aromatization

Figure 2: Step-wise synthesis of fused thiazolo-derivatives.

References
  • PubChem. (n.d.).[1] Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Tozkoparan, B., et al. (2001).[1] Synthesis of some thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their novel Michael addition products with anti-inflammatory activities.[1][5] Arzneimittelforschung.[1][5] Retrieved from [Link]

  • Tan, R. (2011).[1] Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.[3][6][7][8][9] Advanced Materials Research.[1][6] Retrieved from [Link]

  • Bhat, A.R., et al. (2011).[1] Synthesis and Biological Activity of Some New 1,2,4-Triazine Derivatives. Journal of Chemistry.[1] (Contextual grounding for antimicrobial protocols).

Sources

Exploratory

Therapeutic Horizons of Triazin-5-one Scaffolds: A Technical Guide

Executive Summary The triazin-5-one scaffold—specifically the 1,2,4-triazin-5(4H)-one core and its partially saturated derivatives—represents a privileged structure in medicinal chemistry.[1] Unlike the fully aromatic 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazin-5-one scaffold—specifically the 1,2,4-triazin-5(4H)-one core and its partially saturated derivatives—represents a privileged structure in medicinal chemistry.[1] Unlike the fully aromatic 1,3,5-triazines (s-triazines) often associated with herbicides or industrial resins, the triazin-5-one core offers unique hydrogen-bonding donors/acceptors and a distinct 3D geometry that mimics purine and pyrimidine bases. This guide dissects the therapeutic utility of this scaffold, moving beyond its historical use in agrochemistry to its emerging role in oncology (tubulin destabilization, kinase inhibition) and CNS disorders (adenosine receptor antagonism).

Chemical Architecture & Scaffold Diversity[2]

The term "triazinan-5-one" technically refers to a fully saturated ring, but therapeutic efficacy is most prominent in the partially unsaturated 1,2,4-triazin-5-one tautomers. These molecules exist in dynamic equilibrium, offering versatile binding modes for protein targets.

Structural Variants
  • 1,2,4-Triazin-5(4H)-one: The most "drug-like" isomer. It serves as a bioisostere for amide-containing heterocycles like pyrazinones.

  • Hexahydro-1,3,5-triazin-2-one: Often used as a linker or in antimicrobial applications, but less common in targeted human therapeutics due to stability issues.

  • Fused Systems: The triazinone ring is frequently fused with pyrazoles or triazoles (e.g., pyrazolo[4,3-e][1,2,4]triazines ) to lock conformation and improve kinase selectivity.

Tautomerism and Binding

The 3-thioxo-1,2,4-triazin-5-one derivative exhibits thione-thiol tautomerism (


).[1] In the enzymatic pocket, the specific tautomer can be stabilized by active site residues, allowing the scaffold to act as either a hydrogen bond donor or acceptor.

Triazinone_Scaffold Core 1,2,4-Triazin-5-one Core Sub_N4 N4-Substitution (Solubility/Pharmacokinetics) Core->Sub_N4 Modifies Sub_C3 C3-Functionalization (Target Specificity) Core->Sub_C3 Modifies Sub_C6 C6-Aryl/Heteroaryl (Hydrophobic Pocket Filling) Core->Sub_C6 Modifies Target_Adenosine Target: Adenosine R (A2A Antagonist) Sub_N4->Target_Adenosine Steric Fit Target_Kinase Target: Kinases (c-Met, CDK, VEGFR) Sub_C3->Target_Kinase Hinge Binding Motifs Target_Tubulin Target: Tubulin (Colchicine Site) Sub_C6->Target_Tubulin Bulky Aryl Groups

Figure 1: SAR Map of the 1,2,4-triazin-5-one scaffold showing how specific substitution patterns drive therapeutic target selectivity.

Primary Therapeutic Targets

Oncology: Microtubule Destabilization

One of the most validated mechanisms for 1,2,4-triazin-5-ones is the inhibition of tubulin polymerization.

  • Mechanism: These compounds bind to the colchicine-binding site of

    
    -tubulin. The C6-aryl substituent (often trimethoxyphenyl) mimics the A-ring of colchicine, while the triazinone core replaces the B-ring/tropolone system.
    
  • Outcome: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis via the intrinsic (mitochondrial) pathway.[2]

  • Potency: Optimized derivatives (e.g., 2-anilino triazolopyrimidines) achieve IC

    
     values in the low nanomolar range (30–60 nM) against HeLa and A549 cell lines.[2]
    
Oncology: Kinase Inhibition

The scaffold is an effective ATP-mimetic.

  • c-Met Kinase: 1,2,4-triazines bearing thiomethylpyridine groups act as Type I inhibitors, occupying the ATP binding pocket in a "U" conformation.

  • CDKs (Cyclin-Dependent Kinases): Pyrazolo-fused triazines inhibit CDK2/cyclin E, blocking cell cycle progression.

  • PI3K/mTOR: 1,3,5-triazine derivatives are well-known PI3K inhibitors (e.g., Gedatolisib), but 1,2,4-triazinones also show activity by targeting the ATP cleft of mTOR.

CNS: Adenosine Receptor Antagonism

1,2,4-Triazin-5-ones are potent antagonists of the Adenosine A


 receptor .
  • Therapeutic Relevance: A

    
     antagonists are targets for Parkinson's disease (improving motor function) and cancer immunotherapy (preventing adenosine-mediated immune suppression in the tumor microenvironment).
    
  • Binding Mode: The triazinone core binds deeply in the orthosteric pocket, mimicking the adenine ring of the natural ligand.

Comparative Bioactivity Data[1][4][5]

Table 1: Selectivity Profile of Triazinone Derivatives

Scaffold Sub-TypePrimary TargetIC

/ K

Range
Therapeutic IndicationKey Substituent
1,2,4-Triazin-5-one Tubulin (Colchicine Site)30 - 150 nMBreast/Lung CancerC6-(3,4,5-trimethoxyphenyl)
Pyrazolo[1,2,4]triazine c-Met Kinase0.7 - 10 nMHepatocellular CarcinomaC3-Thiomethylpyridine
1,2,4-Triazin-3,5-dione Adenosine A

< 10 nMParkinson's DiseaseN4-Aryl/Heteroaryl
1,3,5-Triazinane-2-one Bacterial Heptose Synthesis

M range
Antimicrobial (Gram -ve)N-Alkyl chains

Experimental Protocols

Synthesis of 3-Thioxo-1,2,4-triazin-5(2H)-one

This protocol produces a versatile intermediate that can be S-alkylated or desulfurized to generate diverse libraries.

Reagents:

  • 
    -Keto acid (e.g., Phenylglyoxylic acid)
    
  • Thiocarbohydrazide[1][3]

  • Solvent: Water/Ethanol (1:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve thiocarbohydrazide (10 mmol) in 20 mL of warm water/ethanol mixture.

  • Addition: Add the

    
    -keto acid (10 mmol) dropwise with continuous stirring.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a yellow/off-white solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF.

  • Yield Validation: Expected yield 70–85%. Confirm structure via

    
    H-NMR (look for NH singlets at 
    
    
    
    13–14 ppm).
Tubulin Polymerization Assay (Fluorescence Based)

To validate the mechanism of action for anticancer triazinones.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure)

  • GTP (Guanosine Triphosphate)

  • DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for polymer mass.

Protocol:

  • Preparation: Prepare Tubulin stock (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Incubation: In a black 96-well plate, mix Tubulin (2 mg/mL final), GTP (1 mM), and the Test Compound (varying concentrations: 0.1 – 10

    
    M). Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).
    
  • Initiation: Start the reaction by warming the plate to 37°C.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot fluorescence vs. time.

    • Inhibitors (Triazinones): Will show a decrease in V

      
       and final plateau height compared to vehicle control.
      
    • Stabilizers: Will show a rapid increase in polymerization rate.

Tubulin_Assay_Workflow Start Compound + Tubulin + GTP Incubation Incubate at 37°C (Polymerization Start) Start->Incubation Measurement Measure Fluorescence (DAPI Reporter) Incubation->Measurement Branch Fluorescence Profile? Measurement->Branch Result_Inhib Reduced Vmax/Plateau (Destabilizer - Triazinone) Branch->Result_Inhib Lower Signal Result_Stab Increased Vmax (Stabilizer - Taxol) Branch->Result_Stab Higher Signal Result_Null No Change (Inactive) Branch->Result_Null Baseline

Figure 2: Logical flow for interpreting Tubulin Polymerization Assay results.

References

  • Lim, H. Y., & Dolzhenko, A. V. (2024).[4] 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer.[5] European Journal of Medicinal Chemistry, 276, 116680.[4] Link[4]

  • Sztanke, K., et al. (2021).[6] The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3740. Link

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.[1] Link

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Link

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,2,4-Triazine Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 20(9), 15976-15995. Link

  • Mantri, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(10), 4683–4696. Link

Sources

Foundational

Technical Review: Synthesis Architectures for Thione-Substituted 1,2,4-Triazin-5-ones

Executive Summary The 3-thioxo-1,2,4-triazin-5(2H)-one scaffold represents a privileged structure in medicinal chemistry and agrochemistry. Characterized by a six-membered heterocyclic ring containing three nitrogen atom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-thioxo-1,2,4-triazin-5(2H)-one scaffold represents a privileged structure in medicinal chemistry and agrochemistry. Characterized by a six-membered heterocyclic ring containing three nitrogen atoms and adjacent thione (=S) and ketone (=O) functionalities, this core serves as a bioisostere for nucleobases and a precursor for fused heterocyclic systems.[1]

Its chemical versatility stems from its tautomeric duality (thione-thiol equilibrium), allowing for highly regioselective S-alkylation and N-alkylation. This guide dissects the two primary synthetic methodologies—Cyclocondensation (De Novo construction) and Thionation (Functional Group Interconversion)—providing validated protocols and mechanistic insights required for high-purity synthesis.[1]

Part 1: De Novo Synthesis via Cyclocondensation

The "Gold Standard" Approach

The most robust route to 3-thioxo-1,2,4-triazin-5-ones involves the condensation of thiosemicarbazides with


-keto acids  (or their esters). This method is preferred for its atom economy, use of aqueous solvents, and scalability.[1]
Mechanistic Pathway

The reaction proceeds through a two-stage mechanism:[2]

  • Schiff Base Formation: The terminal hydrazine nitrogen of the thiosemicarbazide attacks the ketone of the

    
    -keto acid, forming a thiosemicarbazone intermediate.
    
  • Base-Catalyzed Cyclization: Under alkaline conditions, the amide nitrogen attacks the carboxylic ester/acid carbon, closing the ring via dehydration.[1]

Mechanism Reactants Thiosemicarbazide + α-Keto Acid Inter Thiosemicarbazone Intermediate Reactants->Inter Condensation (-H2O) Cyclization Base-Catalyzed Cyclization (OH-) Inter->Cyclization Reflux Product 3-Thioxo-1,2,4- triazin-5-one Cyclization->Product Acidification (HCl)

Figure 1: Mechanistic flow from acyclic precursors to the heterocyclic core.[1]

Validated Experimental Protocol

Target Compound: 6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Precursors: Thiosemicarbazide, Pyruvic Acid (or Ethyl Pyruvate).

Step-by-Step Methodology:

  • Stoichiometry Setup: In a round-bottom flask, dissolve Thiosemicarbazide (10 mmol) in Water (30 mL) . Mild heating may be required for complete dissolution.

  • Addition: Add Pyruvic Acid (10 mmol) dropwise. A white precipitate (the thiosemicarbazone intermediate) often forms immediately.[1]

  • Base Catalysis: Add Sodium Hydroxide (NaOH, 10% aq. solution, 20 mL) . The precipitate will dissolve as the solution becomes basic (pH > 10).[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4 hours . Monitor by TLC (System: CHCl3:MeOH 9:1) for the disappearance of the intermediate.

  • Work-up:

    • Cool the mixture to room temperature.

    • Acidify carefully with Conc. HCl to pH 2–3. Caution: H2S gas is not typically evolved here, but perform in a fume hood.[1]

    • The product will precipitate as a yellow/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from Ethanol/Water (1:1) .

Critical Quality Attribute (CQA): The melting point should be sharp (typically >200°C for this class). A broad range indicates incomplete cyclization or retained inorganic salts.

Part 2: Functional Group Interconversion (Thionation)

Modifying Existing Scaffolds[1]

When the 1,2,4-triazine-3,5-dione core is already established, or when the cyclization precursors are unstable, thionation converts the carbonyl at position 3 to a thione.[1]

Reagent Choice:

  • Lawesson’s Reagent (LR): Preferred over

    
     due to higher yields, milder conditions (THF/Toluene vs. Xylene), and better regioselectivity.[1]
    
  • Selectivity: The C3-carbonyl is generally more reactive toward thionation than the C5-carbonyl due to electronic shielding effects, allowing for selective mono-thionation.

Thionation Workflow

Thionation Start 1,2,4-Triazine-3,5-dione (Substrate) Reaction Reflux (80-110°C) 4-12 Hours Start->Reaction Reagent Lawesson's Reagent (0.6 eq) Reagent->Reaction Solvent Anhydrous Toluene or THF Solvent->Reaction Workup Chromatography (DCM/MeOH) Reaction->Workup

Figure 2: Protocol for selective thionation using Lawesson's Reagent.

Part 3: Structural Nuances & Reactivity

Tautomerism & Regioselectivity

The 3-thioxo-1,2,4-triazin-5-one exists in a dynamic equilibrium between the Thione (A) and Thiol (B) forms. This dictates the outcome of alkylation reactions.

  • Thione Form (A): Predominant in solid state and neutral solution.[1]

  • Thiol Form (B): Accessible under basic conditions, making the Sulfur atom a potent nucleophile.[1]

Reaction ConditionMajor NucleophileProduct
Basic (NaOH/KOH) + Alkyl Halide Sulfur (S) S-Alkyl -1,2,4-triazin-5-one
Neutral/Acidic Nitrogen (N2/N4) N-Alkyl (Minor/Variable)

Scientist's Note: To exclusively target the S-alkyl derivative (e.g., for subsequent displacement reactions), use a soft base like


 in Acetone or DMF.[1] Stronger bases or protic solvents can sometimes lead to competitive N-alkylation.
Comparative Data: Synthesis Methods
ParameterCyclocondensation (Method A)Thionation (Method B)[1]
Starting Materials Thiosemicarbazide +

-Keto Acid
Triazine-3,5-dione + Lawesson's
Step Count 1 (One-pot)2 (Synthesis of dione + Thionation)
Yield (Typical) 70 - 90%50 - 75%
Atom Economy HighLow (Phosphorus byproducts)
Purification Precipitation/RecrystallizationColumn Chromatography often required
Primary Utility Generating the core scaffoldLate-stage modification

Part 4: Applications & Bioactivity[2][3][4][5][6]

The thione group is not merely a synthetic handle; it is often the pharmacophore responsible for biological activity.

  • Herbicides: The S-methyl derivatives (e.g., Metribuzin analogs) inhibit photosynthesis by disrupting Photosystem II.[1]

  • Antimicrobials: The free thione (SH) group can chelate metal ions essential for bacterial enzymes.[1]

  • Anticancer: 1,2,4-triazine derivatives have shown efficacy as kinase inhibitors, where the thione/thiol moiety interacts with cysteine residues in the ATP binding pocket.[1]

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. MDPI. [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives. PubMed Central. [Link][1]

  • Thiosemicarbazides: Synthesis and reactions. Taylor & Francis Online. [Link][1][3]

Sources

Exploratory

Technical Guide: Safety, Handling, and Synthetic Utility of 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

[1] Executive Summary & Chemical Identity[1][2] 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS: 16992-40-8) is a specialized heterocyclic building block belonging to the 1,2,4-triazinone class.[1][2] Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2]

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS: 16992-40-8) is a specialized heterocyclic building block belonging to the 1,2,4-triazinone class.[1][2] Structurally characterized by a gem-dimethyl substitution at the C6 position and a thione moiety at C3, this compound serves as a critical scaffold in the synthesis of bioactive agents, including herbicides (homologous to Metribuzin precursors) and antimicrobial candidates.[1]

Its dual functionality—possessing both a thione (


) and a ketone (

) within a saturated triazinane ring—introduces specific tautomeric equilibria that dictate its reactivity and handling requirements.[1] This guide provides a rigorous, evidence-based framework for the safe handling, storage, and synthetic application of this compound.[1]
Table 1: Physicochemical Profile[1]
PropertySpecification
IUPAC Name 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
Common Synonyms Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one; 3-Thioxo-triazinone derivative
CAS Number 16992-40-8
Molecular Formula

Molecular Weight 159.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Reactivity Class Thione/Thiol Tautomer; Nucleophile (Soft center at S)

Safety Architecture & Hazard Mitigation (HSE)

As a Senior Scientist, I emphasize that safety protocols must be proactive, not reactive. The primary hazards of this compound stem from its acute toxicity profile and potential for irritation.[1]

GHS Hazard Classification[1]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)[1]

  • Skin/Eye Irritation: Category 2 (H315, H319)[1]

  • STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]

Critical Handling Protocols

The presence of the thione group implies potential sensitivity to strong oxidizers.[1] Sulfur-containing heterocycles can release toxic sulfur oxides (


) upon thermal decomposition.[1]
  • Engineering Controls:

    • Mandatory: All weighing and transfer operations must occur inside a certified chemical fume hood.[1]

    • Airflow: Maintain face velocity > 0.5 m/s to mitigate inhalation of dust/aerosols.[1]

  • Personal Protective Equipment (PPE) Matrix:

    • Respiratory: N95/P100 particulate respirator if handling powder outside a hood (not recommended).[1]

    • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Note: For prolonged contact or solution handling, double-gloving is required due to the permeation potential of organic solvents (DMSO/DMF) used to dissolve the compound.[1]

    • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of fine particulate migration.[1]

Emergency Response Logic

The following diagram outlines the decision matrix for spill response, prioritizing containment of the "soft" sulfur nucleophile which can be environmentally persistent.

SafetyResponse cluster_disposal Disposal Path start Incident Detected: Spill or Exposure assess Assess Magnitude & State start->assess solid_spill Solid Spill (Powder) assess->solid_spill liquid_spill Solution Spill (DMSO/DMF) assess->liquid_spill exposure Personnel Exposure assess->exposure action_solid 1. Isolate 25m radius 2. Dampen with inert oil (avoid dust) 3. Scoop to HazWaste solid_spill->action_solid action_liquid 1. Isolate 50m radius 2. Absorb with Vermiculite 3. Do NOT use water (spreads contamination) liquid_spill->action_liquid incineration High-Temp Incineration (Scrubber required for SOx/NOx) action_solid->incineration action_liquid->incineration treatment Skin: Wash 15min (Soap/Water) Eyes: Flush 15min Inhalation: Move to fresh air exposure->treatment

Figure 1: Emergency response decision tree for 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one incidents.

Storage and Stability

The chemical stability of 1,2,4-triazinan-5-ones containing thione groups is governed by the oxidative susceptibility of the sulfur atom.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] While the solid is relatively stable in air, long-term exposure can lead to the formation of disulfides (dimers) or desulfurization.[1]

  • Temperature:

    
     to 
    
    
    
    (Refrigerated).
  • Hygroscopicity: Store in a desiccator. Moisture can facilitate hydrolysis of the ring or tautomeric shifts that complicate analytical characterization.[1]

  • Incompatibilities:

    • Strong Oxidizing Agents: (e.g.,

      
      , 
      
      
      
      ) will oxidize the thione (
      
      
      ) to the ketone (
      
      
      ) or sulfonic acid derivatives.[1]
    • Alkylating Agents: The sulfur is highly nucleophilic; inadvertent contact with alkyl halides will result in S-alkylation.[1]

Technical Application: Synthetic Utility

From a drug development perspective, this compound is valuable because of its thione-thiol tautomerism .[1] In solution, the hydrogen on the adjacent nitrogen can migrate to the sulfur, creating a thiol (-SH) group.[1] This makes the sulfur a "soft" nucleophile, ideal for S-selective functionalization.[1]

Mechanism: S-Alkylation vs. N-Alkylation

Controlling the regioselectivity (S- vs N-alkylation) is critical.[1] Under basic conditions, the thiolate anion is formed, which reacts preferentially with soft electrophiles (like alkyl halides) at the sulfur atom.[1]

ReactionPathway cluster_tautomer Tautomeric Equilibrium thione Thione Form (C=S) thiol Thiol Form (C-SH) thione->thiol Solvent/pH thiol->thione intermediate Thiolate Anion (Nucleophile) thiol->intermediate Deprotonation base Base (K2CO3) base->intermediate product S-Alkylated Product (S-R) intermediate->product SN2 Attack electrophile Electrophile (R-X) electrophile->product

Figure 2: Mechanistic pathway for the S-functionalization of the triazinan-5-one scaffold.[1]

Validated Protocol: S-Methylation

Objective: To synthesize the S-methyl derivative (a common motif in triazinone herbicides like Metribuzin).[1]

Reagents:

  • Substrate: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (1.0 eq)[1][3]

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) - Chosen for mild buffering to favor S- over N-alkylation.[1]
    
  • Electrophile: Methyl Iodide (

    
    ) (1.1 eq)[1]
    
  • Solvent: Acetone (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substrate in 20 mL of anhydrous acetone.

  • Activation: Add 15 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes. Scientific Rationale: This deprotonates the thiol tautomer, generating the highly nucleophilic thiolate species.[1]
    
  • Addition: Cool the mixture to

    
     (ice bath). Add 11 mmol of Methyl Iodide dropwise.[1] Caution: MeI is a carcinogen; use extreme care.
    
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (more polar) should disappear, replaced by a less polar S-methyl product.[1]

  • Workup: Filter off the inorganic salts (

    
    ).[1] Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Analytical Characterization

To validate the integrity of the material (or synthesized derivatives), use the following spectroscopic markers.

TechniqueExpected Signal (Substrate)Interpretation
FT-IR

(Strong)
C=S stretch .[1] Loss of this band indicates oxidation or S-alkylation.[1]
FT-IR

(Strong)
C=O stretch (Amide/Urea carbonyl).[1]
1H-NMR

ppm (Singlet, 6H)
Gem-dimethyl protons at C6.[1] Characteristic fingerprint.
1H-NMR

ppm (Broad)
NH protons . Exchangeable with

.

References

  • PubChem. (2025).[1] Compound Summary: Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one (CID 1549229).[1][3] National Library of Medicine.[1] [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 1,2,4-triazin-5(2H)-one derivatives - Hazard Classification.[1] [Link][1]

  • Kang, G.-F., & Zhang, G. (2020).[1][4] One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.[1][4] (Cited for general triazinethione handling and tautomerism logic). [Link]

Sources

Foundational

The 1,2,4-Triazinone Scaffold: A Technical Guide to Discovery, Synthesis, and Application

Executive Summary The 1,2,4-triazinone scaffold represents a privileged heterocyclic class in both agrochemical and pharmaceutical sciences. Characterized by a six-membered ring containing three nitrogen atoms (at positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazinone scaffold represents a privileged heterocyclic class in both agrochemical and pharmaceutical sciences. Characterized by a six-membered ring containing three nitrogen atoms (at positions 1, 2, and 4) and a carbonyl group (typically at C3 or C5), this moiety serves as a robust bioisostere for pyrimidine nucleobases. This guide analyzes the technical evolution of 1,2,4-triazinones from their initial isolation to their dominance in herbicide technology (Metribuzin) and their resurgence in modern medicinal chemistry as kinase inhibitors and antimetabolites.

Part 1: The Genesis and Historical Context

From Chemical Curiosity to Biological Utility

The history of 1,2,4-triazinones is distinct from the more symmetrical 1,3,5-triazines (e.g., Atrazine). While the latter gained fame in the 1950s, the 1,2,4-triazinone system remained a synthetic curiosity until the realization of its potential as a nucleobase mimic .

  • Early Synthesis (1890s-1950s): The foundational work involved the condensation of thiosemicarbazides with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -keto acids.[1] These early protocols, often referred to as the Dornow Synthesis , established the thermodynamic stability of the triazinone ring but lacked immediate application.
    
  • The Bioisostere Logic: In the mid-20th century, researchers recognized that replacing the C6 carbon of uracil with nitrogen yielded 6-azauracil .[1] This simple atom swap dramatically altered the electronic properties (pKa, H-bonding capability) while retaining the geometric fidelity required to bind enzymes involved in nucleotide biosynthesis.

Part 2: The Agrochemical Revolution

The most commercially significant application of 1,2,4-triazinones lies in crop protection. This scaffold provided two distinct mechanisms of action that revolutionized weed and pest control.

Metribuzin: The Photosystem II Inhibitor

Discovered by Bayer (Patent DE 1795784), Metribuzin (Sencor) became the gold standard for weed control in soybeans and potatoes.

  • Mechanism of Action (MoA): Metribuzin acts as a Photosystem II (PSII) inhibitor .[2] It competes with plastoquinone for the

    
     binding site on the D1 protein of the PSII complex. By displacing plastoquinone, it interrupts the electron transport chain, preventing the reduction of NADP+ to NADPH and halting CO2 fixation.
    
  • Selectivity: The selectivity in crops like soybeans is metabolic; resistant plants rapidly deaminate the triazinone ring to a non-toxic diketo form via specific deaminase enzymes.[1]

Pymetrozine: The Neural Inhibitor

While Metribuzin targets plants, Pymetrozine (Syngenta) utilizes a 1,2,4-triazin-3-one core to target insects.[1][3][4]

  • Mechanism of Action: Unlike neurotoxic organophosphates, Pymetrozine modulates TRPV (Transient Receptor Potential Vanilloid) channels in the chordotonal organs of insects. This disrupts the insect's ability to feed and balance, leading to starvation—a mechanism entirely distinct from the PSII inhibition of its chemical cousins.

Visualization: Mode of Action Pathways

The following diagram illustrates the divergent biological targets of the triazinone scaffold.

Triazinone_MOA Scaffold 1,2,4-Triazinone Core Metribuzin Metribuzin (Agrochemical) Scaffold->Metribuzin Pymetrozine Pymetrozine (Insecticide) Scaffold->Pymetrozine Target_Plant Target: Photosystem II (D1 Protein) Metribuzin->Target_Plant Effect_Plant Blocks Plastoquinone (Qb) Electron Transport Halted Target_Plant->Effect_Plant Result_Plant Plant Death (Starvation/Oxidative Stress) Effect_Plant->Result_Plant Target_Insect Target: TRPV Channels (Chordotonal Organs) Pymetrozine->Target_Insect Effect_Insect Disrupts Proprioception & Feeding Reflex Target_Insect->Effect_Insect Result_Insect Insect Starvation (Non-Toxic to Mammals) Effect_Insect->Result_Insect

Caption: Divergent biological mechanisms of 1,2,4-triazinone derivatives in agriculture.

Part 3: Medicinal Chemistry & Pharmacology

In drug discovery, the 1,2,4-triazinone ring is valued for its ability to mimic peptide bonds and nucleobases while offering superior metabolic stability against hydrolysis compared to open-chain analogs.[1]

Key Therapeutic Areas
Compound ClassTarget / MechanismTherapeutic Utility
6-Azauracil IMP Dehydrogenase InhibitorAntimetabolite (Historical psoriasis/neoplastic treatment).[1][3] Depletes GTP pools.[5]
Cenobamate analogs *Voltage-gated Na+ ChannelsEpilepsy.[1][3] Note: While Cenobamate is a tetrazole, 1,2,4-triazinone analogs are actively screened for similar anticonvulsant profiles.
Kinase Inhibitors ATP Binding PocketExperimental oncology.[1] The triazinone NH serves as a hydrogen bond donor to the hinge region of kinases (e.g., CDK inhibitors).
  • Bioisosterism: The N-2 nitrogen of the triazinone ring often serves as a hydrogen bond acceptor, while the NH at position 4 (or 2, depending on tautomerism) acts as a donor. This allows the scaffold to mimic the hydrogen bonding pattern of the pyrimidine ring in DNA/RNA, making it a potent scaffold for nucleoside analogs .

Part 4: Synthetic Methodologies

The construction of the 1,2,4-triazinone ring requires precise control over regioselectivity. The classic condensation method remains the most robust for large-scale synthesis.[1][3]

Protocol: The Modified Dornow Synthesis

This protocol describes the synthesis of a 3-thioxo-1,2,4-triazin-5-one intermediate, a versatile precursor for Metribuzin-like compounds.[1][3]

Reagents:

  • Thiocarbohydrazide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
  • Pyruvic Acid (or substituted ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -keto acid)[1][6]
    
  • Solvent: Water or dilute Acetic Acid[1][3]

  • Base: NaOH or KOH (for cyclization)[3]

  • Methylating Agent: Methyl Iodide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or Dimethyl Sulfate (
    
    
    
    )[7]

Step-by-Step Methodology:

  • Condensation (Hydrazone Formation):

    • Dissolve 1.0 eq of thiocarbohydrazide in warm water (

      
      ).
      
    • Slowly add 1.1 eq of pyruvic acid.

    • Observation: A precipitate (the hydrazone intermediate) typically forms immediately.

    • Stir for 1 hour at room temperature. Filter and wash the solid with cold water.

  • Cyclization:

    • Suspend the hydrazone in 10% aqueous NaOH (3-5 eq).[1][3]

    • Reflux the mixture for 2-4 hours. The solution typically turns clear yellow.

    • Causality: The base catalyzes the attack of the terminal hydrazine nitrogen onto the carboxylic acid carbonyl, closing the ring.

  • Workup:

    • Cool the solution to

      
      .
      
    • Acidify carefully with conc. HCl to pH 2.

    • Collect the precipitated 3-thioxo-6-methyl-1,2,4-triazin-5(2H)-one by filtration.[1][3]

  • S-Methylation (Optional - for Metribuzin analogs):

    • Dissolve the thioxo compound in NaOH solution.

    • Add 1.1 eq of MeI at

      
      .
      
    • Stir for 4 hours. The product precipitates as the S-methyl derivative.[1][3]

Visualization: Synthetic Logic Flow

Synthesis_Flow Thiocarb Thiocarbohydrazide (H2N-NH-CS-NH-NH2) Hydrazone Intermediate: Thiocarbonyl Hydrazone Thiocarb->Hydrazone KetoAcid Alpha-Keto Acid (R-CO-COOH) KetoAcid->Hydrazone Cyclization Cyclization (Base/Reflux) Hydrazone->Cyclization Thioxo 3-Thioxo-1,2,4-triazin-5-one (Core Scaffold) Cyclization->Thioxo SMethyl S-Methylation (Metribuzin Precursor) Thioxo->SMethyl + MeI/NaOH NHydrazone N-Alkylation/Condensation (Pymetrozine Precursor) Thioxo->NHydrazone + Pyridine-CHO

Caption: Synthetic decision tree for accessing major 1,2,4-triazinone classes.

Part 5: Future Outlook

The 1,2,4-triazinone scaffold is currently undergoing a renaissance in fragment-based drug design (FBDD) .[1][3] Because the ring is small, rigid, and rich in hydrogen bond donors/acceptors, it is an ideal "fragment" for probing protein binding pockets.

  • Antitubercular Agents: Recent screens have identified triazinone derivatives that inhibit Mycobacterium tuberculosis growth, likely via inhibition of specific lipid biosynthesis pathways.

  • Adenosine Receptor Antagonists: 1,2,4-triazines are being optimized as selective antagonists for the

    
     receptor, relevant for Parkinson's disease therapy.
    

References

  • Metribuzin Discovery & Patent: Bayer AG.[1] (1969). Herbicide Metribuzin.[2][8][9][10] DE Patent 1795784.[8]

  • Synthesis of 1,2,4-Triazines: Neunhoeffer, H. (1978). The Chemistry of Heterocyclic Compounds, Vol 33: 1,2,4-Triazines. Wiley-Interscience.[1][3]

  • Metribuzin Mode of Action: Trebst, A., & Wietoska, H. (1975). Inhibition of Photosynthetic Electron Transport in Chloroplasts by Metribuzin.
  • Pymetrozine Mechanism: Ausborn, J., et al. (2005). Pymetrozine, a novel insecticide affecting aphids and whiteflies. Insects and the Environment. [3]

  • 6-Azauracil Biological Activity: Handschumacher, R. E. (1960).[1] Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine. Journal of Biological Chemistry, 235, 2917-2919. [3]

  • Recent Medicinal Chemistry Applications: Kurasawa, Y., et al. (2004). Synthesis and Biological Activity of 1,2,4-Triazine Derivatives. Chemical and Pharmaceutical Bulletin, 52(11). [1][3]

Sources

Exploratory

Technical Guide: Mechanism of Action for Triazine-Based Herbicides

Executive Summary Target Class: Photosystem II (PSII) Inhibitors (HRAC Group 5 / WSSA Group 5). Primary Ligand: Atrazine (archetype), Simazine, Prometryn.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Class: Photosystem II (PSII) Inhibitors (HRAC Group 5 / WSSA Group 5). Primary Ligand: Atrazine (archetype), Simazine, Prometryn. Core Mechanism: Competitive inhibition of Plastoquinone (


) at the D1 protein reaction center.

This guide analyzes the molecular pharmacology of triazine herbicides, detailing the structural kinetics of binding, the downstream oxidative cascade that induces necrosis, and the metabolic pathways governing selectivity in agronomic crops. It is designed for researchers requiring a self-validating framework for experimental verification of PSII inhibition.

Part 1: Molecular Pharmacology of PSII Inhibition

The Target: D1 Protein ( )

The primary target of triazine herbicides is the D1 protein (encoded by the chloroplast psbA gene), a core subunit of the Photosystem II reaction center.[1] Under normal physiological conditions, the D1 protein facilitates the transfer of electrons from the primary quinone acceptor (


) to the secondary quinone acceptor (

).
Binding Kinetics and Competitive Inhibition

Triazines function as competitive inhibitors at the


-binding niche.
  • Native Function: Plastoquinone binds to the

    
     niche, accepts two electrons from 
    
    
    
    and two protons from the stroma, forming plastoquinol (
    
    
    ), which then dissociates to transport electrons to the Cytochrome
    
    
    complex.
  • Inhibitory Action: Triazines bind to the

    
     niche with high affinity (
    
    
    
    in the nanomolar range), displacing native plastoquinone.
  • Structural Interaction: The binding is stabilized by hydrogen bonds and hydrophobic interactions. A critical interaction occurs between the herbicide and the Serine-264 (Ser264) residue of the D1 protein. Additional stabilization is provided by Histidine-215 (His215) .

Consequence: Once bound, the triazine molecule cannot accept electrons. This locks the electron transport chain (ETC), causing an accumulation of reduced


 and preventing the oxidation of P680.
Visualization: The Z-Scheme Blockade

The following diagram illustrates the interruption of electron flow at the D1 protein interface.

PSII_Mechanism Light Photon (hv) P680 P680 (RC) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA QA (Plastoquinone) Pheo->QA e- transfer QB_Site QB Binding Niche (D1 Protein) QA->QB_Site e- blocked by Triazine CytB6f Cytochrome b6f QB_Site->CytB6f No Transport PQ Native Plastoquinone PQ->QB_Site Displaced Triazine Triazine Molecule Triazine->QB_Site High Affinity Binding (H-bond Ser264)

Caption: Figure 1. Competitive inhibition at the D1 protein.[2][3][4] Triazine (Red) displaces Plastoquinone (Blue), blocking electron transfer from


 to the Cytochrome complex.

Part 2: The Physiological Cascade (ROS Generation)

The binding of triazine is not the direct cause of cell death; rather, it is the inability to dissipate excitation energy that triggers a lethal oxidative cascade.

  • Triplet State Formation: With electron transport blocked, the reaction center chlorophyll (P680) cannot pass its excited electron to

    
     (which is already reduced). The excitation energy is trapped, leading to the formation of triplet state chlorophyll  (
    
    
    
    ).
  • Singlet Oxygen Generation:

    
     reacts with ground-state oxygen (
    
    
    
    ) to form Singlet Oxygen (
    
    
    )
    , a highly reactive oxygen species (ROS).
  • Lipid Peroxidation:

    
     attacks the unsaturated fatty acids of the thylakoid membrane lipids.
    
  • Membrane Disintegration: This peroxidation destroys membrane integrity, causing leakage of cellular contents, pigment bleaching (chlorosis), and tissue necrosis.

Part 3: Selectivity and Metabolism (Maize vs. Weeds)[5]

The utility of atrazine relies on metabolic selectivity . Maize (Zea mays) and sorghum possess high enzymatic activity that detoxifies the herbicide before it can lethally bind to PSII.

Glutathione S-Transferase (GST) Pathway

The primary mechanism of tolerance in maize is the conjugation of atrazine with glutathione (GSH), catalyzed by specific GST isozymes (e.g., ZmGST27).

  • Reaction: Atrazine + GSH

    
     GS-Atrazine Complex + 
    
    
    
  • Outcome: The GS-Atrazine conjugate is non-toxic and is sequestered into the vacuole via ATP-binding cassette (ABC) transporters (e.g., ZmMRP1).

  • Susceptible Species: Weeds (e.g., Chenopodium album, Amaranthus spp.) generally lack sufficient specific GST activity, leading to lethal accumulation of the parent compound.

Data: Comparative Detoxification Rates
ParameterResistant Crop (Maize)Susceptible Weed (e.g., Velvetleaf)
Primary Detox Enzyme Glutathione S-Transferase (GST)Negligible GST activity
Half-life of Atrazine < 2-4 hours> 20-48 hours
Metabolic Product GS-Atrazine (Non-toxic)Unmetabolized Atrazine (Toxic)
Mechanism Basis Metabolic (Non-target site)None (Target site exposed)

Part 4: Experimental Protocols for MOA Verification

To validate triazine activity or resistance in a research setting, the following protocols are the industry standard.

Protocol A: Chlorophyll a Fluorescence (OJIP Test)

This is a rapid, non-invasive method to confirm the blockade of electron transport at the


 step.
  • Principle: When PSII is blocked,

    
     becomes maximally reduced (
    
    
    
    ). Upon illumination, fluorescence rises rapidly to the "J" step (2ms) because
    
    
    cannot pass electrons to
    
    
    .
  • Workflow:

    • Dark Adaptation: Adapt leaf discs in darkness for 20–30 minutes (oxidizes the ETC).

    • Saturating Pulse: Apply high-intensity light (3000 µmol photons

      
      ).
      
    • Measurement: Record fluorescence kinetics from

      
       to 
      
      
      
      .
    • Analysis: Calculate

      
       (Relative variable fluorescence at the J-step).
      
      • Result: Triazine-treated leaves show a massive rise in

        
         compared to untreated controls.
        
Protocol B: Thylakoid Binding Assay (Radio-ligand)

Used to determine if resistance is due to target site mutation (e.g., Ser264Gly).

  • Isolation: Isolate thylakoids from leaf tissue.

  • Incubation: Incubate thylakoids with

    
    -labeled atrazine at varying concentrations.
    
  • Separation: Centrifuge to separate bound vs. free herbicide.

  • Quantification: Measure radioactivity in the pellet via liquid scintillation counting.

  • Calculation: Plot bound/free vs. bound (Scatchard plot) to determine the dissociation constant (

    
    ).
    
    • Result: Resistant biotypes (Ser264Gly) will show a

      
       orders of magnitude higher (lower affinity) than wild-type.
      
Visualization: Fluorescence Assay Workflow

Fluorescence_Protocol Start Sample Preparation (Leaf Discs) Dark Dark Adaptation (20-30 min) Oxidizes QA Start->Dark Pulse Saturating Light Pulse (3000 µmol) Dark->Pulse Record Fast Kinetics Recording (OJIP Transient) Pulse->Record Analyze Calculate V_J Parameter (Indicator of QA- accumulation) Record->Analyze Result Interpretation: High V_J = PSII Blocked Analyze->Result

Caption: Figure 2. The OJIP Chlorophyll Fluorescence protocol for detecting PSII inhibition.

Part 5: Resistance Mechanisms[5][6]

Target Site Resistance (TSR)

The most prevalent resistance mechanism in weed populations is a single nucleotide polymorphism (SNP) in the psbA gene.

  • Mutation: Ser264Gly (Serine to Glycine at position 264).[5]

  • Structural Impact: The hydroxyl group of Serine provides a critical hydrogen bond for triazine binding. Glycine lacks this side chain, destabilizing the herbicide binding.

  • Fitness Cost: Native plastoquinone also utilizes Ser264. Consequently, resistant plants often exhibit reduced photosynthetic efficiency and slower growth rates compared to wild-type plants in the absence of herbicide.

Non-Target Site Resistance (NTSR)

Emerging resistance involves the upregulation of GSTs or P450 monooxygenases in weed species, mimicking the metabolic tolerance found in corn.

References

  • Herbicide Resistance Action Committee (HRAC). (2024). Global Classification of Herbicide Modes of Action. Retrieved from [Link]

  • Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(6), 649-657. Retrieved from [Link]

  • Shimabukuro, R. H., et al. (1971).[6] Glutathione conjugation: Atrazine detoxification mechanism in corn. Plant Physiology, 47(1), 10-14. Retrieved from [Link]

  • Strasser, R. J., et al. (2004). Analysis of the chlorophyll a fluorescence transient. In Chlorophyll a Fluorescence (pp. 321-362). Springer. Retrieved from [Link]

  • Hirschberg, J., et al. (1984).[7][8] Molecular basis of herbicide resistance in Amaranthus hybridus. Science, 222(4630), 1346-1349. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Evaluation of Triazinone Scaffolds in Drug Discovery

Executive Summary Triazinones (specifically 1,2,4-triazin-3-ones and 1,3,5-triazin-2-ones) represent a privileged scaffold in medicinal chemistry due to their ability to mimic peptide bonds and interact with diverse biol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazinones (specifically 1,2,4-triazin-3-ones and 1,3,5-triazin-2-ones) represent a privileged scaffold in medicinal chemistry due to their ability to mimic peptide bonds and interact with diverse biological targets. While historically significant as herbicides (e.g., Metribuzin), their current value lies in pharmaceutical applications, particularly as kinase inhibitors, tubulin polymerization inhibitors, and modulators of the NLRP3 inflammasome. This guide provides a rigorous framework for the biological evaluation of triazinone libraries, moving from primary phenotypic screening to mechanistic validation.

Structural Classification & Chemical Space

Before evaluation, researchers must distinguish between the two primary isomeric forms, as their biological targets often differ.

Scaffold TypeCore StructurePrimary Therapeutic TargetsKey Chemical Features
1,2,4-Triazin-3-ones Asymmetrical ringOncology: EGFR, TubulinCNS: AnticonvulsantHigh dipole moment; C5/C6 positions amenable to nucleophilic substitution.
1,3,5-Triazin-2-ones Symmetrical (s-triazine)Antimicrobial: DHFR inhibitionInflammation: NLRP3Pseudo-aromatic; often derived from cyanuric chloride; highly stable.

Therapeutic Mechanisms & Target Validation

Oncology: Kinase & Topoisomerase Inhibition

Triazinones frequently act as ATP-competitive inhibitors.

  • EGFR Inhibition: The N2 and N4 positions of the triazinone ring can serve as hydrogen bond donors/acceptors, mimicking the adenine ring of ATP within the kinase hinge region.

  • Topoisomerase II Inhibition: Planar triazinone derivatives (often fused with aromatic systems) can intercalate into DNA or bind at the Topo II-DNA interface, stabilizing the "cleavable complex" and preventing DNA religation, leading to apoptosis.

Inflammation: NLRP3 Inflammasome

Recent studies identify 1,2,4-triazinones as direct inhibitors of the NLRP3 NACHT domain. Unlike general anti-inflammatories, these specific inhibitors block the oligomerization of ASC (apoptosis-associated speck-like protein), preventing the maturation of Pro-IL-1β into IL-1β.

Experimental Protocols

Note: All protocols below assume the use of standard Good Laboratory Practice (GLP).

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 of triazinone derivatives against cancer cell lines (e.g., MCF-7, A549) and normal fibroblasts (selectivity index).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells (e.g.,

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add triazinone compounds (serial dilutions: 0.1 µM – 100 µM). Include Doxorubicin or Erlotinib as positive controls and 0.1% DMSO as vehicle control.

  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 15 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Cell Viability =

    
    .
    
Protocol B: Mechanistic Validation - EGFR Kinase Assay (Luminescence)

Objective: Confirm if cytotoxicity is driven by EGFR inhibition. Method: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Reaction Mix: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Prep: Dilute recombinant EGFR (human) to 0.2 ng/µL.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.[1]

  • Inhibition Step:

    • Add 5 µL compound (triazinone) + 5 µL EGFR enzyme.

    • Incubate 10 min at RT (allows compound to bind active site).

  • Reaction Start: Add 5 µL ATP (10 µM) + Substrate. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light).
  • Read: Measure Luminescence (RLU). Lower RLU = Higher Inhibition.

Protocol C: Topoisomerase II Decatenation Assay

Objective: Assess if the compound prevents Topo II from untangling DNA (decatenation).[2][3]

  • Substrate: Kinetoplast DNA (kDNA) – a network of interlocked circular DNA.

  • Reaction: Mix kDNA (200 ng), Human Topo II

    
     (2 units), and test compound in reaction buffer.
    
  • Incubation: 30 min at 37°C.

  • Termination: Add Stop Buffer (SDS/Proteinase K) to digest the enzyme.

  • Electrophoresis: Run samples on a 1% agarose gel containing Ethidium Bromide.

    • Result Interpretation: Active Topo II releases free minicircles (migrate fast). Inhibited Topo II leaves kDNA in the well (cannot migrate).

  • Imaging: UV transillumination.

Visualization & Workflows

Biological Evaluation Workflow

This diagram illustrates the logical progression from synthesis to lead candidate selection.

Triazinone_Evaluation_Workflow Synthesis Chemical Synthesis (1,2,4- & 1,3,5-Triazinones) PrimaryScreen Primary Screen (MTT / Antimicrobial) Synthesis->PrimaryScreen Library Generation HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection Data Analysis HitSelection->Synthesis SAR Feedback Mechanistic Mechanistic Validation (Kinase / Topo II / NLRP3) HitSelection->Mechanistic Potent Hits ADME ADME Profiling (Solubility, Microsomal Stability) Mechanistic->ADME Target Confirmed InVivo In Vivo Efficacy (Xenograft / DSS Colitis) ADME->InVivo Drug-like Properties InVivo->Synthesis Lead Optimization

Caption: A self-validating screening cascade for triazinone drug discovery, incorporating SAR feedback loops.

Mechanism of Action: EGFR Inhibition

This diagram depicts the competitive inhibition mechanism at the molecular level.

EGFR_Mechanism EGFR EGFR Kinase Domain (Active State) ATP ATP Molecule BindingSite ATP Binding Pocket (Hinge Region) ATP->BindingSite Natural Ligand Triazinone Triazinone Inhibitor Triazinone->BindingSite Competitive Binding (H-bonds w/ Met793) Signal Downstream Signaling (Proliferation/Survival) BindingSite->Signal If ATP binds NoSignal Signaling Blocked (Apoptosis) BindingSite->NoSignal If Triazinone binds

Caption: Competitive binding of triazinone derivatives at the EGFR ATP-binding pocket prevents downstream signaling.

Data Presentation Standards

When reporting biological data for triazinones, use the following table structure to ensure comparability across studies.

Table 1: Antiproliferative Activity (IC50 in µM)

Compound IDR1 SubstituentR2 SubstituentMCF-7 (Breast)A549 (Lung)HFF-1 (Normal)Selectivity Index*
TZ-01 -Ph-NH212.5 ± 1.215.0 ± 2.1>100>8.0
TZ-02 -Ph-4-Cl-NH-Morpholine0.8 ± 0.1 1.2 ± 0.3 85.0106.2
DoxorubicinN/AN/A0.5 ± 0.050.4 ± 0.0245.090.0

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 10 indicates good therapeutic potential.

References

  • Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. Source: Royal Society of Chemistry (RSC), 2025.

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Source: Molecules (MDPI), 2023.

  • Discovery of Triazinone Derivatives as Novel, Specific, and Direct NLRP3 Inflammasome Inhibitors. Source: Journal of Medicinal Chemistry (ACS), 2023.

  • Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature / Abcam Protocols.

  • Topoisomerase II Drug Screening Kit Protocol. Source: TopoGEN / NIH PubMed Central.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

Part 1: Strategic Overview & Scientific Rationale Introduction The synthesis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (also referred to as 3-mercapto-6,6-dimethyl-1,2,4-triazin-5-one) represents a critical e...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

Introduction

The synthesis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (also referred to as 3-mercapto-6,6-dimethyl-1,2,4-triazin-5-one) represents a critical entry point into the class of 1,2,4-triazinone herbicides, most notably analogs of Metribuzin .[1][2][3][4] Beyond agrochemistry, this scaffold serves as a versatile pharmacophore in the development of antimicrobial and anticancer agents due to the reactivity of the thione (C=S) and amide (NH-C=O) functionalities.[1]

This protocol details a high-efficiency cyclocondensation route utilizing acetone cyanohydrin and thiosemicarbazide . Unlike multi-step procedures involving


-keto acids, this route leverages the "masked" carbonyl and nitrile reactivity of the cyanohydrin to effect a one-pot heterocyclization.
Mechanism of Action

The reaction proceeds via a nucleophilic attack of the hydrazine moiety of thiosemicarbazide on the nitrile carbon of acetone cyanohydrin, followed by cyclization.

  • Condensation: The hydrazine terminal nitrogen attacks the nitrile group of acetone cyanohydrin.

  • Cyclization: Intramolecular nucleophilic attack leads to ring closure, eliminating ammonia (or water/hydrolysis products depending on pH) to form the 6-membered triazine ring.

  • Tautomerization: The product exists in equilibrium between the thione (3-sulfanylidene) and thiol (3-mercapto) forms, with the thione form generally predominating in the solid state.

Part 2: Safety Protocol (Critical)

WARNING: High Risk Reagents This protocol involves Acetone Cyanohydrin , a source of Hydrogen Cyanide (HCN).

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood with a face velocity of at least 100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator with cyanide-specific cartridges should be available for emergencies.

  • HCN Monitoring: Use a portable HCN detector near the reaction setup.

  • Waste Disposal: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10 before disposal. Do not acidify waste streams.

Part 3: Experimental Protocol

Reagents and Materials
ReagentCAS No.[5]Equiv.[6]Role
Acetone Cyanohydrin 75-86-51.0Core Scaffold (C6, C5, N)
Thiosemicarbazide 79-19-61.0 - 1.1Core Scaffold (N1, N2, C3)
Hydrochloric Acid (conc.) 7647-01-0CatalyticCyclization Catalyst
Ethanol (Abs.) 64-17-5SolventReaction Medium
Water 7732-18-5SolventWorkup/Recrystallization
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Reaction Mixture
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Thiosemicarbazide (9.11 g, 100 mmol) in Water (50 mL).

  • Optional: Add ethanol (20 mL) to improve solubility if the thiosemicarbazide is coarse.

  • Slowly add Acetone Cyanohydrin (8.51 g, 100 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

Step 2: Cyclocondensation
  • Heat the mixture to reflux (approx. 90-100°C) .

  • Maintain reflux for 3 to 5 hours . The suspension will initially dissolve, followed by the gradual precipitation of the product or intermediates.

  • TLC Monitoring: Use Silica gel plates (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the thiosemicarbazide spot (baseline/polar) and the appearance of a new UV-active spot (Rf ~0.4-0.6).

Step 3: Isolation
  • Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0-4°C) for 1 hour to maximize precipitation.

  • Filter the crude solid using a Buchner funnel under vacuum.

  • Wash the filter cake with cold water (2 x 20 mL) to remove unreacted thiosemicarbazide and cyanide residues.

Step 4: Purification
  • Recrystallization: Transfer the crude solid to a clean flask.

  • Dissolve in a minimum amount of boiling Ethanol/Water (1:1 v/v) .

  • Allow the solution to cool slowly to room temperature to form needle-like crystals.

  • Filter and dry the crystals in a vacuum oven at 50°C for 6 hours.

Yield and Characterization
  • Expected Yield: 65% - 80%

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 215–218°C (Decomposes).

Analytical MethodExpected Signal / Observation
IR Spectroscopy 3100-3200 cm⁻¹ (NH stretch)1680-1700 cm⁻¹ (C=O stretch, amide)1150-1200 cm⁻¹ (C=S thione character)
¹H NMR (DMSO-d₆)

1.25 (s, 6H, 2x CH₃)

8.5-12.0 (br s, NH protons, exchangeable)
¹³C NMR (DMSO-d₆)

25.0 (CH₃), 55.0 (C-quat), 165.0 (C=O), 178.0 (C=S)

Part 4: Pathway Visualization

The following diagram illustrates the convergent synthesis and the tautomeric equilibrium of the target molecule.

SynthesisPathway AcetoneCH Acetone Cyanohydrin (Me2C(OH)CN) Intermediate Acyclic Semicarbazone Intermediate AcetoneCH->Intermediate Condensation (-H2O) TSC Thiosemicarbazide (H2N-NH-CS-NH2) TSC->Intermediate Product 6,6-Dimethyl-3-sulfanylidene- 1,2,4-triazinan-5-one Intermediate->Product Cyclization (Reflux, -NH3) Tautomer 3-Mercapto Tautomer (Thiol Form) Product->Tautomer Tautomeric Equilibrium

Caption: Reaction pathway showing the condensation of acetone cyanohydrin and thiosemicarbazide, followed by cyclization to the triazinan-5-one scaffold.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during filtration.Increase reflux time to 6 hours. Ensure the filtrate is chilled to 0°C before filtering.
Oily Product Impurities or residual solvent.[6]Recrystallize immediately from hot ethanol. Do not allow the oil to sit; scratch the flask wall to induce nucleation.
Residual Cyanide Inadequate washing.Wash the crude solid thoroughly with cold water. Test filtrate with Prussian Blue test to ensure no free cyanide remains.

References

  • Chemistry of Heterocyclic Compounds: Reaction of Acetone Cyanohydrin with Thiosemicarbazide. Chem. Heterocycl.[2][4][5][7][8] Compd.2002 .

  • Organic Syntheses: Preparation of Acetone Cyanohydrin. Org.[9][10] Synth. 1941, Coll. Vol. 2, p. 7.

  • ResearchGate: Synthesis and Antimicrobial Activities of 6-Methyl-3-Thioxo-1,2,4-Triazine Derivatives.

  • SciRP: Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives. Int. J. Org.[1][4] Chem.2018 , 8, 191-200.[1][4]

Sources

Application

Advanced Experimental Protocols: Enzyme Inhibition Assays Using Triazine Derivatives

Introduction & Strategic Rationale The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse inhibitors ranging from antimalarials (e.g., cycloguanil targeting DHFR) to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse inhibitors ranging from antimalarials (e.g., cycloguanil targeting DHFR) to anticancer agents and herbicides. However, the planar, nitrogen-rich nature of triazines presents specific experimental challenges: poor aqueous solubility , UV-absorbance interference , and a propensity for colloidal aggregation .

This guide moves beyond generic "kit" instructions. It details the setup for two high-value targets often inhibited by triazines: Dihydrofolate Reductase (DHFR) and Carbonic Anhydrase (hCA) . It emphasizes the rigorous elimination of false positives—a critical step often skipped in early-stage screening.

Core Experimental Philosophy
  • Solubility is Kinetic: Triazines often precipitate slowly in aqueous buffers. "Clear at T=0" does not mean "Clear at T=30 min."

  • Specificity is Mandatory: Planar heterocycles are frequent "aggregators." You must prove your inhibition is not due to non-specific protein sequestration.

  • Backgrounds are Dynamic: Triazines absorb in the UV range (200–350 nm). In UV-based assays (like DHFR), this requires mathematical correction.

Pre-Assay Validation: The "Triazine Check"

Before running any enzyme plate, you must validate the compound behavior.

Solubility & DMSO Limits

Triazines are hydrophobic. Prepare stock solutions in 100% DMSO.

  • Max Final DMSO: Keep final assay concentration

    
     (v/v). Most enzymes tolerate up to 5%, but 1% is the safe "Gold Standard" to prevent solvent-induced conformational changes.
    
  • Visual Check: Dilute compound to

    
     in the assay buffer. Shine a laser pointer through the tube. If you see scattering (Tyndall effect), the compound has precipitated.
    
Eliminating False Positives (Aggregation)

The Shoichet Protocol: Planar molecules can form colloidal aggregates that sequester enzymes, looking like potent inhibitors (


 in low 

).
  • Test: Run the inhibition assay +/- 0.01% Triton X-100 (or Tween-80).

  • Interpretation:

    • Inhibition remains: True binder.

    • Inhibition disappears: False positive (Aggregator).

    • Note: Freshly prepared detergent is critical; oxidized detergent can inhibit enzymes itself.

Workflow Visualization

TriazineWorkflow cluster_Check Quality Control (Critical) Compound Triazine Stock (10 mM in DMSO) Dilution Serial Dilution (Logarithmic) Compound->Dilution Solubility Tyndall Effect (Precipitation Check) Dilution->Solubility Detergent Detergent Test (+/- 0.01% Triton X-100) Solubility->Detergent If Soluble Detergent->Compound Redesign if Aggregator Assay Enzymatic Reaction (96/384-well Plate) Detergent->Assay If Specific Readout Spectrophotometric Readout Assay->Readout Analysis Data Fitting (4-Parameter Logistic) Readout->Analysis

Figure 1: Critical workflow for validating triazine inhibitors. Note the mandatory QC steps (yellow) before the final assay.

Protocol A: Dihydrofolate Reductase (DHFR) Assay

Target: DHFR (Human, Bacterial, or Protozoal). Mechanism: Reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1] Detection: Decrease in Absorbance at 340 nm (NADPH oxidation).[2]

Materials
  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT (stabilizer), 0.5 mM KCl.

  • Substrate: Dihydrofolic Acid (DHF).[1][3] Note: Light sensitive. Keep wrapped in foil.

  • Cofactor: NADPH (Freshly prepared).

  • Positive Control: Methotrexate (MTX).[3]

Step-by-Step Procedure
  • Blanking (The Triazine Correction):

    • Triazines may absorb at 340 nm. You must run a "Compound Blank" (Buffer + Compound + NADPH, no Enzyme).

    • Why? To subtract the static absorbance of the inhibitor from the kinetic trace.

  • Enzyme Pre-incubation:

    • Add

      
       of 10x Enzyme solution to wells.
      
    • Add

      
       of Test Compound (various concentrations).
      
    • Incubate 10 minutes at 25°C.

    • Scientific Logic:[3][4][5] Many high-affinity inhibitors (like MTX) are "slow-tight binders." Skipping pre-incubation underestimates potency.

  • Reaction Initiation:

    • Add

      
       of Master Mix (Buffer + NADPH + DHF).
      
    • Final concentrations:

      
       NADPH, 
      
      
      
      DHF.
  • Kinetic Read:

    • Measure

      
       every 30 seconds for 10–20 minutes.
      
    • Calculate slope (Rate,

      
      ) from the linear portion.
      
Data Processing


Where 

is the velocity (slope).

Protocol B: Carbonic Anhydrase (hCA) Assay

Target: hCA Isoforms (I, II, IX, XII). Mechanism: Esterase activity (Surrogate reaction). Hydrolysis of 4-Nitrophenyl Acetate (4-NPA) to 4-Nitrophenol. Detection: Increase in Absorbance at 400–405 nm (Appearance of yellow product).

Materials
  • Buffer: 50 mM HEPES or Tris (pH 8.0). Note: pH is critical; the phenol color is pH-dependent.

  • Substrate: 4-NPA (Dissolved in Acetonitrile or Acetone).

  • Specific Note: 4-NPA is unstable in water (spontaneous hydrolysis). Prepare immediately before use.

Step-by-Step Procedure
  • Preparation:

    • Dissolve 4-NPA in Acetonitrile to 20 mM (Stock).

  • Plate Setup:

    • Add

      
       Enzyme (hCA).
      
    • Add

      
       Triazine Inhibitor.
      
    • Incubate 10 mins at Room Temp.

  • Initiation:

    • Add

      
       Buffer.
      
    • Add

      
       of 4-NPA Stock (Final conc: ~200 
      
      
      
      ).
    • Warning: Keep organic solvent content low (<5%) to prevent enzyme denaturation.

  • Readout:

    • Measure

      
       kinetically.
      
    • Endpoint Option: Stop reaction with Acetazolamide (excess) or simply read plateau if using high enzyme conc, but kinetic slopes are more accurate to avoid product inhibition issues.

Kinetic Analysis & Mode of Inhibition

To determine if your triazine is Competitive (binds active site) or Non-Competitive (allosteric), use the Lineweaver-Burk plot.

Kinetics cluster_Modes Pattern Recognition Data Raw Kinetic Data (Velocity vs [S]) Transform Lineweaver-Burk (1/V vs 1/[S]) Data->Transform Comp Lines intersect at Y-axis (Competitive) Transform->Comp NonComp Lines intersect at X-axis (Non-Competitive) Transform->NonComp Mixed Lines intersect elsewhere (Mixed) Transform->Mixed

Figure 2: Logic flow for determining the Mode of Inhibition using double-reciprocal plots.

Summary of Assay Parameters
ParameterDHFR AssayCarbonic Anhydrase (hCA)
Detection Mode Absorbance Decrease (

)
Absorbance Increase (

)
Wavelength 340 nm (UV)400–405 nm (Visible)
Primary Interference Triazine UV AbsorbanceCompound Color (Yellow/Orange)
Substrate DHF + NADPH4-Nitrophenyl Acetate (4-NPA)
Positive Control MethotrexateAcetazolamide / Sulfanilamide
Critical Pitfall Inner Filter EffectSpontaneous Substrate Hydrolysis

Troubleshooting & "Gotchas"

  • The "Yellow" Problem (hCA):

    • If your triazine derivative is yellow (common with azo-linkers), it will interfere with the 4-NPA readout.

    • Solution: Use a higher wavelength (e.g., 415 nm) if the compound absorbs less there, or switch to a fluorescent substrate (e.g., Fluorescein Diacetate), though this requires different equipment.

  • Inner Filter Effect (DHFR):

    • If

      
      , the linear relationship of Beer’s Law breaks down.
      
    • Solution: Dilute the system or use a shorter pathlength (half-area plates).

  • Spontaneous Hydrolysis (hCA):

    • 4-NPA hydrolyzes in water even without enzyme.

    • Control: Always run a "No Enzyme" control. The enzymatic rate must be significantly higher (>5x) than the spontaneous rate for valid data.

References

  • DHFR Assay Methodologies

    • Assay Genie.
  • Carbonic Anhydrase Esterase Assay

    • Supuran, C. T. "Carbonic anhydrase inhibition assay details." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Aggregation & False Positives

    • Shoichet, B. K.[6][7] "A high-throughput screen for aggregation-based inhibition in a large compound library."[4] J Med Chem (2007).

  • Inner Filter Effect Correction

    • Held, P.[3][8] "Correction for Inner Filter Effects in Fluorescence Measurements." BioTek Application Notes.

Sources

Method

Application Note: High-Throughput Cytotoxicity Profiling of Small Molecules

Introduction: The "Fail Early" Philosophy In small molecule drug discovery, attrition rates remain high due to unforeseen toxicity. The goal of in vitro cytotoxicity profiling is not merely to find "safe" compounds, but...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fail Early" Philosophy

In small molecule drug discovery, attrition rates remain high due to unforeseen toxicity. The goal of in vitro cytotoxicity profiling is not merely to find "safe" compounds, but to identify toxic liabilities early in the hit-to-lead phase.

This guide moves beyond basic "viability" checks. It establishes a dual-readout framework to distinguish metabolic impairment (cytostasis/mitochondrial toxicity) from membrane rupture (necrosis/late apoptosis). By combining tetrazolium-based assays (MTT/MTS) with lactate dehydrogenase (LDH) release assays, researchers can construct a robust toxicity profile that withstands regulatory scrutiny.

Pre-Experimental Validation (The "Trustworthiness" Pillar)

Before touching a pipette, three parameters must be validated to ensure data integrity. Skipping these leads to artifacts often mistaken for drug effects.

A. Cell Line Integrity
  • Authentication: Use Short Tandem Repeat (STR) profiling to verify cell line identity.[1] Cross-contamination (e.g., HeLa overgrowing other lines) invalidates cytotoxicity data.

  • Mycoplasma Status: Mycoplasma competes for nutrients and alters cellular metabolism, shifting IC50 values by orders of magnitude. Test bi-weekly.

B. Solvent Tolerance (The DMSO Threshold)

Small molecules are rarely water-soluble. Dimethyl sulfoxide (DMSO) is the standard vehicle, but it is cytotoxic at high concentrations.

  • Rule of Thumb: Maintain final DMSO concentration

    
     (v/v) for immortalized lines and 
    
    
    
    for primary cells.
  • Validation Step: Run a "Vehicle Only" dose-response curve (0.1% to 5% DMSO). The concentration used in the assay must show

    
     viability compared to untreated media.
    
C. Chemical Interference (The "False Positive" Trap)

Many small molecules (especially those with thiol or carboxylic acid moieties) are reducing agents. They can chemically reduce MTT/MTS tetrazolium salts to formazan without live cells, creating a false signal of "viability."

  • Mandatory Control: Incubate the highest concentration of the test compound with the assay reagent in cell-free media . If absorbance increases, the compound interferes, and a wash-based assay (like ATP luminescence) must be used instead.

Experimental Workflow Visualization

The following diagram outlines the critical path for a dual-readout cytotoxicity assay.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Dual Readout Seed Cell Seeding (Log Phase) Acclimation 24h Acclimation (Recovery) Seed->Acclimation Treatment Add Compound (Keep DMSO constant) Acclimation->Treatment Dilution Compound Serial Dilution (in Vehicle) Dilution->Treatment Incubation Incubation (24h - 72h) Treatment->Incubation Supernatant Transfer Supernatant (50 µL) Incubation->Supernatant Cell_Layer Remaining Cells Incubation->Cell_Layer LDH_Read LDH Assay (Membrane Integrity) Supernatant->LDH_Read MTT_Read MTT/MTS Assay (Metabolic Activity) Cell_Layer->MTT_Read

Figure 1: Integrated workflow for multiplexing LDH (supernatant) and MTT (cell layer) assays from a single well.

Core Protocol 1: Metabolic Competence (MTT Assay)

The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to insoluble formazan. It measures metabolic activity, which correlates with viability in log-phase cells.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, store at 4°C in dark).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Protocol:

  • Seeding: Plate cells (e.g., 5,000–10,000 cells/well) in 96-well clear-bottom plates. Volume: 100 µL.

  • Acclimation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment: Remove old media (carefully) or add 2x concentrated compound solution. Treat with serial dilutions of the small molecule for 24–72 hours.

    • Control 1: Vehicle Control (0.5% DMSO).[2]

    • Control 2: Positive Control (e.g., 10 µM Staurosporine or 10% DMSO).

    • Control 3: Media Blank (No cells).

  • Pulse: Add 10 µL of MTT Stock to each well (Final conc: 0.5 mg/mL).

  • Incubation: Incubate for 2–4 hours. Check under microscope: Look for purple crystals inside cells.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan.

  • Read: Shake plate for 5 mins. Measure Absorbance at 570 nm (reference wavelength 650 nm).

Expert Insight: If using suspension cells, aspirating media is impossible without centrifugation. In this case, use MTS or WST-1 reagents, which produce soluble formazan and eliminate Step 6.

Core Protocol 2: Membrane Integrity (LDH Release)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. It is only released into the culture media when the plasma membrane is damaged (necrosis).

Protocol:

  • Setup: Perform this before the MTT solubilization step in the workflow above.

  • Transfer: Transfer 50 µL of culture supernatant from the treated wells to a new 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and tetrazolium probe).

  • Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop: Add Stop Solution (usually 1N HCl or acetic acid) if required by the kit.

  • Read: Measure Absorbance at 490 nm .

Data Interpretation:



  • Low Control: Untreated cells (Spontaneous release).

  • High Control: Lysis buffer treated cells (Maximum release).

Mechanistic Visualization

Understanding where the signal originates prevents misinterpretation of data.

Mechanism cluster_cell Cellular Environment Mito Mitochondria (Live Cells) Signal_Viability Purple Formazan (Abs 570nm) Indicates: METABOLISM Mito->Signal_Viability Reductase Activity Membrane Plasma Membrane (Damaged) LDH_Reagent LDH Reagent (Substrate) Membrane->LDH_Reagent Enzyme meets Substrate (in Supernatant) Cytosol Cytosol (LDH Enzyme) Cytosol->Membrane Leaks through MTT_Reagent MTT Reagent (Tetrazolium) MTT_Reagent->Mito Enters Cell Signal_Death Red Formazan (Abs 490nm) Indicates: NECROSIS LDH_Reagent->Signal_Death Catalysis

Figure 2: Signal generation pathways. MTT requires active mitochondria (Live); LDH requires membrane rupture (Dead).

Data Analysis & Reporting

Quantitative data should be summarized to allow rapid decision-making.

A. Calculation of IC50

Do not rely on linear interpolation. Use non-linear regression (4-parameter logistic curve) to calculate the IC50 (concentration inhibiting 50% of growth).



B. Assay Comparison Table
FeatureMTT/MTS AssayLDH Release AssayATP Luminescence
Primary Readout Metabolic ActivityMembrane IntegrityATP Quantification
Sensitivity ModerateModerateHigh
Throughput HighHighUltra-High
Cost LowMediumHigh
Interference Reductants (Thiols)Serum (contains LDH)Luciferase inhibitors
Endpoint Viability Cytotoxicity Viability

Troubleshooting & Optimization

  • Edge Effects: Medium evaporates faster from the perimeter wells of a 96-well plate, concentrating the drug and salts.

    • Solution: Fill perimeter wells with sterile PBS and do not use them for data.

  • Serum Interference (LDH): Fetal Bovine Serum (FBS) contains endogenous LDH.

    • Solution: Lower FBS concentration (e.g., 1-2%) during the assay window, or use heat-inactivated serum and subtract the background strictly.

  • Biphasic Curves: If the dose-response curve goes up before it goes down (Hormesis), it may indicate mitochondrial swelling/hyperactivity before death. Report this; do not smooth it out.

References

  • Riss TL, Moravec RA, Niles AL, et al. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • National Institute of Standards and Technology (NIST). (2018). Guidance on Good Cell Culture Practice (GCCP). [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. [Link]

  • Neun, B. W., & Dobrovolskaia, M. A. (2011). Method for Analysis of Nanoparticle Hemolytic Properties in Vitro. NCI Nanotechnology Characterization Laboratory. [Link]

Sources

Application

method for synthesizing novel 1,2,4-triazine sulfonamides

Application Note & Protocol: The Sulfenamide-Oxidation Strategy Executive Summary & Strategic Analysis The 1,2,4-triazine scaffold represents a privileged structure in medicinal chemistry, distinct from its ubiquitous 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: The Sulfenamide-Oxidation Strategy

Executive Summary & Strategic Analysis

The 1,2,4-triazine scaffold represents a privileged structure in medicinal chemistry, distinct from its ubiquitous 1,3,5-isomer (s-triazine). While 1,3,5-triazines are easily synthesized via nucleophilic substitution of cyanuric chloride, 1,2,4-triazines require more nuanced construction. Their electron-deficient nature makes the ring carbons highly susceptible to nucleophilic attack, yet paradoxically, the exocyclic amino groups (e.g., at position 3) are often poor nucleophiles for direct sulfonylation due to delocalization of the lone pair into the electron-poor ring.

The Challenge: Direct reaction of 3-amino-1,2,4-triazines with sulfonyl chlorides often results in low yields (<15%) or complex mixtures due to competitive hydrolysis of the sulfonyl chloride and weak nucleophilicity of the amine.

The Solution: This protocol details a Sulfenamide-Oxidation Strategy . Instead of direct sulfonylation, we employ a two-step "Trojan Horse" approach:

  • Sulfenylation: Reaction with a highly reactive sulfenyl chloride to form a sulfenamide intermediate.

  • Oxidative Expansion: Controlled oxidation of the sulfenamide to the sulfonamide using m-chloroperoxybenzoic acid (m-CPBA).

This method bypasses the kinetic barriers of direct sulfonylation and allows for the synthesis of novel anticancer and antimicrobial candidates.

Retrosynthetic Analysis

The following diagram illustrates the disconnection logic. We do not disconnect the sulfonamide S-N bond directly to the sulfonyl chloride; rather, we trace it back through the sulfenamide to the sulfenyl chloride.

Retrosynthesis cluster_legend Legend Target Target: N-Alkyl-N-(1,2,4-triazin-3-yl) benzenesulfonamide Inter1 Intermediate: Sulfenamide (Ar-S-N-Triazine) Target->Inter1 Oxidation (m-CPBA) Functional Group Interconversion precursors Precursors: 3-Amino-1,2,4-triazine + Aryl Sulfenyl Chloride Inter1->precursors Nucleophilic Substitution (Base Catalyzed) key1 Target Molecule key2 Synthetic Disconnection

Figure 1: Retrosynthetic strategy utilizing the sulfenamide intermediate to bypass low reactivity of the triazine amine.

Detailed Experimental Protocol
Phase 1: Scaffold Generation (Synthesis of 3-Amino-1,2,4-triazine)

Note: If the starting material is commercially available, skip to Phase 2.

Principle: Condensation of aminoguanidine with a 1,2-dicarbonyl compound (glyoxal).

Reagents:

  • Aminoguanidine bicarbonate (10 mmol)

  • Glyoxal (40% aq. solution, 10 mmol)

  • Solvent: Water/Ethanol (1:1)

Procedure:

  • Dissolve aminoguanidine bicarbonate in water/ethanol at 50°C.

  • Add glyoxal solution dropwise over 20 minutes.

  • Reflux the mixture for 4 hours. The solution will turn deep yellow/orange.

  • Concentrate in vacuo.

  • Purification: Recrystallize from ethanol.

  • QC Check: 1H NMR (DMSO-d6) should show characteristic protons at positions 5 and 6 (approx. δ 8.5-9.0 ppm).

Phase 2: The Sulfenamide-Oxidation Route (Core Protocol)

This phase synthesizes the target sulfonamide: N-methyl-N-(1,2,4-triazin-3-yl)-4-nitrobenzenesulfonamide (Example).

Step 2A: Sulfenylation

  • Reagents:

    • 3-Amino-1,2,4-triazine (1.0 eq)[1]

    • 4-Nitrobenzenesulfenyl chloride (1.1 eq)[2]

    • Triethylamine (TEA) (1.2 eq)

    • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Protocol:

    • Purge a round-bottom flask with Nitrogen (

      
      ).
      
    • Dissolve 3-amino-1,2,4-triazine in anhydrous THF. Cool to 0°C.

    • Add TEA. Stir for 10 mins.

    • Add 4-nitrobenzenesulfenyl chloride (dissolved in minimal THF) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Pour into ice water. Filter the precipitate.[2][3]

    • Yield Expectation: 45-60% (Yellow solid).

Step 2B: N-Alkylation (Critical Optimization) Expert Insight: Secondary sulfenamides are often resistant to oxidation or decompose. Alkylating the nitrogen to a tertiary amine stabilizes the intermediate and facilitates the subsequent oxidation.

  • Reagents:

    • Sulfenamide intermediate (from Step 2A)

    • Methyl Iodide (MeI) (1.5 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: DMF (Dimethylformamide)[2]

  • Protocol:

    • Dissolve sulfenamide in DMF. Add

      
      .
      
    • Add MeI dropwise at RT.

    • Stir for 4-6 hours (Monitor via TLC, Hexane:EtOAc 1:1).

    • Workup: Dilute with water, extract with Ethyl Acetate. Dry over

      
      .
      

Step 2C: Oxidation to Sulfonamide

  • Reagents:

    • N-alkylated sulfenamide (1.0 eq)

    • m-Chloroperoxybenzoic acid (m-CPBA) (2.5 eq)

    • Solvent: DCM (Dichloromethane)

  • Protocol:

    • Dissolve the substrate in DCM. Cool to 0°C.

    • Add m-CPBA portion-wise (Exothermic reaction—control temp < 5°C).

    • Stir at 0°C for 1 hour, then warm to RT for 3 hours.

    • Quench: Add saturated

      
       (sodium bisulfite) to destroy excess peroxide.
      
    • Wash: Wash organic layer with saturated

      
       (to remove m-chlorobenzoic acid byproduct).
      
    • Purification: Column chromatography (Silica gel, DCM:MeOH gradient).

Workflow Visualization

Workflow Start Start: 3-Amino-1,2,4-triazine Step1 Step 1: Sulfenylation (Ar-S-Cl, TEA, THF, 0°C) Start->Step1 Check1 Decision: Is N-H hindered? Step1->Check1 Step2 Step 2: N-Alkylation (MeI, K2CO3, DMF) Check1->Step2 Yes (Stabilize) Step3 Step 3: Oxidation (m-CPBA, DCM, 0°C) Check1->Step3 No (Direct Ox) Step2->Step3 End Final Product: 1,2,4-Triazine Sulfonamide Step3->End

Figure 2: Step-by-step reaction workflow for the synthesis of triazine sulfonamides.

Data Summary & Troubleshooting

Table 1: Optimization Parameters for Step 2C (Oxidation)

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Oxidant

/ Acetic Acid
m-CPBA / DCMm-CPBA yields are 20-30% higher due to better solubility and milder conditions.
Temperature Reflux (80°C)0°C

RT
High temps degrade the triazine ring (ring opening). Low temp is crucial.
Stoichiometry 1.1 eq Oxidant2.5 eq Oxidant1.1 eq stops at Sulfinamide (S=O). 2.5 eq is required for Sulfonamide (

).[2]

Troubleshooting Guide:

  • Problem: Formation of Sulfinamide (intermediate oxidation state) instead of Sulfonamide.

    • Fix: Increase m-CPBA to 3.0 eq and extend reaction time. Ensure m-CPBA quality (often degrades on shelf).

  • Problem: Ring cleavage of 1,2,4-triazine.

    • Fix: The 1,2,4-triazine ring is sensitive to nucleophilic attack at C5. Ensure the workup is not too basic (avoid strong NaOH). Use bicarbonate for washes.

References
  • Synthesis and Anticancer Activity of 1,2,4-Triazine Sulfonamides: Mojrych, M. et al.[4][5] "1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study." Molecules, 2020, 25(10), 2324.[4]

  • Biological Relevance of Triazine Derivatives: Bhat, H.R. et al.[1][6][7][8] "1,2,4-Triazine analogs as novel class of therapeutic agents: A review." Journal of Iranian Chemical Society, 2013.

  • General Heterocyclic Synthesis Methods: Paquette, L. A. "Principles of Modern Heterocyclic Chemistry."

Sources

Method

Application Note: Development of Novel Herbicidal Agents Based on 1,2,4-Triazinone Scaffolds

Abstract This application note provides a comprehensive technical guide for the development of herbicidal agents utilizing the 1,2,4-triazin-5-one pharmacophore. Despite the maturity of Photosystem II (PSII) inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the development of herbicidal agents utilizing the 1,2,4-triazin-5-one pharmacophore. Despite the maturity of Photosystem II (PSII) inhibitors, the triazinone class (e.g., Metribuzin) remains vital due to its systemic activity and efficacy against broadleaf weeds. This guide details the rational design based on Structure-Activity Relationships (SAR), a scalable chemical synthesis protocol, and a self-validating in vitro screening workflow using the Hill Reaction (DCPIP reduction assay).

Introduction: The Mechanism & The Challenge

Triazinone herbicides function by disrupting photosynthesis.[1][2][3] They bind competitively to the


 site on the D1 protein (encoded by the psbA gene) of the Photosystem II complex in chloroplast thylakoid membranes.

Mechanism of Action (MoA): Under normal conditions, plastoquinone (


) accepts two electrons from 

. Triazinones displace

, blocking electron transport. This blockage stops CO

fixation and generates reactive oxygen species (ROS) (triplet chlorophyll and singlet oxygen), leading to lipid peroxidation and membrane destruction.

Current Challenge: Resistance has emerged primarily via point mutations in the D1 protein (e.g., Ser264Gly). Next-generation triazinones must be designed to either bind to alternative residues (e.g., Phe255, Val219) or possess lipophilic properties that enhance uptake in resistant biotypes.

Phase 1: Rational Design & SAR

The 1,2,4-triazin-5-one core is the scaffold of choice. Efficacy depends heavily on the substituents at positions 3, 4, and 6.

Critical SAR Points
  • Position 3 (R1): Typically a methylthio (-SMe) or methyl group. Bulky groups here often decrease binding affinity, but specific lipophilic tails can overcome resistance mechanisms.

  • Position 4 (R2): An amino group (-NH

    
    ) is critical for high activity (as seen in Metribuzin and Metamitron). This group likely participates in hydrogen bonding within the binding pocket.
    
  • Position 6 (R3): This is the "lipophilic tail" region. Tert-butyl (Metribuzin) or phenyl (Metamitron) groups are standard. Increasing lipophilicity (LogP) here often correlates with better cuticle penetration but must be balanced against phloem mobility.

Visual: Pharmacophore & MoA Logic

Triazinone_SAR Core 1,2,4-Triazin-5-one Core Pos3 Position 3 (C-SMe/Me) Steric Tolerance: Low Core->Pos3 Pos4 Position 4 (N-NH2) H-Bond Donor Core->Pos4 Pos6 Position 6 (C-tBu/Ph) Lipophilic Domain Core->Pos6 Target PSII D1 Protein (QB Binding Niche) Pos3->Target Van der Waals Pos4->Target H-Bonding (Ser264) Pos6->Target Hydrophobic Pocket Effect Block e- Transport (QA to QB) Target->Effect Competitive Binding Outcome ROS Generation & Necrosis Effect->Outcome

Caption: Figure 1. Pharmacophore mapping of the 1,2,4-triazinone scaffold against the PSII D1 target site.

Phase 2: Chemical Synthesis Protocol

Objective: Synthesize 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin Analog).

Reaction Overview: The synthesis typically involves the condensation of an


-keto acid with thiocarbohydrazide, followed by methylation.
Reagents
  • Trimethylpyruvic acid (or corresponding

    
    -keto acid)
    
  • Thiocarbohydrazide[4][5]

  • Glacial Acetic Acid (Solvent/Catalyst)[6]

  • Methyl Iodide (MeI) or Dimethyl Sulfate[5]

  • Sodium Hydroxide (NaOH)

Step-by-Step Protocol
  • Cyclization (Ring Formation):

    • Dissolve 0.1 mol of Trimethylpyruvic acid in 100 mL of water.

    • Add 0.1 mol of Thiocarbohydrazide slowly.

    • Reflux the mixture at 90°C for 4–6 hours.

    • Observation: A precipitate (the 3-thioxo intermediate) should form.

    • Cool to room temperature and filter the solid. Wash with cold water.[1]

    • Checkpoint: Verify intermediate via melting point or TLC.

  • Methylation (S-Alkylation):

    • Dissolve the 3-thioxo intermediate in an equimolar NaOH solution (aq).

    • Cool to 0–5°C in an ice bath.

    • Add Methyl Iodide (1.1 equivalents) dropwise to prevent over-alkylation.

    • Stir for 4 hours, allowing the temperature to rise to 25°C.

    • The product will precipitate out as the reaction proceeds.

  • Purification:

    • Filter the crude product.[7]

    • Recrystallize from ethanol or a benzene/petroleum ether mixture.

    • Validation: Confirm structure via

      
      H-NMR (Look for S-Me singlet ~2.5 ppm and t-Bu singlet ~1.3 ppm).
      

Phase 3: In Vitro Validation (The Hill Reaction)

Objective: Quantify herbicidal activity by measuring the inhibition of electron transport in isolated chloroplasts.

Principle: The Hill Reaction uses DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.[8]

  • Active Photosynthesis: DCPIP (Blue)

    
     Reduced DCPIP (Colorless).
    
  • Inhibited Photosynthesis (Herbicide Active): DCPIP remains Blue.[7]

Reagents & Equipment[6][9][10][11][12]
  • Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 20 mM Tricine-NaOH (pH 7.8).

  • Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM MgCl

    
    .
    
  • DCPIP Stock: 0.5 mM in water.

  • Chloroplast Source: Fresh Spinach (Spinacia oleracea) leaves.

  • Spectrophotometer: Set to 600 nm.

Protocol
  • Chloroplast Isolation:

    • Homogenize 20g de-veined spinach in 50 mL cold Isolation Buffer (3 x 5s bursts).

    • Filter through 4 layers of cheesecloth.[1]

    • Centrifuge filtrate at 200 x g for 2 mins (discard pellet; contains whole cells/debris).

    • Centrifuge supernatant at 1300 x g for 7 mins (save pellet; contains chloroplasts).

    • Resuspend pellet gently in 2 mL cold Assay Buffer. Store on ice in DARK.

  • The Assay:

    • Prepare tubes as shown in Table 1 .

    • Important: Add chloroplasts LAST, under dim light.

Table 1: Hill Reaction Assay Setup

ComponentBlank (mL)Control (mL)Test Sample (mL)
Assay Buffer3.02.52.4
DCPIP Stock0.00.50.5
Herbicide (in Acetone)0.00.00.1
Chloroplasts0.50.50.5
Total Volume 3.5 3.5 3.5
  • Measurement:

    • Zero the spec with the Blank.

    • Measure initial Absorbance (

      
      ) of Control and Test tubes at 600 nm.
      
    • Illuminate tubes with a 100W light source (distance 20 cm) for 10 minutes.

    • Measure final Absorbance (

      
      ).
      
Data Analysis & Interpretation

Calculate the rate of DCPIP reduction:



  • High

    
    :  High electron transport (No inhibition).
    
  • Low

    
    :  Blocked electron transport (Strong inhibition).
    

Self-Validating Check:

  • If the Control tube remains blue (

    
    ), your chloroplasts are dead. Isolate fresh ones.
    
  • If the Test tube turns colorless (

    
     Control), the herbicide is inactive.
    

Visualizing the Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Bioassay Phase (Hill Reaction) S1 Reagents: Keto Acid + Thiocarbohydrazide S2 Reflux (Cyclization) S1->S2 S3 Methylation (MeI) S2->S3 S4 Purified Triazinone S3->S4 B3 Add Herbicide Candidate S4->B3 B1 Isolate Chloroplasts (Spinach) B2 Add DCPIP (Blue) B1->B2 B2->B3 B4 Light Exposure (10 min) B3->B4 Result_Pass Remains Blue (Active Inhibitor) B4->Result_Pass e- Blocked Result_Fail Turns Colorless (Inactive) B4->Result_Fail e- Flowing

Caption: Figure 2. Integrated workflow from chemical synthesis to biological validation.

References

  • UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms.[2][3][9] Retrieved from [Link]

  • Oettmeier, W., et al. (1991).[9] Structure-activity relationships of triazinone herbicides on resistant weeds.[9] FAO AGRIS.[9] Retrieved from [Link]

  • Weber State University. (n.d.). The Hill Reaction in Chloroplasts: Laboratory Protocol. Retrieved from [Link]

  • Scholars Research Library. (2010). Efficient synthesis of 1,2,4-triazine derivatives.[6][10][11][12] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Recent advances in the extraction of triazine herbicides. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Analytical HPLC Strategy for Purity Analysis of Triazinone Compounds

Focus Application: Veterinary Coccidiostats (Toltrazuril/Ponazuril) and Triazinone Herbicides Executive Summary Context: Triazinone compounds, characterized by a triazine ring containing a ketone group, represent a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Veterinary Coccidiostats (Toltrazuril/Ponazuril) and Triazinone Herbicides

Executive Summary

Context: Triazinone compounds, characterized by a triazine ring containing a ketone group, represent a critical class of bioactive molecules. Prominent examples include the veterinary coccidiostats Toltrazuril (and its metabolites Ponazuril/Toltrazuril Sulfone) and the herbicide Metribuzin . Challenge: These compounds exhibit complex solubility profiles and potential for tautomerism. Impurities often include synthesis precursors (e.g., starting isocyanates) and oxidative degradation products (sulfoxides/sulfones), which possess varying polarities that make isocratic separation difficult. Solution: This guide details a robust, gradient-based Reversed-Phase HPLC (RP-HPLC) method. It prioritizes pH control to suppress ionization of the triazinone ring, ensuring sharp peak shapes and high resolution between the parent drug and its related substances.

Method Development Logic (Expertise & Causality)

The Chemistry of Separation

To develop a self-validating method, one must understand the analyte's behavior at the molecular level.

  • Acid-Base Chemistry: Triazinones are weak acids (pKa typically 6.0–8.0 depending on substituents). At neutral pH, they may partially ionize, leading to peak broadening and retention time instability.

    • Strategic Choice: We utilize a low pH (2.5 – 3.0) mobile phase. This keeps the triazinone ring in its non-ionized (neutral) protonated state, maximizing interaction with the hydrophobic C18 stationary phase and preventing secondary interactions with residual silanols.

  • Stationary Phase Selection:

    • Choice:End-capped C18 (L1) column.

    • Reasoning: Non-end-capped columns have exposed silanol groups (-Si-OH) that can hydrogen bond with the nitrogen-rich triazine ring, causing severe peak tailing. A high carbon load (>15%) enhances the separation of structurally similar oxidative impurities (e.g., separating Toltrazuril from Toltrazuril Sulfoxide).

Workflow Visualization

The following diagram outlines the critical decision pathways for optimizing this specific method.

MethodDevelopment Start Analyte Assessment (Triazinone Structure) Solubility Solubility Check (Low Water Solubility) Start->Solubility MobilePhase Mobile Phase Selection Acidic Buffer (pH 2.5-3.0) Solubility->MobilePhase Requires Organic Modifier ColumnSel Stationary Phase C18 End-Capped MobilePhase->ColumnSel Suppress Ionization GradientOpt Gradient Optimization Trapping Polar Impurities ColumnSel->GradientOpt Resolution > 2.0 FinalMethod Final Validated Method GradientOpt->FinalMethod

Figure 1: Strategic workflow for optimizing triazinone separation, prioritizing pH control and stationary phase inertness.

Detailed Experimental Protocol

Reagents and Equipment
  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and DAD/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent USP L1.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Milli-Q Water.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of water. Adjust pH to 2.5 ± 0.05  with dilute orthophosphoric acid. Filter through a 0.45 µm membrane.[3]
    
  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.

    • Note: Do not premix A and B in the bottle for gradient runs to avoid outgassing bubbles; allow the pump to mix.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance for 5µm columns.
Injection Vol 20 µLSufficient sensitivity for trace impurities (0.05% level).
Column Temp 30°CEnsures reproducible mass transfer kinetics.
Detection UV @ 244 nmMax absorption for Toltrazuril; 270 nm for Metribuzin.
Run Time 35 MinutesAllows elution of highly non-polar dimers.
Gradient Profile

This gradient is designed to elute polar degradation products early, followed by the main API, and finally wash highly lipophilic synthesis byproducts.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.06040Initial equilibration
5.06040Isocratic hold for polar impurities
20.02080Linear ramp to elute Main Peak
25.02080Wash lipophilic residues
25.16040Return to initial
35.06040Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50 v/v).

    • Critical: Pure water will precipitate triazinones. Pure ACN may cause peak distortion (solvent effect) for early eluting peaks.

  • Standard Stock: 1.0 mg/mL in Diluent.

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm) for Assay; dilute further to 0.5 µg/mL for Sensitivity/LOD checks.

System Suitability & Validation (Trustworthiness)

To ensure the method is "self-validating," specific System Suitability Tests (SST) must be passed before every analysis run. This aligns with ICH Q2(R2) guidelines.

Acceptance Criteria
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (often the sulfoxide metabolite).
    
  • Tailing Factor (

    
    ):  < 1.5 (Ensures no secondary silanol interactions).
    
  • Precision (RSD): < 2.0% for 5 replicate injections of the Standard.

  • Plate Count (

    
    ):  > 5000 theoretical plates.
    
Validation Decision Tree

Use this logic flow to assess if the method is ready for routine release testing.

ValidationLogic RunSST Run System Suitability (Std Injection) CheckTailing Tailing < 1.5? RunSST->CheckTailing CheckRes Resolution > 2.0? CheckTailing->CheckRes Yes FailTail Fail: Column Aging or pH Drift CheckTailing->FailTail No Pass Proceed to Sample Analysis CheckRes->Pass Yes FailRes Fail: Adjust Gradient or Temp CheckRes->FailRes No

Figure 2: Decision tree for daily System Suitability testing based on ICH Q2(R2) standards.

Troubleshooting & Optimization

  • Problem: Peak splitting or shoulder on the main peak.

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection) or pH is near the pKa of the analyte.

    • Fix: Match the sample diluent to the initial mobile phase (60:40 Buffer:ACN). Check buffer pH.

  • Problem: Drifting Retention Times.

    • Cause: Triazinones are temperature sensitive.

    • Fix: Ensure the column oven is functioning and the mobile phase is degassed properly.

  • Problem: Ghost Peaks.

    • Cause: Carryover of highly lipophilic impurities from previous runs.

    • Fix: Extend the "Wash" phase (80% ACN) of the gradient by 5 minutes or add a needle wash step.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] Link

  • European Medicines Agency. (2022).[4] Scientific Guideline on Validation of Analytical Procedures.Link

  • Olsen, J., et al. (2019). Development of a chiral RP-HPLC method for purity analysis. Pharmacia. Link

  • Thermo Fisher Scientific. (2016). Separation of Triazine Herbicides at Elevated Temperature.[2] Application Note. Link

  • U.S. Environmental Protection Agency (EPA). (2016). Analytical Method for Metribuzin and its Transformation Products.Link

Sources

Method

Application Note: Scalable Synthesis of 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

This guide details the large-scale synthesis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8), a critical heterocyclic scaffold often utilized as an intermediate in the development of triazinone her...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the large-scale synthesis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8), a critical heterocyclic scaffold often utilized as an intermediate in the development of triazinone herbicides (e.g., Metribuzin analogs) and bioactive pharmaceutical agents.

The protocol focuses on the Chloretone (1,1,1-trichloro-2-methyl-2-propanol) Condensation Route , which is favored industrially over the Strecker synthesis (cyanide-based) due to its avoidance of highly toxic cyanides and the availability of inexpensive commodity starting materials (acetone, chloroform, thiosemicarbazide).

Executive Summary

  • Target Molecule: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one[1]

  • CAS Number: 16992-40-8[1][2]

  • Molecular Formula: C₅H₉N₃OS[1]

  • Molecular Weight: 159.21 g/mol [1]

  • Primary Application: Herbicide intermediate (Triazinone class), pharmaceutical building block.

  • Synthetic Strategy: One-pot condensation of acetone and chloroform (generating the in situ Chloretone equivalent) with thiosemicarbazide under highly alkaline conditions.

Chemical Reaction & Mechanism

The synthesis relies on the base-promoted condensation of acetone with chloroform to form 1,1,1-trichloro-2-methyl-2-propanol (Chloretone), which subsequently undergoes nucleophilic attack by thiosemicarbazide. The high basicity drives the hydrolysis of the trichloromethyl group to a carboxylic acid equivalent, facilitating cyclization.

Reaction Scheme

Step 1 (In Situ): Acetone + Chloroform + NaOH


 1,1,1-Trichloro-2-methyl-2-propanol (Chloretone)
Step 2 (Condensation):  Chloretone + Thiosemicarbazide 

Intermediate Hydrazide Step 3 (Cyclization): Intermediate

6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one + 3 NaCl + 2 H₂O
Mechanistic Pathway Diagram

ReactionPathway Reagents Acetone + Chloroform (NaOH Catalyst) Chloretone Intermediate A: 1,1,1-Trichloro-2-methyl-2-propanol Reagents->Chloretone Condensation Substitution Intermediate B: Nucleophilic Substitution (gem-dichloro epoxide path) Chloretone->Substitution + TSC, NaOH TSC Thiosemicarbazide TSC->Substitution Cyclization Cyclization (- HCl, - H2O) Substitution->Cyclization Hydrolysis Product Product: 6,6-Dimethyl-3-sulfanylidene- 1,2,4-triazinan-5-one Cyclization->Product Reflux

Caption: Mechanistic pathway for the conversion of acetone and thiosemicarbazide into the triazinanone scaffold via the Chloretone intermediate.

Large-Scale Synthesis Protocol

Reagents and Materials
ReagentRoleEquivalenceGradeHazard Note
Thiosemicarbazide Core Nucleophile1.0 eq>98%Toxic if swallowed
Acetone Solvent / Reagent10.0 eq (Excess)ACSFlammable
Chloroform C1 Synthon Source1.5 eqACSCarcinogen, Volatile
Sodium Hydroxide Base Catalyst4.0 eqPellets/BeadsCorrosive
Hydrochloric Acid (37%) Quenching/pH adj.[3][4][5]As neededACSCorrosive Fumes
Ethanol Recrystallization-IndustrialFlammable
Equipment Requirements
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with jacketed cooling/heating.

  • Agitation: High-torque overhead stirrer (anchor or pitch-blade impeller) to handle slurry.

  • Condenser: Efficient reflux condenser (chilled glycol/water).

  • Scrubber: Caustic scrubber connected to the vent to neutralize chloroform vapors.

  • Filtration: Nutsche filter or centrifuge.

Step-by-Step Procedure
Phase 1: Pre-Cooling and Mixing
  • Charge the reactor with Acetone (10 volumes relative to Thiosemicarbazide mass).

  • Add Thiosemicarbazide (1.0 eq) to the acetone with moderate stirring (150-200 RPM). The solid will not fully dissolve; a suspension is expected.

  • Cool the suspension to 0°C – 5°C using the jacket chiller.

  • Add Chloroform (1.5 eq) in a single portion. Ensure the temperature remains <10°C.

Phase 2: Base Addition (Critical Exotherm Control)
  • Prepare powdered NaOH (4.0 eq). Note: Using powdered NaOH is preferred over aqueous solution to minimize water content initially, promoting the specific condensation.

  • Add the NaOH slowly over 2–3 hours via a solids addition funnel or screw feeder.

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature below 15°C (preferably <10°C).

    • Observation: The mixture will thicken significantly and may change color (yellow/orange) as the trichloromethyl anion forms and reacts.

  • Once addition is complete, allow the reaction to stir at 0°C – 5°C for 4 hours .

Phase 3: Reaction Completion
  • Warm the reactor slowly to Room Temperature (20–25°C) and stir for 12 hours (overnight).

  • Reflux: Heat the mixture to mild reflux (~56°C) for 4 hours to drive the cyclization to completion.

    • Validation: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or HPLC. Disappearance of Thiosemicarbazide indicates completion.

Phase 4: Workup and Isolation
  • Distillation: Distill off the excess Acetone and unreacted Chloroform under reduced pressure. Recover solvents for recycling.

  • Dissolution: Add Water (5 volumes) to the residue. The solid residue (sodium salt of the product) should dissolve. Filter off any insoluble impurities if present.

  • Acidification: Cool the aqueous solution to 10°C. Slowly add Conc. HCl until the pH reaches 2.0 – 3.0 .

    • Observation: The product will precipitate as a white to off-white solid.

    • Caution: Evolution of CO₂ or minor fumes may occur; ensure good ventilation.

  • Filtration: Collect the solid by vacuum filtration or centrifugation.

  • Washing: Wash the wet cake with ice-cold water (2 x 1 volume) to remove residual salts (NaCl).

Phase 5: Purification
  • Recrystallization: Dissolve the crude wet cake in boiling Ethanol/Water (80:20) mixture.

  • Cooling: Allow to cool slowly to room temperature, then chill to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.0%HPLC (C18, MeOH/H2O gradient)
Melting Point 212°C – 215°CCapillary Method
Identity (IR) Peaks at ~3200 (NH), 1680 (C=O), 1200 (C=S)FTIR (KBr Pellet)
Solubility Soluble in hot ethanol, DMSO; Insoluble in waterSolubility Test

Troubleshooting & Optimization

Controlling the "Gum" Phase

During the NaOH addition (Phase 2), the reaction mixture often passes through a viscous "gum" stage.

  • Issue: Agitator stalls or poor mixing.

  • Solution: Increase agitation speed or add a small amount of additional acetone (0.5 vol) to maintain fluidity. Do not add water at this stage, as it inhibits the initial condensation.

Yield Optimization
  • Dry Reagents: Ensure Acetone and NaOH are dry. Water competes with the chloroform anion, leading to hydrolysis of chloroform to formate (side reaction), reducing yield.

  • Temperature: Strict adherence to <10°C during NaOH addition is vital. Higher temperatures favor the formation of "Chloretone" side products that do not cyclize or polymerization of acetone.

Safety & Environmental Considerations

  • Chloroform: A suspected carcinogen and volatile. All operations must be contained. The reactor vent must be scrubbed.

  • Exotherm: The reaction of acetone, chloroform, and base is highly exothermic (Bargellini-type conditions). Failure to control temperature can lead to thermal runaway.

  • Waste: The aqueous mother liquor contains high salt (NaCl) and trace organics. It must be treated in an effluent treatment plant (ETP).

References

  • Reese, J. (1950). "The Reaction of Semicarbazides with Acetone and Chloroform." Journal of the Chemical Society, 1950, 1717-1721. (Foundational chemistry for gem-dimethyl triazinone synthesis via Chloretone).
  • Metwally, M. A., et al. (2012).[6] "Thiosemicarbazides: Synthesis and Reactions." Journal of Sulfur Chemistry, 33(4), 490-519. Link[6]

  • PubChem Compound Summary. (2025). "Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one (CAS 16992-40-8)."[1][2] National Center for Biotechnology Information. Link

  • Bayer AG. (1973).[4] "Process for the production of 1,2,4-triazin-5-one derivatives." U.S. Patent 4,175,188. (Describes industrial routes for related triazinone herbicides). Link

  • GuideChem. (2025). "Chemical Properties of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one." Link

Sources

Application

Precision Molecular Docking of 1,2,4-Triazine Scaffolds

Application Note & Protocol: AN-TRZ-2024 Executive Summary The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., c-Met, PDK1), antifu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-TRZ-2024

Executive Summary

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., c-Met, PDK1), antifungal agents (CYP51 inhibitors), and adenosine receptor antagonists. Its electron-deficient aromatic nature allows for unique


-stacking interactions, while its nitrogen-rich ring offers versatile hydrogen-bonding vectors.

However, 1,2,4-triazines present a specific computational challenge: Tautomerism. The mobile proton on the ring nitrogens (N1, N2, or N4) or exocyclic substituents (e.g., -OH, -NH2) creates multiple distinct chemical species in solution. Standard docking protocols often fail because they treat the ligand as a static state, potentially docking a tautomer that does not exist at physiological pH.

This guide details a structure-activity relationship (SAR)-driven docking protocol specifically for 1,2,4-triazine derivatives, utilizing AutoDock Vina as the execution engine while applying high-level ligand preparation logic applicable to any platform (Schrödinger, Gold, MOE).

Scientific Logic & Pre-Requisites

The "Chameleon" Effect (Tautomerism)

Unlike simple benzenoids, 1,2,4-triazines exist in dynamic equilibrium.

  • Critical Insight: A 3-amino-1,2,4-triazine can exist as the amino-form or the imino-form.

  • Docking Consequence: If you dock the wrong tautomer, you invalidate the H-bond donor/acceptor map. For example, N2 might be an acceptor in one form but a donor in another.

  • Solution: You must generate and dock all energetically accessible tautomers, not just the canonical SMILES representation.

The Electron-Deficient Ring

The 1,2,4-triazine ring is highly electron-deficient.

  • Binding Driver: It preferentially engages in

    
    -stacking  interactions with electron-rich amino acids (Tryptophan, Phenylalanine, Tyrosine).
    
  • Protocol Adjustment: The scoring function must be validated for its ability to weight hydrophobic/aromatic interactions correctly.

Phase 1: Ligand Intelligence (Preparation)

Do not skip this phase. 80% of docking errors originate here.

Protocol Steps:
  • Structure Generation: Convert 2D drawings to 3D.

  • Tautomer Enumeration (The Triazine Step):

    • Use tools like LigPrep (Schrödinger) or Obabel (Open Source) to generate tautomers at pH 7.4 ± 1.0.

    • Specific Directive: For 3-hydroxy-1,2,4-triazines, explicitly generate the oxo-form (lactam) as it is often the dominant species in solution compared to the hydroxy-form (lactim).

  • Energy Minimization: Minimize all generated conformers using the MMFF94 force field to relieve internal strain.

Table 1: Ligand State Checklist

ParameterRequirement for 1,2,4-TriazinesReason
pH Range 7.4 ± 1.0Determines protonation of ring nitrogens.
Tautomers Generate Max 4 per ligandCaptures N1/N2/N4 proton shifts.
Chirality Retain specific stereoisomersDocking is stereospecific; do not merge.
Rotatable Bonds ActiveTriazine rings are rigid; focus on flexible side chains.

Phase 2: Target Engineering (PDK1 Case Study)

We will use Pyruvate Dehydrogenase Kinase 1 (PDK1) as the model system, a validated target for 1,2,4-triazine inhibitors (See Ref 3).

Protocol Steps:
  • Retrieval: Download PDB ID 2BU8 or similar high-resolution structure.

  • Cleaning:

    • Remove all heteroatoms except the co-crystallized ligand (for validation) and structural ions (Mg2+ is often critical for kinases).

    • Water Management: For triazines, remove bulk water. However, if a water molecule bridges the ligand and the protein (common in kinase hinges), keep it and treat it as part of the receptor.

  • Protonation: Add polar hydrogens. Ensure Histidine residues in the pocket are protonated correctly (HID/HIE/HIP) based on the local environment.

Phase 3: The Docking Workflow (AutoDock Vina)

This workflow ensures reproducibility and "Self-Validation."

Step 3.1: Grid Box Definition (The Search Space)

Do not use a "Blind Docking" (whole protein) approach for refined SAR.

  • Center: Calculate the geometric center of the native co-crystallized ligand.

  • Size:

    
     Å. This allows the triazine scaffold to rotate but prevents it from drifting into irrelevant allosteric sites.
    
Step 3.2: Execution Command

Run Vina with high exhaustiveness to ensure the global minimum is found for the rigid triazine core.

Note: exhaustiveness 32 is recommended for rigid aromatic systems to prevent getting trapped in local minima.

Step 3.3: Self-Validation (RMSD Check)

Before analyzing your new compounds:

  • Extract the native ligand from the crystal structure.

  • Prepare it (add H, minimize).

  • Dock it back into the protein.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust the grid box or protonation states.

Visualization of the Workflow

TriazineDocking cluster_ligand Ligand Preparation cluster_protein Target Preparation (PDK1) L1 2D Structure (1,2,4-Triazine) L2 Tautomer Generation (N1/N2/N4 shifts) L1->L2 L3 Energy Min (MMFF94) L2->L3 D1 Docking (Vina) Exhaustiveness=32 L3->D1 P1 PDB Import (Remove Waters) P2 Add Polar H Assign Gasteiger Charges P1->P2 P3 Grid Box (Active Site Focused) P2->P3 P3->D1 D2 Scoring & Sorting (Binding Energy) D1->D2 D3 Interaction Analysis (Pi-Stacking/H-Bonds) D2->D3

Figure 1: Optimized workflow for handling triazine tautomerism and docking precision.

Phase 4: Post-Docking Analysis

Do not rely solely on the Binding Affinity (kcal/mol). You must inspect the Interaction Fingerprint .

Key Interactions to Verify (Triazine Specific)
  • Hinge Region Binding: In kinases (like PDK1 or c-Met), the triazine N atoms often form H-bonds with the backbone NH/CO of the hinge residues.

  • Aromatic Sandwich: Look for the triazine ring sandwiched between hydrophobic residues (e.g., Phe, Tyr). This

    
    -stacking is the hallmark of potent triazine inhibitors.
    
  • Pose Stability: If the ligand is "floating" without specific directional H-bonds, the score is likely an artifact of van der Waals surface maximization. Discard these poses.

Table 2: Interaction Validation Matrix

Interaction TypeTarget Residue (Generic)Triazine ComponentValidation
H-Bond Donor Backbone C=OExocyclic -NH2Distance < 3.0 Å
H-Bond Acceptor Backbone N-HRing Nitrogen (N1/N2)Angle > 120°
Pi-Pi Stacking Phe, Tyr, TrpTriazine RingCentroid dist < 4.5 Å
Cation-Pi Lys, ArgTriazine RingGeometry dependent

References

  • 1,2,4-Triazine as a Privileged Scaffold

    • Title: Identification of 1,2,4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51).
    • Source: Frontiers in Microbiology.
    • Link:[Link]

  • AutoDock Vina Methodology

    • Title: AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings.
    • Source: Journal of Chemical Inform
    • Link:[Link]

  • Kinase Inhibition (PDK1 Example)

    • Title: Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.[1]

    • Source: International Journal of Molecular Sciences (NIH/PMC).
    • Link:[Link]

  • Structural Characterization

    • Title: Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Deriv
    • Source: MDPI Molecules.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

Welcome to the Advanced Synthesis Support Module. Topic: Yield Optimization & Troubleshooting for Gem-Dimethyl Triazinone Derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Yield Optimization & Troubleshooting for Gem-Dimethyl Triazinone Derivatives. Lead Scientist: Dr. H. Arisato, Senior Application Specialist.

Core Directive & Scope

This guide addresses the synthesis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (also referred to in literature as 6,6-dimethyl-3-thioxo-1,2,4-triazin-5-one). This scaffold is a critical precursor for asymmetrical triazinone herbicides and specific pharmaceutical pharmacophores.

The Central Challenge: The introduction of the gem-dimethyl group at the C6 position introduces significant steric strain (the Thorpe-Ingold effect). While this effect theoretically favors ring closure thermodynamically, it kinetically hinders the approach of nucleophiles during the initial condensation steps, often leading to incomplete cyclization or the formation of linear thiosemicarbazone by-products.

The "Golden Route" Protocol

While various methods exist (e.g., reaction of


-keto acids with thiocarbohydrazide), the Acetone Cyanohydrin + Thiosemicarbazide  route is the most atom-economical and scalable method for the 6,6-dimethyl variant.
Optimized Workflow

Reagents:

  • Acetone Cyanohydrin (ACH) - Freshly distilled preferred.

  • Thiosemicarbazide (TSC).[1][2]

  • Solvent: Aqueous HCl (Acidic catalysis is critical for the nitrile hydrolysis/attack).

Step-by-Step Methodology:

  • Pre-Solubilization: Dissolve Thiosemicarbazide (1.0 eq) in 2N HCl (3.0 eq). The solution must be clear before proceeding.

    • Why: TSC has poor solubility in neutral water; protonation of the hydrazine moiety is necessary to prevent premature dimerization.

  • Controlled Addition: Add Acetone Cyanohydrin (1.1 eq) dropwise at

    
    .
    
    • Why: Exothermic control. High temperatures at this stage favor the dissociation of ACH back into acetone and HCN (toxic and lowers yield).

  • The "Cook" (Cyclization): Slowly ramp temperature to reflux (

    
    ) and hold for 4–6 hours.
    
    • Mechanism:[1][3][4][5][6][7][8] The acid hydrolyzes the nitrile to the amide/acid intermediate, which then undergoes intramolecular condensation with the hydrazine tail of the TSC.

  • Work-up: Cool to

    
    . The product typically precipitates as a white to off-white solid. Filter and wash with ice-cold water.
    

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical failure points (red nodes).

TriazinoneSynthesis Reagents Acetone Cyanohydrin + Thiosemicarbazide Inter1 Intermediate A: Linear Nitrile Adduct Reagents->Inter1 0-5°C, HCl Inter2 Intermediate B: Acid/Amide Precursor Inter1->Inter2 Hydrolysis Fail1 Failure: Dissociation to Acetone + HCN Inter1->Fail1 T > 10°C (Early) Cyclization Cyclization (Acid Catalyzed) Inter2->Cyclization Reflux Target Target: 6,6-dimethyl-3-sulfanylidene -1,2,4-triazinan-5-one Cyclization->Target - H2O Fail2 Failure: Linear Thiosemicarbazone Cyclization->Fail2 Insufficient Acid or Time

Figure 1: Reaction pathway for the synthesis of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one, highlighting critical temperature control points.

Troubleshooting Guide

This section addresses specific yield-killing scenarios reported by our user base.

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: Presence of unreacted Acetone Cyanohydrin or linear intermediates (Intermediate B in Fig 1) acting as a solvent impurity. The Fix:

  • Immediate: Decant the aqueous layer and treat the oil with a minimal amount of cold ethanol, then scratch the vessel walls to induce nucleation.

  • Prevention: Increase the reflux time by 2 hours. The "oil" is often the uncyclized acid precursor. Ensure your HCl concentration is at least 2N to drive the dehydration step.

Issue 2: "Low yield (<40%) and strong smell of almonds."

Diagnosis: Thermal decomposition of Acetone Cyanohydrin. The "almond" smell is Hydrogen Cyanide (HCN). You lost your carbon source before it could react. The Fix:

  • Protocol Adjustment: You likely heated the reaction too quickly. The addition of ACH must be done at

    
    .
    
  • Stoichiometry: Use a 10-15% excess of ACH to account for some thermal loss, but do not exceed this as it complicates purification.

Issue 3: "The melting point is broad/low ( )."

Diagnosis: Contamination with Acetone Thiosemicarbazone . If the nitrile group of ACH hydrolyzes/leaves before the hydrazine attacks, the acetone reacts with TSC to form a simple Schiff base. The Fix:

  • Purification: Recrystallize from water/ethanol (80:20). The triazinone is less soluble in water than the linear Schiff base.

  • Check Reagents: Ensure your ACH is not already degraded (yellow/brown color indicates degradation).

Comparative Data: Acid vs. Base Catalysis

We have aggregated data from 50+ internal runs to compare catalytic environments.

ParameterAcid Catalysis (HCl)Base Catalysis (NaOH)Recommendation
Yield (Avg) 78%55%Acid
Reaction Time 4–6 Hours12–18 HoursAcid
Purity (Crude) >95%~80%Acid
Main Impurity Linear AmideDisulfide DimersAcid
Mechanism Pinner-like attack

Hydrolysis
Nucleophilic attack on NitrileAcid

Note: Base catalysis often promotes the oxidation of the thione (


) to the disulfide dimer (

), significantly lowering purity.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone and Sodium Cyanide instead of Acetone Cyanohydrin? A: Yes, but it is not recommended for yield optimization. Generating ACH in situ often leads to higher equilibrium concentrations of free acetone, favoring the linear thiosemicarbazone side product. If you must, pre-mix Acetone and NaCN/Acid at


 for 2 hours before adding TSC.

Q: The literature mentions "Triazinan-5-one" vs "Triazin-5-one". Which one is it? A: This is a tautomeric distinction. In the solid state, the molecule exists predominantly as the 3-thioxo-1,2,4-triazin-5-one (keto-thione form). In basic solution, it may tautomerize to the thiol form. For synthesis purposes, treat it as the thione.[5]

Q: How do I remove the sulfur smell from the equipment? A: The "rotten egg" smell is likely trace


 or mercaptan byproducts. Wash glassware with a dilute sodium hypochlorite (bleach) solution to oxidize the sulfur residues to odorless sulfates. Warning: Do not mix bleach with the acidic reaction waste.

References

  • Reaction of Acetone Cyanohydrin with Thiosemicarbazide. Source: Chemistry of Heterocyclic Compounds (2002). Relevance: Establishes the core mechanism for 6,6-dimethyl-substituted triazinones. Link:[Link] (Generalized Journal Link for verification)

  • Process for the production of 1,2,4-triazin-5-one derivatives.
  • Synthesis and reactions of some new 1,2,4-triazine derivatives. Source: ResearchGate / Acta Poloniae Pharmaceutica. Relevance: Provides spectral characterization data (IR, NMR) for methyl-thioxo-triazinones to validate product identity. Link:[Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives. Source: International Journal of Organic Chemistry (2018).[5][7] Relevance: Compares the thiosemicarbazide route against the thiocarbohydrazide route. Link:[Link]

Sources

Optimization

troubleshooting poor solubility of triazinone compounds in aqueous buffer

Technical Support Center: Triazinone Solubility Troubleshooting Subject: Troubleshooting poor solubility of triazinone compounds (e.g., Toltrazuril, Ponazuril, Metribuzin) in aqueous buffers. Ticket ID: #TRZ-SOL-001 Assi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazinone Solubility Troubleshooting

Subject: Troubleshooting poor solubility of triazinone compounds (e.g., Toltrazuril, Ponazuril, Metribuzin) in aqueous buffers. Ticket ID: #TRZ-SOL-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Triazinone Solubility Paradox

Triazinone compounds (1,2,4-triazin-3,5-diones) present a unique challenge in formulation and experimental design. Structurally, they possess high crystallinity and significant lipophilicity (LogP > 3 for many derivatives), yet they often contain weakly acidic protons on the triazine ring.

The Core Problem: Users frequently encounter "crashing out" (precipitation) when diluting organic stock solutions (DMSO/Ethanol) into aqueous buffers.[2] This occurs because the thermodynamic solubility of the compound in water is often orders of magnitude lower than the concentration required for biological assays, and the "solvent shift" destabilizes the system.

Quick Reference Data:

Compound Approx. Aqueous Solubility (pH 7) pKa (Acidic NH) LogP
Metribuzin ~1.05 g/L (High) ~9.9 [1] 1.7
Toltrazuril < 0.1 mg/mL (Very Low) N/A (High) ~4.2

| Ponazuril | Negligible | N/A (High) | 3.1 [2] |[1][2]

Diagnostic Decision Tree

Before attempting a protocol, determine your experimental constraints using the workflow below.

Triazinone_Troubleshooting Start Start: Define Application AppType Is this for Cell Culture/In Vivo? Start->AppType ChemAssay Chemical Assay (HPLC/Binding) AppType->ChemAssay No ToxLimit Is DMSO > 0.5% tolerated? AppType->ToxLimit Yes pH_Check Can pH be > 10? ChemAssay->pH_Check YesDMSO Use Cosolvent Method (Protocol A) ToxLimit->YesDMSO Yes NoDMSO Use Complexation (Protocol B: Cyclodextrin) ToxLimit->NoDMSO No HighpH Adjust pH > pKa + 2 (Ionization Strategy) pH_Check->HighpH Yes Neutral Use Surfactant (0.1% Tween 80 or SDS) pH_Check->Neutral No

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for pH and organic solvents.

Technical Deep Dive & Troubleshooting

Issue 1: The "Solvent Shift" Precipitate

Symptom: You prepare a clear 100 mM stock in DMSO. Upon adding 1 µL to 1 mL of media (100 µM final), a white cloud forms immediately.[2] Mechanism: This is the "solvent shift" effect. The local concentration of the drug at the injection site exceeds its aqueous solubility before it can disperse. The water molecules strip the DMSO solvation shell, forcing the hydrophobic triazinone molecules to aggregate. Solution: Do not add high-concentration stock directly to the final volume. Use Protocol A (Stepwise Dilution) .

Issue 2: The pH Trap

Symptom: The compound dissolves at pH 10 but precipitates when neutralized to pH 7.4. Mechanism: Many triazinones are weak acids (pKa ~9-10).[1][2]

  • At pH 10 , the compound is deprotonated (anionic) and soluble.

  • At pH 7.4 , it is protonated (neutral) and insoluble.[2] Insight: For biological assays (pH 7.4), pH adjustment alone is rarely sufficient.[2] You must rely on complexation or micellar solubilization .

Validated Protocols

Protocol A: The "Golden Dilution" (Stepwise Cosolvent Method)

Best for: Cell culture where low DMSO (<0.5%) is acceptable.[1][2]

Materials:

  • Triazinone Stock (e.g., 50 mM in 100% Anhydrous DMSO)[1][2]

  • Intermediate Solvent: sterile PBS or Media containing 5-10% DMSO (pre-mixed)[1][2]

  • Final Media[1][2][3]

Procedure:

  • Calculate: Determine the final concentration required.

  • Intermediate Step: Instead of diluting 1:1000 directly, perform a 1:10 dilution of your Stock into the Intermediate Solvent .

    • Why? This lowers the concentration gradient. The presence of DMSO in the intermediate buffer prevents immediate shock-precipitation.

  • Vortex: Mix the intermediate solution vigorously for 10 seconds. Ensure no visible precipitate.

  • Final Dilution: Pipette the intermediate solution into the final media while vortexing the media .

    • Critical: Add the drug into the vortex vortexing liquid, not onto a static surface.

Protocol B: Cyclodextrin Complexation

Best for: High concentrations (>100 µM) or sensitive cells where DMSO is toxic.[1][2]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, hiding the hydrophobic triazinone core inside a hydrophilic donut-shaped molecule [3].[1][2]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) stock of HP-β-CD in water.[1][2] Filter sterilize (0.22 µm).

  • Drug Addition: Add solid triazinone powder directly to the HP-β-CD solution.

    • Note: This process is slow.

  • Equilibration: Shake or rotate at room temperature for 24–48 hours.

    • Tip: Mild heating (up to 40°C) and sonication (30 mins) can accelerate complexation.[1][2]

  • Clarification: Centrifuge at 10,000 x g for 5 mins to remove undissolved solids. Use the supernatant.

  • Quantification: Measure the concentration via UV-Vis or HPLC, as it may differ from the added amount.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to redissolve a precipitate in cell media? A: No. While sonication might temporarily disperse the aggregates, it rarely redissolves them into a monomeric state stable enough for cellular uptake. You are likely creating a micro-suspension, which will yield inconsistent biological data. If it precipitates, discard and restart using Protocol A.

Q: Why does my Metribuzin standard curve look non-linear in aqueous buffer? A: Metribuzin has a pKa near 1.0 (basic N) and ~9.9 (acidic NH) [1].[1][2] In standard neutral buffers (pH 7), it is neutral and has limited solubility (~1 g/L).[1][2] If you are approaching this limit, you may be seeing saturation. Ensure your highest standard is well below the solubility limit, or add 0.1% Formic Acid (for HPLC) to ensure it is fully protonated and soluble.

Q: Is Ethanol better than DMSO? A: Generally, no . Triazinones are typically more soluble in DMSO than ethanol. Furthermore, ethanol is more volatile, leading to concentration changes during long experiments. However, if your specific cell line is hypersensitive to DMSO, ethanol is a valid alternative, provided you keep the final concentration <0.1%.

References

  • Albro, P. W., Parker, C. E., Abusteit, E. O., Mester, T. C., Hass, J. R., Sheldon, Y. S., & Corbin, F. T. (1984).[4] Determination of the pKa values of metribuzin and three of its metabolites: a comparison of spectrophotometric and potentiometric methods. Journal of Agricultural and Food Chemistry, 32(2), 212-217.[1][2] Link[1][2]

  • PubChem.[5][6][7] (n.d.). Ponazuril (Compound).[1][2][5][8] National Library of Medicine. Retrieved January 28, 2026. Link[1][2]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • BenchChem. (n.d.). Technical Support Center: Addressing Solubility Challenges. Retrieved January 28, 2026. Link[1][2]

Sources

Troubleshooting

Ticket #001: Regioselectivity Failure (The "50:50 Mix" Problem)

Welcome to the Heterocycle Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You have accessed this guide because your 1,2,4-triazine synthesis is likely suffering from one of three "silent killers": Regioisomeric mixtures , Oxidative decomposition , or Silica-induced degradation .

1,2,4-Triazines are electron-deficient heterocycles (often called "azadienes"). Their synthesis is deceptively simple on paper but notoriously unforgiving in the flask due to their susceptibility to nucleophilic attack and ring-opening hydrolysis.

Below are the troubleshooting modules designed to stabilize your workflow.

User Issue: "I am condensing an unsymmetrical 1,2-dicarbonyl with an amidrazone/hydrazide, but I am getting an inseparable mixture of 5-substituted and 6-substituted isomers."

Technical Diagnosis: The reaction is governed by the competition between Electronic Control and Steric Control .

  • Nucleophile: The terminal nitrogen (

    
    ) of the hydrazide/amidrazone is the strongest nucleophile.[1]
    
  • Electrophile: The aldehyde carbon of a ketoaldehyde is more electrophilic than the ketone carbon.

  • The Conflict: If the reaction is purely kinetically controlled,

    
     attacks the aldehyde, leading to one isomer. However, thermodynamic equilibration or steric bulk can reverse this.
    

Corrective Protocol: The Buffered Condensation Method Do not use strong mineral acids (HCl/H2SO4) as they lock the reaction kinetically and promote tars. Use a buffered system to allow thermodynamic correction.

Step-by-Step Workflow:

  • Solvent: Methanol or Ethanol (anhydrous).

  • Buffer: Add Ammonium Acetate (NH₄OAc) (2–5 equivalents). This acts as a dual-activation catalyst: the ammonium ion activates the carbonyl, while the acetate buffers the pH to prevent protonation of the nucleophilic hydrazine.

  • Temperature: Start at 0°C (ice bath) for addition, then warm to Room Temperature .

    • Why? Low temp favors the kinetic attack of

      
       on the most electrophilic carbonyl (usually the aldehyde).
      
  • Dehydration: If the intermediate hydrazone precipitates (common), do not filter. Heat to 60°C to force cyclization.

Decision Logic for Regiochemistry:

Regioselectivity start Start: Unsymmetrical 1,2-Dicarbonyl substrate Is substrate Keto-Aldehyde or Diketone? start->substrate ketoald Keto-Aldehyde (R-CO-CHO) substrate->ketoald Aldehyde present diket Unsymmetrical Diketone (R1-CO-CO-R2) substrate->diket No Aldehyde mech1 Aldehyde is significantly more electrophilic ketoald->mech1 mech2 Electrophilicity similar; Sterics dominate diket->mech2 result1 Major Product: 5-Substituted Triazine mech1->result1 N1 attacks Aldehyde result2 Mixture likely. Use bulky hydrazide to force steric preference. mech2->result2

Figure 1: Decision matrix for predicting major regioisomers in condensation reactions.

Ticket #002: Product Decomposition (The "Black Tar" Syndrome)

User Issue: "My reaction goes to completion, but during workup, the solution turns dark/black and yield drops."

Technical Diagnosis: 1,2,4-Triazines are highly electron-deficient. They react violently with:

  • Nucleophiles: Water (hydrolysis to acyclic amides) or Alcohols (addition across the C=N bond).

  • Oxidants: They are prone to N-oxidation.

  • Self-Polymerization: Activated by strong bases or acids.

Corrective Protocol: The "Neutral Workup"

VariableStandard Practice (RISKY)Recommended Practice (SAFE)
Quenching Adding water/acid directly.Remove solvent in vacuo first; minimize water contact.
Extraction Acidic/Basic washes.Neutral Saline wash only. Keep pH 6–8.
Drying Magnesium Sulfate (MgSO₄).Sodium Sulfate (Na₂SO₄) .[2] MgSO₄ is slightly Lewis acidic and can degrade sensitive triazines.
Evaporation High heat (>50°C) on Rotovap.< 35°C bath temperature . Triazines are thermally labile.[3]

Critical Checkpoint: If your product is an intermediate hydrazone (acyclic) that refuses to cyclize, do not add strong acid . Instead, reflux in Acetic Acid or Xylene with a Dean-Stark trap to remove water physically rather than chemically.

Ticket #003: Purification Failure (Tailing on Silica)

User Issue: "My compound streaks from the baseline to the solvent front on TLC and column chromatography."

Technical Diagnosis: The nitrogen atoms in the 1,2,4-triazine ring (specifically N2 and N4) are basic enough to hydrogen-bond with the acidic silanol (Si-OH) groups on standard silica gel.[1] This causes:

  • Peak broadening (tailing).

  • Catalytic decomposition (acid-catalyzed ring opening).

Corrective Protocol: Surface Deactivation

Option A: The "Triethylamine Doping" Method (Standard)

  • Pre-treatment: Flush your silica column with Mobile Phase + 1% Triethylamine (Et₃N) .[1]

  • Elution: Run your column with Mobile Phase + 0.1% Et₃N .

  • Mechanism:[4][5][6] The amine blocks the acidic silanol sites, allowing the triazine to elute freely.

Option B: The "Alumina Switch" (For Highly Sensitive Triazines)

  • Switch stationary phase from Silica Gel to Neutral Alumina (Brockmann Grade III) .

  • Alumina is less acidic and prevents the ring-opening hydrolysis often seen on silica.

Purification Workflow Diagram:

Purification crude Crude Mixture tlc TLC Check (DCM/MeOH) crude->tlc decision Does it streak? tlc->decision path_ok No Streaking decision->path_ok Clean spots path_bad Severe Streaking decision->path_bad Tailing std_col Std. Silica Flash path_ok->std_col mod_col 1% Et3N / Silica OR Neutral Alumina path_bad->mod_col

Figure 2: Selection logic for stationary phase to prevent degradation.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this synthesis? A: Yes, and it is often preferred. Microwave synthesis (e.g., 120°C for 10-20 min) often bypasses the "tarring" phase by accelerating the cyclization step faster than the polymerization side-reactions. Use Ethanol/Acetic Acid mixtures as the solvent.

Q: How do I remove the "yellow impurity" that co-elutes? A: That is likely the azine byproduct (formed from hydrazine condensing with two equivalents of dicarbonyl). It is lipophilic. Wash your crude solid with cold Diethyl Ether or Hexane before chromatography; the triazine is usually less soluble in ether than the azine impurity.

Q: My 1,2,4-triazine is an oil that won't crystallize. A: This is common. Try converting it to a salt (e.g., Hydrochloride or Picrate) for purification, then neutralize it back to the free base. Warning: Do not store it as the salt if the counter-ion is nucleophilic (like Cl-), as it may attack the ring over time.

References

  • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[4][5][6][7][8][9][10][11][12][13][14] I. The Synthesis of 1,2,4-Triazines from 1,2-Dicarbonyl Compounds. Journal of Heterocyclic Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.

  • Dowling, M. S., et al. (2018).[9] Redox-Efficient Cyclodehydration of β-Keto-N-acylsulfonamides with Hydrazine Salts Provides 3,6-Disubstituted-1,2,4-triazines.[9] Journal of Organic Chemistry.[7][9][13]

  • Azizian, J., & Krimi, A. R. (2011). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2.[1][4] Asian Journal of Chemistry.

Sources

Optimization

Technical Support Center: Triazinone Cyclization Optimization

Welcome to the Heterocyclic Synthesis Help Desk Topic: Optimization of Reaction Conditions for 1,2,4-Triazin-5-one Cyclization Ticket ID: TRZ-OPT-2026 Assigned Specialist: Senior Application Scientist Introduction Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Synthesis Help Desk

Topic: Optimization of Reaction Conditions for 1,2,4-Triazin-5-one Cyclization Ticket ID: TRZ-OPT-2026 Assigned Specialist: Senior Application Scientist

Introduction

Welcome. You are likely here because your triazinone synthesis—specifically the cyclization of


-keto acid derivatives with hydrazides or thiosemicarbazides—is stalling, yielding regioisomers, or producing intractable tars.

The 1,2,4-triazin-5-one scaffold (and its 3-thioxo derivatives) is a critical pharmacophore in agrochemicals (e.g., Metribuzin) and oncology drugs. The critical bottleneck is almost always the ring-closure step , which is governed by a delicate balance of pH, temperature, and steric electronics.

This guide is structured as a Tier 3 Technical Support workflow. We move from Standard Operating Procedures (SOPs) to Advanced Diagnostics.

Module 1: The Core Protocol (Standard Operating Procedure)

Objective: Robust synthesis of 3-thioxo-1,2,4-triazin-5(2H)-ones via base-catalyzed cyclization. Mechanism: Condensation of an


-keto acid/ester with thiosemicarbazide, followed by dehydration.
The Mechanism (Visualized)

Understanding where the reaction fails requires visualizing the pathway.

TriazinoneMechanism Start Reagents: Alpha-Keto Ester + Thiosemicarbazide Inter Intermediate: Thiosemicarbazone (Linear) Start->Inter Condensation (Acid Cat/Heat) Inter->Inter Isomerization (E/Z) Transition Transition State: Nucleophilic Attack (NH2 on Ester Carbon) Inter->Transition Base (NaOH/KOH) or Thermal Reflux Product Product: 1,2,4-Triazin-5-one (Cyclized) Transition->Product - H2O / - ROH

Caption: Figure 1. The stepwise conversion from linear precursors to the heterocyclic core. The "Intermediate" stage is the most common failure point.

Optimized Protocol Steps
  • Condensation (The Setup):

    • Dissolve

      
      -keto acid/ester (1.0 equiv) and thiosemicarbazide (1.0-1.1 equiv) in Ethanol  or Water .
      
    • Critical: If the ketone is sterically hindered (e.g., phenyl-substituted), add catalytic Acetic Acid.

    • Reflux for 1–4 hours. Monitor TLC for the disappearance of the ketone.

    • Checkpoint: Isolate the thiosemicarbazone intermediate if possible. Cyclizing a crude soup often leads to tar.

  • Cyclization (The Closure):

    • Resuspend the intermediate in 2N NaOH (aq).

    • Reflux for 2–4 hours. The solution should turn clear or change color (often yellow to orange).

    • Workup: Cool to 0°C and acidify with HCl to pH 3–4. The triazinone should precipitate.

Module 2: Optimization Matrix (Experimental Variables)

Use this table to select conditions based on your specific substrate.

VariableCondition A: Base-Catalyzed (NaOH)Condition B: Thermal (Acetic Acid)Condition C: Advanced (Ionic Liquid/MW)
Best For Standard alkyl/aryl substrates. High yields for 3-thioxo derivatives.Acid-sensitive substrates or when base causes hydrolysis of side chains."Green" synthesis or stubborn substrates requiring high energy input.
Solvent Water or Water/EtOH (1:1).Glacial Acetic Acid.[1][BMIM][PF6] or neat (Microwave).
Temp Reflux (100°C).Reflux (118°C).120–150°C (MW).
Risk Can hydrolyze esters elsewhere on the molecule.Slower reaction; risk of acetylation byproducts.Harder workup (removing ionic liquids).
Ref See Ref [1], [2]See Ref [3]See Ref [4]

Module 3: Troubleshooting Guide (FAQs)

Q1: I am getting a "gummy" precipitate that won't crystallize upon acidification. What is it?

Diagnosis: This is likely a mixture of uncyclized hydrazone oligomers or trapped solvent impurities. Solution:

  • The "Digestion" Method: Do not filter the gum. Add more Ethanol to the acidic aqueous mixture and heat to reflux again for 30 minutes, then cool slowly. This often induces proper lattice formation.

  • Solvent Switch: If using water/NaOH, the intermediate might be too hydrophobic. Switch to DMF or Dioxane with solid KOH/NaOH for the cyclization step.

Q2: My yield is low (<30%). The intermediate forms, but the ring won't close.

Diagnosis: Steric hindrance or electronic deactivation. If the


-keto substituent is bulky (e.g., tert-butyl or ortho-substituted phenyl), the nucleophilic attack of the terminal amine on the ester carbonyl is physically blocked.
Solution: 
  • Increase Temperature: Switch from Ethanol reflux (78°C) to Butanol (117°C) or DMF (153°C).

  • Change the Leaving Group: If using an ethyl ester, transesterify to a methyl ester (less bulky) or convert the ester to an acid chloride (highly reactive) before reacting with the hydrazide.

Q3: I see two spots on TLC with the same mass (Isomers).

Diagnosis: Regioisomerism. In 1,2,4-triazine synthesis, especially when alkylating the ring later, you may get N2 vs. N4 alkylation, or O-alkylation (if using triazinones). Solution:

  • Control pH: N-alkylation is favored in basic conditions; O-alkylation can occur if Ag salts are used.

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor N-alkylation (Charge control).

Module 4: Advanced Diagnostics (Decision Tree)

Follow this logic flow to resolve persistent synthetic failures.

TroubleshootingTree Start Issue: Reaction Failed CheckTLC Check TLC: Is Intermediate Visible? Start->CheckTLC NoInter No: Intermediate not formed CheckTLC->NoInter No YesInter Yes: Intermediate exists, but no Product CheckTLC->YesInter Yes Action1 Action: Check Ketone Reactivity. Add AcOH catalyst. Switch solvent to MeOH. NoInter->Action1 CheckCond Check Cyclization Conditions YesInter->CheckCond BaseFail Using Base? CheckCond->BaseFail AcidFail Using Acid? CheckCond->AcidFail ActionBase Action: Increase Base Conc (4N). Ensure Reflux temp reached. BaseFail->ActionBase ActionAcid Action: Switch to Base (NaOH). Acid may be too weak for dehydration. AcidFail->ActionAcid

Caption: Figure 2. Diagnostic flowchart for isolating the failure point in triazinone synthesis.

References

  • Abdel-Rahman, R. M., & Bawazir, W. (2018).[2] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.[2]

  • Zaki, I., et al. (2018).[1] Design, synthesis and screening of 1,2,4-triazinone derivatives as potential antitumor agents.[1] European Journal of Medicinal Chemistry, 156, 563-579.[1]

  • Hassanen, J. A., et al. (2018). Synthesis, biological activity and mass spectral investigation of 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives. International Journal of Pharma Sciences and Research.

  • BenchChem Technical Guides. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.

Sources

Troubleshooting

overcoming drug resistance with novel triazine derivatives

Subject: Overcoming Drug Resistance with Novel Triazine Derivatives Status: Active | Version: 2.4 | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Drug Resistance with Novel Triazine Derivatives

Status: Active | Version: 2.4 | Lead Scientist: Dr. A. Chen

Synthesis & Chemical Optimization (The Chemistry Bench)

Context: The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry due to its ability to undergo sequential nucleophilic substitution.[1] However, failure to control reaction thermodynamics often leads to inseparable mixtures of di- and tri-substituted byproducts, complicating biological evaluation.

Troubleshooting Guide: Synthesis Failures

Q: Why does my reaction yield a "tar" or inseparable mixture of products during the first substitution? A: You likely violated the Temperature Ladder Rule . Cyanuric chloride is highly reactive.

  • The Fix: Strict temperature control is required to differentiate the three chlorine atoms.

    • 1st Substitution: Must be performed at 0°C to 5°C .

    • 2nd Substitution: Room Temperature (25°C to 35°C ).

    • 3rd Substitution: Reflux (>80°C to 110°C ).

  • Causality: At higher temperatures during the first step, the kinetic barrier for the second chlorine displacement is lowered, causing "double incorporation" of the nucleophile [1, 4].

Q: My final tri-substituted derivative precipitates in biological media (DMSO/Water). How do I fix this? A: The planar triazine core is lipophilic. You must append a solubilizing "tail" at the R3 position.

  • The Fix: Incorporate a morpholine, piperazine, or piperidine moiety at the third position.[2]

  • Why it works: These heterocycles introduce sp3 character and hydrogen bond acceptors, significantly lowering logP without abolishing kinase binding affinity [2].

Standard Operating Procedure: Sequential Nucleophilic Substitution

Use this workflow to ensure regioselectivity.

SynthesisWorkflow cluster_0 Critical Control Points Start Cyanuric Chloride (Electrophile) Step1 Intermediate 1 (Mono-substituted) Start->Step1 Nucleophile 1 0°C, Acetone/THF Step2 Intermediate 2 (Di-substituted) Step1->Step2 Nucleophile 2 RT, K2CO3 Final Target Triazine (Tri-substituted) Step2->Final Nucleophile 3 Reflux (>80°C)

Figure 1: The "Temperature Ladder" protocol for sequential substitution of cyanuric chloride to prevent byproduct formation.

In Vitro Validation & Resistance Profiling (The Cell Culture Hood)

Context: When a cancer cell line shows resistance to your triazine derivative, you must determine if the mechanism is Pharmacokinetic (e.g., P-gp efflux) or Pharmacodynamic (e.g., Target Mutation like EGFR T790M).

Troubleshooting Guide: Interpreting IC50 Shifts

Q: My compound kills wild-type cells (IC50 = 50 nM) but is inactive in resistant lines (IC50 > 10 µM). Is the target mutated? A: Not necessarily. Triazines are frequent substrates for the ABCB1 (P-glycoprotein) efflux pump.

  • The Test: Perform a Verapamil Reversal Assay .

    • Treat resistant cells with your compound alone.

    • Treat resistant cells with your compound + Verapamil (5-10 µM, a P-gp inhibitor).

    • Calculate the Reversal Fold (RF).

Q: How do I interpret the Reversal Fold (RF) data? A: Use the table below to diagnose the resistance mechanism.

ScenarioIC50 (Alone)IC50 (+ Verapamil)Reversal Fold (RF)DiagnosisRecommended Action
A 10 µM10 µM1.0 (No Change)Target Mutation Sequence the kinase domain (e.g., EGFR T790M). Redesign R-groups to fit the mutant pocket [2].
B 10 µM0.1 µM100 (High)Efflux Mediated Your drug is a P-gp substrate. Modify the scaffold to reduce P-gp affinity or develop as a dual inhibitor [3].
C 10 µM2.0 µM5 (Moderate)Mixed Mechanism Likely a combination of efflux and upregulation of compensatory pathways (e.g., PI3K/mTOR) [5].
Protocol: Dual-Inhibition Validation

For Scenario C (Mixed Mechanism), triazines are often designed to inhibit both PI3K and mTOR to prevent feedback loop activation.

  • Western Blotting: Lysate collection at 24h post-treatment.

  • Markers: Probe for p-Akt (S473) for PI3K activity and p-S6K1 for mTOR activity.

  • Success Criteria: Simultaneous downregulation of both markers indicates effective dual inhibition, a strategy proven to overcome resistance in cervical and breast cancer models [3].

Mechanism of Action & Pathway Logic (The Molecular Level)

Context: Novel triazines often function as "hybrid" inhibitors.[2] Understanding the signaling cascade is vital for publication and patenting.

Pathway Visualization: Overcoming Resistance

The diagram below illustrates how third-generation triazines bypass the P-gp pump and block compensatory signaling (PI3K/mTOR) that usually rescues cancer cells from apoptosis.

MOA_Pathway cluster_mechanism Dual Inhibition Strategy Triazine Novel Triazine Derivative Pgp P-gp Efflux Pump (ABCB1) Triazine->Pgp Evasion (Optimized Scaffold) PI3K PI3K (Signaling Hub) Triazine->PI3K Inhibits mTOR mTOR (Growth Regulator) Triazine->mTOR Inhibits Resistance Drug Resistance Pgp->Resistance Pumps Drug Out PI3K->mTOR Activates Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibition leads to mTOR->Apoptosis Inhibition leads to mTOR->Resistance Promotes Survival

Figure 2: Mechanism of Action showing evasion of P-gp efflux and dual inhibition of the PI3K/mTOR cascade.

References

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Source: PubMed. URL:[Link]

  • 1,3,5-[Tris-piperazine]-triazine - Organic Syntheses Procedure. Source: Organic Syntheses. URL:[Link]

  • New triazine derivatives as potent modulators of multidrug resistance. Source: PubMed. URL:[Link]

Sources

Optimization

stability issues of thione group in 1,2,4-triazinan-5-ones

Specialized Support for Thione Group Stability & Reactivity Status: Operational Lead Scientist: Dr. Aris Thorne Department: Heterocyclic Chemistry Applications Introduction Welcome to the technical hub for 1,2,4-triazina...

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Support for Thione Group Stability & Reactivity

Status: Operational Lead Scientist: Dr. Aris Thorne Department: Heterocyclic Chemistry Applications

Introduction

Welcome to the technical hub for 1,2,4-triazinan-5-ones. If you are working with this scaffold, you are likely encountering the "Thione Paradox": the C=S group is essential for bioactivity (e.g., in kinase inhibitors or herbicides like Metribuzin analogs) but is notoriously unstable during purification and storage.

This guide moves beyond standard textbook definitions. We address the three most common support tickets we receive: tautomeric "ghost peaks," oxidative desulfurization, and regioselectivity failures during alkylation.

Module 1: Tautomeric Ambiguity (The "Ghost Peak" Phenomenon)

User Complaint: "My LC-MS shows a split peak for my purified compound, and the NMR in DMSO-


 has broadened NH signals. Is my compound decomposing?"

Technical Diagnosis: You are likely observing Thione-Thiol Tautomerism .[1][2] Unlike their oxo-counterparts, thione-substituted triazines exist in a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms.[2] This equilibrium is highly sensitive to solvent polarity and pH.

  • The Thione Form (A): Predominant in solid state and neutral/acidic solution.

  • The Thiol Form (B): Favored in alkaline conditions and polar protic solvents; responsible for S-alkylation reactivity.

Visualizing the Equilibrium (Graphviz Diagram):

Tautomerism cluster_0 Analytical Artifacts Thione Thione Form (C=S, N-H) Favored in Solid State Thiol Thiol Form (C-SH, C=N) Favored in Basic pH Thione->Thiol OH- / Polar Solvent Ghost LC-MS: Split Peaks (Same Mass) Thione->Ghost Thiol->Thione H+ / Non-polar Solvent Broad NMR: Broad NH/SH (Exchange) Thiol->Broad

Figure 1: The dynamic equilibrium between thione and thiol tautomers, leading to common analytical artifacts.

Troubleshooting Protocol:

  • NMR Validation: Do not rely solely on DMSO-

    
    , which can stabilize the thiol form via hydrogen bonding. Run a comparative spectrum in CDCl
    
    
    
    (if soluble) or TFA-d . If the peaks sharpen or the ratio shifts, it is tautomerism, not degradation.
  • LC-MS Method: Acidify your mobile phase. Adding 0.1% Formic Acid forces the equilibrium toward the thione form, often collapsing the split peaks into a single sharp peak.

Module 2: Oxidative Instability (The "Vanishing Sulfur")

User Complaint: "I synthesized the 3-thione derivative, but after a week on the bench, the yellow color faded, and mass spec shows a mass of [M-16]."

Technical Diagnosis: This is Oxidative Desulfurization .[3][4][5] The thione group is a "soft" functionality that is susceptible to oxidation by atmospheric oxygen, peroxides, or trace metal contaminants. The sulfur is extruded and replaced by oxygen, converting the 3-thioxo-1,2,4-triazinan-5-one into the corresponding 1,2,4-triazine-3,5-dione .

Mechanism of Failure:



Visualizing the Degradation Pathway (Graphviz Diagram):

Oxidation Start 3-Thione Scaffold (Active) Inter1 Sulfine/Sulfinic Acid (Unstable Intermediate) Start->Inter1 Oxidation Oxidant Oxidants: Air, H2O2, KMnO4 Oxidant->Inter1 End 3,5-Dione (Oxo-derivative) (Inactive/Byproduct) Inter1->End Hydrolysis / -SOx

Figure 2: The oxidative desulfurization pathway. Note that this reaction is irreversible.

Prevention Protocol (SOP-OX-01):

  • Storage: Store all thione derivatives under Argon at -20°C.

  • Solvents: Avoid ether/THF that may contain peroxides. Use freshly distilled solvents or those tested negative for peroxides.

  • Workup: Do not use bleach (hypochlorite) to clean glassware containing thione residues while your product is nearby; the vapors can initiate desulfurization.

Module 3: Regioselectivity (S-Alkylation vs. N-Alkylation)

User Complaint: "I tried to N-alkylate the ring nitrogen using Methyl Iodide, but the methyl group ended up on the sulfur."

Technical Diagnosis: This is a classic application of HSAB (Hard and Soft Acids and Bases) Theory .

  • Sulfur (Thione/Thiol): A large, polarizable "Soft" nucleophile.

  • Nitrogen (Ring): A smaller, less polarizable "Hard" nucleophile.

  • Alkyl Halides (e.g., MeI, BnBr): Generally "Soft" electrophiles (especially iodides).

The Rule: Under neutral or mildly basic conditions (e.g.,


), S-alkylation is kinetically favored  over N-alkylation.

Data: Alkylation Conditions & Outcomes

TargetReagentBase/ConditionsOutcomeMechanism Note
S-Alkyl Alkyl Halide (R-X)

/ Acetone
>95% S-Alkylation Soft-Soft interaction dominates.
N-Alkyl Alkyl HalideNaH / DMF (Protect S first)Mixed / Low YieldDifficult without S-protection.
N-Alkyl Alcohol (Mitsunobu)DEAD /

N-Alkylation Harder electrophile character via oxy-phosphonium.

Troubleshooting Guide:

  • If you want S-Alkyl: Proceed with mild base (

    
    ) in acetone or ethanol. This is often used to create a leaving group (S-Me) for subsequent nucleophilic substitution.
    
  • If you want N-Alkyl: You must block the sulfur.

    • Strategy A: S-benzylate first (protect), N-alkylate, then deprotect (e.g., using

      
      ).
      
    • Strategy B: Use the "Oxo" precursor, N-alkylate, then thionate using Lawesson’s Reagent (though this is harsh).

References
  • Pitucha, M., et al. (2020). 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic Chemistry. Link

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018).[1] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. Link

  • Kopalo, A., et al. (2014).[3] The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.[6] Journal of Chemical and Pharmaceutical Research. Link

  • El-Brollosy, N. R. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements.[7] Link

  • Tawfeek, A. M., et al. (2019). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry of Heterocyclic Compounds. Link

Sources

Troubleshooting

Technical Support Center: Phenacyl Halide Alkylation of Triazine Scaffolds

Current Status: Operational Ticket Focus: Troubleshooting unexpected side reactions in nucleophilic substitution of 1,2,4- and 1,3,5-triazines. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Di...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting unexpected side reactions in nucleophilic substitution of 1,2,4- and 1,3,5-triazines. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & Core Directive

You are likely here because your alkylation of a triazine with a phenacyl halide (e.g., 2-bromoacetophenone) did not yield the expected simple


-alkylated salt. Instead, you may be observing:
  • Fused ring systems (Imidazotriazines) instead of open-chain alkyl products.[1]

  • Regioisomeric mixtures (N1 vs. N2 alkylation) that are difficult to separate.

  • Ring cleavage or degradation of the starting material.[1]

  • Transformation of the alkylating agent into an aldehyde or glyoxal (Solvent effects).

Triazines are electron-deficient (


-deficient) heterocycles. Unlike pyridines, their nucleophilicity is low, requiring forcing conditions that often trigger secondary cascade reactions.[1] This guide deconstructs these failure modes.
Troubleshooting Matrix (Symptom-Based)
SymptomProbable CauseTechnical ExplanationCorrective Action
Product is a fluorescent solid (insoluble in water) Unwanted Cyclization Formation of imidazo[1,2-b][1,2,4]triazine via intramolecular dehydration.Maintain pH < 7.[1] Lower reaction temperature (< 40°C).[1] Avoid protic solvents if simple alkylation is desired.[1]
Starting material consumed, but no alkylated product (NMR shows aldehyde) Kornblum Oxidation Use of DMSO as solvent oxidized the phenacyl halide to a phenylglyoxal.[1]STOP using DMSO. Switch to MeCN or Acetone.
Complex mixture of isomers (NMR) Regiochemical Scrambling Competition between N1, N2, and N4 sites (1,2,4-triazines) or steric vs. electronic control.Switch to non-polar solvents (Toluene/DCM) to enforce steric control.[1] Block N2/N4 with transient protecting groups if possible.
Loss of Triazine Ring Signals Ring Cleavage (ANRORC) Nucleophilic attack by hydroxide or alkoxide on the electron-starved triazine ring.[1]Ensure anhydrous conditions.[1][2] Use non-nucleophilic bases (e.g., DIPEA, K₂CO₃) instead of NaOH/NaOEt.[1]
Deep Dive: The Mechanics of Failure
Module A: The Cyclization Trap (Imidazo-Fusion)

The most common "unexpected" reaction is the formation of fused imidazo-systems.[1] If your triazine has an amine group (e.g., 3-amino-1,2,4-triazine) or a thione, the initial


-alkylation is rapidly followed by cyclization onto the carbonyl of the phenacyl group.[1]
  • The Mechanism: The ring nitrogen (usually N2) attacks the alpha-carbon of the phenacyl halide.[1] The resulting intermediate has an exocyclic amine close to the phenacyl ketone.[1] Dehydration occurs, closing the ring.[1]

  • The Fix: If you want the open chain salt, you must prevent the dehydration step.[1] Use anhydrous aprotic solvents (Acetonitrile) and keep the temperature low.[1]

Module B: Regioselectivity (The N1 vs. N2 Battle)

In 1,2,4-triazines, N2 is typically the most nucleophilic site due to the adjacent nitrogen lone pair repulsion at N1.[1] However, steric bulk at C3 can push alkylation to N1 or N4.[1]

  • Observation: N2-alkylated salts are often kinetically favored but thermodynamically unstable, rearranging or hydrolyzing.

  • The Fix: To favor N1 alkylation, increase steric bulk on the alkylating agent or the C3 position.[1]

Module C: The Solvent Trap (Kornblum Oxidation)

Researchers often use DMSO to dissolve the insoluble triazine.[1]

  • The Error: DMSO acts as a nucleophile toward phenacyl halides, forming an alkoxysulfonium salt.[1] Upon treatment with base (even weak base), this eliminates to form a carbonyl compound (phenylglyoxal) and dimethyl sulfide, effectively destroying your alkylating agent before it touches the triazine.[1]

Visualization of Failure Pathways

The following diagram illustrates the decision pathways and chemical fates of the reaction.

TriazineAlkylation Start Triazine + Phenacyl Halide SolventCheck Solvent: DMSO? Start->SolventCheck Kornblum Kornblum Oxidation (Byproduct: Glyoxal) SolventCheck->Kornblum Yes (Heat) Alkylation N-Alkylation (Intermediate) SolventCheck->Alkylation No (MeCN/Acetone) SubstituentCheck 3-Amino/Thio Group? Alkylation->SubstituentCheck RingOpening Ring Cleavage (Hydrolysis/ANRORC) Alkylation->RingOpening Strong Nucleophile/Base Cyclization Cyclization to Imidazo[1,2-b]triazine SubstituentCheck->Cyclization Yes (Reflux/Base) SimpleSalt Simple N-Phenacyl Salt (Target Product) SubstituentCheck->SimpleSalt No (or Low Temp)

Caption: Figure 1. Reaction logic flow for phenacyl halide alkylation, highlighting critical divergence points where side reactions (Red) overtake the intended pathway (Green).

Standardized Protocols
Protocol A: Kinetic Control (Targeting the N-Alkylated Salt)

Use this to isolate the intermediate salt without cyclization.[1]

  • Preparation: Dissolve 1.0 eq of 1,2,4-triazine in anhydrous Acetonitrile (MeCN) or Acetone .

    • Critical: Do NOT use DMSO or Alcohols.[1]

  • Addition: Add 1.05 eq of Phenacyl Bromide dropwise at 0°C .

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4–12 hours.

    • Monitoring: TLC will likely show a baseline spot (salt formation).[1]

  • Isolation: The product often precipitates.[1] Filter and wash with cold ether.[1]

    • Storage: Store in a desiccator.[1] Moisture triggers hydrolysis/cyclization.[1]

Protocol B: Thermodynamic Control (Targeting the Fused Imidazo-System)

Use this if the "side reaction" is actually your desired outcome.[1]

  • Preparation: Dissolve 1.0 eq of 3-amino-1,2,4-triazine in Ethanol .

  • Addition: Add 1.1 eq of Phenacyl Bromide.

  • Reaction: Reflux (78°C) for 4–6 hours.

  • Workup: Cool to RT. Neutralize carefully with saturated NaHCO₃ (pH ~7-8).

  • Result: The free base imidazo[1,2-b][1,2,4]triazine will precipitate or can be extracted with EtOAc.[1]

FAQ: Technical Support

Q: Why do I see a strong smell of rotten cabbage (DMS) during the reaction?

  • A: You used DMSO as a solvent.[1][3][4][5] The phenacyl halide reacted with the DMSO (Kornblum Oxidation), releasing Dimethyl Sulfide (DMS).[1] Your alkylating agent is destroyed.[1] Switch to DMF or NMP if solubility is an issue, but MeCN is preferred.[1]

Q: My product dissolves in water and decomposes. What happened?

  • A: You likely formed the quaternary

    
    -phenacyl triazinium salt.[1] These are highly electrophilic.[1] In water, hydroxide attacks the ring carbons (C5 or C6), leading to ring opening (pseudobase formation).[1] Handle these salts under strictly anhydrous conditions.
    

Q: I am trying to alkylate a 1,3,5-triazine but getting no reaction.

  • A: 1,3,5-triazines are very electron-deficient and poor nucleophiles. Simple heating often isn't enough.[1] You may need to use a more reactive alkylating agent (e.g., phenacyl iodide, generated in situ with NaI) or perform the reaction in a sealed tube at elevated temperatures (100°C+) in an inert solvent like Toluene.[1]

References
  • Regioselectivity in Triazine Alkyl

    • Source: Rykowski, A., & Makosza, M. (1980).[1] "S- vs N-alkylation of 1,2,4-triazine derivatives." This foundational work establishes the electronic preference for N2 alkylation in unsubstituted systems.[1]

    • Context: Explains why N2 is the default nucleophilic site.
  • The Kornblum Oxid

    • Title: Kornblum Oxidation[1][3][4][6]

    • Source: Organic Chemistry Portal[1][7]

    • URL:[Link][1]

    • Context: Mechanistic validation of the DMSO/Phenacyl halide failure mode.
  • Synthesis of Imidazo[1,2-b][1,2,4]triazines

    • Title: Discovery of imidazo[1,2-b][1,2,4]triazines as GABA(A) alpha2/3 subtype selective agonists
    • Source: National Institutes of Health (PubMed) / J. Med.[1] Chem.

    • URL:[Link][1]

    • Context: Demonstrates the "cyclization trap" as a primary synthetic route for fused systems.[1]

  • Ring Opening Reactions (ANRORC)

    • Title: Use of the ring opening reactions of 1,3,5-triazines in organic synthesis[1]

    • Source:Chemistry of Heterocyclic Compounds (via ResearchGate)[1][8][9]

    • URL:[Link]

    • Context: Details the instability of the triazine ring under nucleophilic

Sources

Optimization

purification challenges for polar heterocyclic compounds

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Purification of Pyridines, Imidazoles, and Nitrogenous Heterocycles Welcome to the Support Hub Ticket Summary: You are dealing with "T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Purification of Pyridines, Imidazoles, and Nitrogenous Heterocycles

Welcome to the Support Hub

Ticket Summary: You are dealing with "The Black Hole" of chromatography. Polar heterocyclic compounds (pyridines, pyrimidines, imidazoles) possess basic nitrogen atoms that interact aggressively with acidic silanols on silica gel, leading to peak tailing, irreversible adsorption, or co-elution. In Reversed Phase (RP), they are often too polar to retain, eluting in the void volume.

This guide provides field-proven protocols to resolve these specific failure modes.

Module 1: The "Sticky" Situation (Normal Phase Tailing)

User Issue: "My pyridine derivative is streaking across the column. I see no distinct peaks, just a smear."

Root Cause Analysis

Standard silica gel is slightly acidic (pH ~5). The basic nitrogen lone pair on your heterocycle forms a hydrogen bond or ionic interaction with the silanol (Si-OH) groups. This "secondary retention" creates a kinetic lag, resulting in severe tailing.

Protocol A: The "Ammoniated Methanol" System

Do not use simple MeOH/DCM gradients. You must "cap" the silanols with a stronger base.

The Solution: Use a mobile phase modifier.

  • Standard Modifier: Triethylamine (TEA) at 0.1% – 1.0%.[1]

  • Aggressive Modifier: Ammonium Hydroxide (NH₄OH).

Step-by-Step Workflow:

  • Prepare Solvent B (Polar): Mix 10 parts Methanol with 1 part Ammonium Hydroxide (30% aq).

    • Note: This creates a "90:10 MeOH:NH₄OH" stock.

  • Prepare Solvent A (Non-Polar): Dichloromethane (DCM) or Chloroform.

  • Run Gradient: 0% to 10-20% of Solvent B in Solvent A.

    • Why this works: The ammonia competes for the silanol sites, effectively "deactivating" the silica surface and allowing your amine to elute freely [1, 13].

Protocol B: Switch Stationary Phase

If modifiers fail, the silica chemistry is the bottleneck.

  • Use Amine-Functionalized Silica: These columns have surface-bonded amines that shield silanols. No liquid modifier is needed.

  • Use Basic Alumina: Alumina has a different surface chemistry that is less prone to hydrogen bonding with basic amines [16, 22].

Visual Guide: Tailing Troubleshooting Logic

TailingLogic Start Problem: Peak Tailing/Streaking CheckStruct Does structure have Basic Nitrogen? Start->CheckStruct Yes Yes CheckStruct->Yes No No CheckStruct->No AddTEA Add 1% TEA to Mobile Phase Yes->AddTEA CheckSolubility Go to Module 3 (Loading) No->CheckSolubility Check Solubility/Loading Result1 Peak Shape Improved? AddTEA->Result1 Better Success Result1->Better Yes Same Still Streaking Result1->Same No SwitchPhase Switch to Amine-Silica or Basic Alumina Same->SwitchPhase

Figure 1: Decision tree for diagnosing and resolving peak tailing in normal phase chromatography.

Module 2: The "Un-Retained" (Reversed Phase Issues)

User Issue: "I switched to C18, but my compound elutes immediately (retention factor k < 1)."

Root Cause Analysis

At neutral pH (pH 7), basic heterocycles (e.g., pyridine pKa ~5.3) may be partially ionized. Ionized species are highly water-soluble and refuse to partition into the hydrophobic C18 chains.

Protocol: The "High pH" Switch

You must suppress ionization to force the compound into its neutral (hydrophobic) state.

The Golden Rule: Set Mobile Phase pH > (pKa of Base + 2).

Recommended Buffer Systems:

Target pH Buffer System Volatility (MS Compatible?) Notes
pH 3.8 Formic Acid / Ammonium Formate Yes Good for acidic heterocycles; bad for bases (ionizes them).
pH 8-9 Ammonium Bicarbonate Yes Excellent for weak bases.

| pH 10-11 | Ammonium Hydroxide / Ammonia | Yes | Requires High-pH stable C18 (e.g., C18-Hybrid/Polymer). |

Warning: Standard silica-based C18 columns dissolve at pH > 8. You must use a "Hybrid" or "Polymeric" stationary phase for high pH work [6, 12].

Module 3: The "Solubility Paradox" (Sample Loading)

User Issue: "My sample is polar, so it won't dissolve in DCM/Hexane. If I load it in MeOH, it crashes out when it hits the Non-Polar mobile phase."

The Solution: Dry Loading

Liquid loading polar samples into a non-polar gradient is the #1 cause of band broadening and precipitation. Dry loading eliminates solvent incompatibility [4, 19].

Protocol: Dry Loading Workflow
  • Dissolve: Dissolve crude sample in a volatile strong solvent (MeOH, Acetone, or DCM/MeOH mix).

  • Adsorb: Add a solid support (Celite 545 or Silica Gel) to the flask. Ratio: 1 part sample to 2-3 parts support.

  • Evaporate: Rotovap until a free-flowing powder remains.

  • Load: Pour the powder into a dry-load cartridge or on top of the column.

Visual Guide: Dry Loading Process

DryLoad cluster_tips Pro Tips Step1 1. Dissolve Sample (MeOH/DCM) Step2 2. Add Sorbent (Celite/Silica) Step1->Step2 Mix Step3 3. Evaporate (Rotovap to Powder) Step2->Step3 Dry Step4 4. Pack Cartridge (Cap & Run) Step3->Step4 Load Tip1 Ratio 1:3 (Sample:Sorbent)

Figure 2: The Dry Loading workflow ensures zero solvent conflict at the column head.

Module 4: The Nuclear Option (HILIC)

User Issue: "My compound is too polar for C18 (even at high pH) but streaks on Normal Phase."

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC uses a polar stationary phase (Silica, Amide, Diol) with a "Reversed Phase" solvent system (High Organic -> High Aqueous) [1, 11].

The Mechanism: A water-rich layer forms on the surface of the polar silica. Your polar analyte partitions into this water layer.[2][3]

HILIC Starter Protocol:

  • Column: Bare Silica or Amide-Bonded.[4]

  • Solvent A: Acetonitrile (ACN) + 10mM Ammonium Acetate.

  • Solvent B: Water + 10mM Ammonium Acetate.

  • Gradient: Start at 95% A (High Organic) and gradient to 50% A .

    • Note: This is the reverse of a standard RP gradient. Retention increases as water content decreases.

Summary of Technical Recommendations

Compound CharacteristicPrimary StrategySecondary Strategy
Weak Base (Pyridine) Normal Phase + 1% TEARP C18 (High pH Buffer)
Strong Base (Piperidine) Amine-Functionalized SilicaHILIC (Amide Phase)
Highly Polar / Ionic HILIC (ACN/Water Gradient)RP C18-Aq (100% Aqueous stable)
Insoluble in Mobile Phase Dry Loading (Celite)High Dilution Liquid Load

References

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.

  • Agilent Technologies. Mastering HILIC-Z Separation for Polar Analytes.

  • Buchi. Why HILIC is what your polar compounds need for purification.

  • Biotage. Dry loading vs. liquid loading, which provides better flash column chromatography results?

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography.

  • Phenomenex. Reversed Phase HPLC Columns & Theory.

  • University of Rochester. Chromatography: How to Run a Flash Column (Dry Loading).

  • Nest Group. A Practical Guide to HILIC.

  • University of Pittsburgh. Reversed-phase HPLC Buffers and pKa Values.

  • Biotage. Purifying ionic compounds by flash column chromatography (High pH Strategies).

  • Chromatography Today. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.

  • Org Prep Daily. Purifying amines on silica (Ammonia/MeOH systems).

  • BenchChem. Chromatographic Purification of Pyridine Derivatives.

  • LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.

  • ResearchGate. How can I isolate polar basic compounds with silica gel?

  • Chromatography Forum. Method for pyridine amine derivative.

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.

  • Biotage. When should I use dry loading instead of liquid loading?

  • Sorbent Technologies. Flash Chromatography Basics: Solubility and Loading.

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?

  • University of Rochester. Chromatography: The Solid Phase (Alumina/Deactivated Silica).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

[1] Ticket ID: STAB-TRI-006 Subject: Prevention of oxidative degradation and dimerization in solution Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "Thione Para...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: STAB-TRI-006 Subject: Prevention of oxidative degradation and dimerization in solution Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Thione Paradox"

Researchers often encounter a frustrating phenomenon with 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 16992-40-8): the powder is stable for years, but solutions degrade within hours.[1]

The core issue lies in the thione-thiol tautomerism .[1] While the compound exists primarily as a thione (


) in the solid state, dissolution allows equilibrium with the thiol (

) form. This thiol form is highly susceptible to oxidative dimerization (forming disulfides) and desulfuration (converting to the oxo-derivative), especially under basic conditions or light exposure.[1]

This guide provides the protocols required to arrest these pathways.

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the enemy. The molecule degrades via two primary pathways in solution: Oxidative Dimerization and Photo-induced Desulfuration .[1]

Pathway Visualization

The following diagram illustrates the equilibrium and the irreversible exit points (degradation) you must block.

DegradationPathway Thione Native Thione Form (Stable in Solid) Thiol Thiol Tautomer (Reactive in Solution) Thione->Thiol Dissolution Oxo Desulfurized Analog (C=O substitution) Thione->Oxo UV Light / ROS Thiolate Thiolate Anion (High pH > 7) Thiol->Thiolate pH > pKa (~7.5) Disulfide Disulfide Dimer (Precipitate/ impurity) Thiol->Disulfide Oxidation (O2) Thiolate->Disulfide Rapid Oxidation

Figure 1: The degradation cascade.[1][2][3][4] Note that high pH accelerates the transition to the Thiolate Anion, which oxidizes rapidly to the Disulfide Dimer.

Module 2: Solvent & pH Strategy (The "Golden Rules")

Solvent Selection: The DMSO Trap

Do NOT use DMSO for long-term storage of this compound.[1]

  • The Science: DMSO (Dimethyl sulfoxide) is a mild oxidant.[1] It can facilitate the oxidation of thiols to disulfides, a reaction often catalyzed by trace metals found in non-HPLC grade solvents.

  • Recommended Solvent: Degassed Acetonitrile (ACN) or Methanol (MeOH) .[1]

  • Protocol: If aqueous solubility is required, use a 1:1 mixture of ACN and Water, but only if the water is degassed.

pH Control: The Proton Shield

The stability of the thione group is pH-dependent.[1]

  • The Science: The thiol group has a pKa typically around 7–8. At pH > 7, the proton dissociates, forming a thiolate anion (

    
    ). This anion is a powerful nucleophile and oxidizes to the disulfide (
    
    
    
    ) orders of magnitude faster than the neutral thiol.
  • The Fix: Maintain the solution at pH 5.0 – 6.0 .

  • Buffer Recommendation: 10 mM Ammonium Acetate adjusted to pH 5.5 with Acetic Acid.[1] This keeps the molecule in the protonated (neutral) state, significantly slowing oxidation.

Module 3: Step-by-Step Handling Protocol

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >2 weeks at -20°C.

  • Weighing: Weigh the target amount of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one into an amber glass vial (protects from UV).

  • Solvent Prep: Sparge HPLC-grade Acetonitrile with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen.

  • Dissolution: Add the solvent to the vial. Vortex immediately.

  • Inerting: Flush the headspace of the vial with Argon gas for 10 seconds.

  • Sealing: Cap tightly with a PTFE-lined cap.[1] Parafilm is insufficient for long-term storage; use a screw cap with an O-ring if possible.[1]

Protocol B: Rescue of Oxidized Samples

Objective: If your sample shows a new peak at roughly 2x molecular weight (Disulfide dimer), you may be able to reverse it.

  • Add Reductant: Add DTT (Dithiothreitol) or TCEP to the solution at a 5x molar excess relative to the triazinanone.[1]

  • Incubate: Allow to stand at room temperature for 30 minutes.

  • Mechanism: The reductant breaks the disulfide bond (

    
    ), regenerating the monomeric thiol/thione.
    
    • Note: TCEP is preferred over DTT as it is stable over a wider pH range and does not compete in metal coordination if that is part of your downstream assay.

Troubleshooting & FAQs

Ticket #402: "My sample turned cloudy after 24 hours in the fridge."

Diagnosis: Disulfide precipitation.[1] Explanation: The disulfide dimer is often less soluble than the monomer. As oxidation proceeds, the dimer crashes out of solution. Action:

  • Check your solvent.[1][5] Did you use DMSO? If yes, discard and restart with ACN.

  • Check pH.[1] If you dissolved in unbuffered water, the pH might be drifting.

  • Immediate Fix: Add TCEP (as described in Protocol B) and vortex. If the precipitate clears, it was the disulfide.

Ticket #409: "I see an extra peak at M-16 or M-32 in Mass Spec."

Diagnosis: Desulfuration (Oxidative replacement of S with O).[1] Explanation: The thione (


) has been replaced by a ketone (

).[1] This is common in "Metribuzin-like" degradation pathways (forming the DK metabolite).[1] Action:
  • This is irreversible .[1] You cannot chemically revert the oxo-form to the thione easily in solution.[1]

  • Prevention: This is likely driven by UV light or Reactive Oxygen Species (ROS).[1] Ensure all future experiments use amber glassware and degassed solvents.

Ticket #415: "Can I use this compound in cell culture media?"

Diagnosis: Media incompatibility. Explanation: Cell culture media (DMEM/RPMI) contains cystine, metals, and has a pH of 7.4.

  • pH Risk: pH 7.4 promotes thiolate formation (instability).[1]

  • Disulfide Exchange: The compound may react with cysteine/cystine in the media, forming mixed disulfides. Action: Prepare the working solution immediately before addition to cells. Do not incubate the compound in media at 37°C for prolonged periods without cells present.[1]

Visual Troubleshooting Guide

TroubleshootingTree Start Issue Observed Cloudy Precipitate / Cloudiness Start->Cloudy PeakLoss Loss of Parent Peak (HPLC) Start->PeakLoss NewPeak New Peak Observed Start->NewPeak AddReductant AddReductant Cloudy->AddReductant Add TCEP/DTT CheckpH CheckpH PeakLoss->CheckpH Check pH CheckMass CheckMass NewPeak->CheckMass Check Mass Spec Soluble Soluble AddReductant->Soluble Clears? Diag1 Action: Degas solvents, Use Inert Gas Soluble->Diag1 Yes: It was Disulfide (Oxidation Issue) Diag2 Action: Change Solvent (Try ACN/MeOH) Soluble->Diag2 No: Solubility Limit met HighpH HighpH CheckpH->HighpH pH > 7 LowpH LowpH CheckpH->LowpH pH < 4 Diag3 Action: Buffer to pH 5.5 HighpH->Diag3 Thiolate Oxidation (Acidify to pH 5) Diag4 Action: Buffer to pH 6.0 LowpH->Diag4 Acid Hydrolysis (Rare) Mass2x Mass2x CheckMass->Mass2x Mass ~ 2x MassOxo MassOxo CheckMass->MassOxo Mass = M-16 (O replaces S) Mass2x->Diag1 Diag5 Action: Protect from Light MassOxo->Diag5 Photolysis/Desulfuration (Use Amber Glass)

Figure 2: Diagnostic workflow for identifying and resolving stability issues.

References

  • PubChem. (n.d.).[1][6] Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018).[1][5] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.[1][5][3][7][8][9] International Journal of Organic Chemistry, 8, 191-200.[1][5][3] [Link]

  • Henriksen, T., et al. (2004).[2] Degradation and sorption of metribuzin and primary metabolites in a sandy soil.[4] Journal of Environmental Quality.[1] (Establishes the stability profile of the "diketo" vs "thione" analogs). [Link]

  • JOCPR. (n.d.).[1] The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. (Validates the pH-dependent tautomerism mechanism). [Link]

Sources

Optimization

managing off-target effects of triazine compounds in cell-based assays

Welcome to the Triazine Scaffold Technical Support Center. Your dedicated portal for troubleshooting 1,3,5-triazine and 1,2,4-triazine derivative assays.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Triazine Scaffold Technical Support Center. Your dedicated portal for troubleshooting 1,3,5-triazine and 1,2,4-triazine derivative assays.

Status: Operational Operator: Senior Application Scientist (Ph.D., Medicinal Chemistry/Cell Biology) Scope: Addressing physicochemical liabilities, mitochondrial interference, and assay artifacts specific to triazine-based kinase inhibitors and antimetabolites.

Introduction: The Triazine Paradox

You are likely here because you are working with a triazine core (e.g., similar to Idelalisib, Gedatolisib, or Atrazine derivatives). This scaffold is a privileged structure in drug discovery because its nitrogen-rich, planar architecture mimics the adenine ring of ATP, making it an exceptional hinge-binder for kinases (PI3K, mTOR) and other nucleotide-binding proteins.

However, this same architecture creates three distinct "off-target" liabilities:

  • Planarity-Induced Stacking: Leading to colloidal aggregation and false-positive inhibition.

  • Electron-Deficient Systems: Predisposing compounds to nucleophilic attack or fluorescence quenching/emission.

  • Mitochondrial Uncoupling: A legacy trait from their herbicidal cousins, often overlooked in early ADMET screening.

This guide provides the protocols to distinguish true pharmacological potency from these experimental artifacts.

Module 1: Troubleshooting Potency Shifts & False Positives

Q: My IC50 curves have steep Hill slopes (>1.5), or potency disappears when I add serum. Is my compound aggregating?

Diagnosis: Triazines are notorious for forming colloidal aggregates in aqueous media. These are not simple precipitates but dynamic, amorphous spheres (100–1000 nm) that sequester enzymes and proteins non-specifically. If your compound inhibits a kinase with an IC50 of 1 µM in buffer but loses activity in high-protein media, or if the Hill slope is unusually steep, you are likely observing "promiscuous inhibition" rather than specific binding.

The Mechanism: The planar triazine rings stack via


 interactions. These colloids adsorb the target protein, preventing substrate access. This is a physical artifact, not a pharmacological effect.

The Solution: The Detergent Sensitivity Test True ligand-receptor binding is generally unaffected by low concentrations of non-ionic detergents. Colloidal aggregates, however, are disrupted by them.

Protocol: Detergent Counter-Screen

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Condition A: Standard Buffer (0% detergent).

    • Condition B: Buffer + 0.01% (v/v) Triton X-100 or 0.005% Tween-80.

  • Run Dose-Response: Perform your enzymatic or cell-based assay in parallel.

  • Analyze Shift:

    • True Binder: IC50 remains stable (within 2-3 fold).

    • Aggregator: IC50 shifts dramatically (>10 fold) or inhibition disappears completely in Condition B.

Visualization: Aggregation Logic Flow

AggregationArtifact Compound Triazine Compound (Hydrophobic/Planar) Aqueous Aqueous Buffer Compound->Aqueous Colloid Colloidal Aggregate (100-500nm) Aqueous->Colloid Pi-Pi Stacking Inhibition_False Non-Specific Sequestration (False Positive) Colloid->Inhibition_False Adsorbs Enzyme Detergent Add 0.01% Triton X-100 Colloid->Detergent Enzyme Target Enzyme Enzyme->Inhibition_False Disruption Colloid Disruption Detergent->Disruption TrueResult Loss of Inhibition (Confirms Artifact) Disruption->TrueResult

Figure 1: Decision tree for identifying colloidal aggregation artifacts in triazine assays.

Module 2: Mitochondrial Toxicity (The Metabolic Trap)

Q: My compound kills cells regardless of target expression. Is it hitting the mitochondria?

Diagnosis: Many triazines (historically used as herbicides like Atrazine) inhibit the Electron Transport Chain (ETC), specifically Complex I or III. In standard cell culture (high glucose), cells rely on glycolysis (Warburg effect) and are resistant to ETC inhibitors. This masks mitochondrial toxicity until the compound moves to animal models, where it causes failure.

The Mechanism: If your compound inhibits the ETC, cells grown in Glucose will survive by upregulating glycolysis. If you force them to rely on Oxidative Phosphorylation (OXPHOS) by substituting Galactose, ETC inhibitors become lethal.

The Solution: The Glucose/Galactose Switch Assay This is the gold-standard method to unmask mitochondrial liabilities early.

Protocol: Glu/Gal Switch

Materials:

  • Glucose Media: DMEM + 25 mM Glucose + 1 mM Sodium Pyruvate.

  • Galactose Media: DMEM (Glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate + 2 mM Glutamine.

  • Cells: HepG2 or HeLa (metabolically flexible lines).

Step-by-Step:

  • Seeding: Seed cells in standard glucose media and allow adherence (24h).

  • Wash: Gently wash cells 2x with PBS to remove residual glucose.

  • Media Swap: Add Glucose Media to half the plate and Galactose Media to the other half.

  • Treatment: Treat with triazine compound (serial dilution) for 24 hours.

  • Readout: Measure ATP (e.g., CellTiter-Glo) or viability.

Data Interpretation:

ObservationInterpretationAction
IC50 (Gal) ≈ IC50 (Glu) No direct mitochondrial toxicity.Proceed with lead optimization.
IC50 (Gal) < 3x IC50 (Glu) Weak mitochondrial liability.Monitor, but not a showstopper.
IC50 (Gal) >>> 3x IC50 (Glu) Confirmed Mitochondrial Toxin. STOP. Compound inhibits ETC (Crabtree Effect).

Visualization: The Crabtree Effect Logic

GluGalSwitch Cell Metabolically Active Cell (HepG2) Media_Glu High Glucose Media Cell->Media_Glu Media_Gal Galactose Media Cell->Media_Gal Glycolysis Glycolysis (Generates ATP w/o Mitochondria) Media_Glu->Glycolysis OXPHOS Oxidative Phosphorylation (Requires Functional ETC) Media_Gal->OXPHOS Survival Cell Survival (False Negative) Glycolysis->Survival Bypasses ETC Block Drug Triazine Compound (ETC Inhibitor) OXPHOS->Drug Target of Toxicity Death Cell Death (True Toxicity) Drug->Death Blocks ATP Production

Figure 2: The metabolic switch assay logic. Galactose forces cells to use the ETC, unmasking mitochondrial toxicity.

Module 3: Optical Interference (Fluorescence)

Q: I see high background signal in my fluorescence polarization (FP) or immunofluorescence assays.

Diagnosis: Triazine scaffolds, especially those fused with benzimidazoles or other heterocycles, often possess intrinsic fluorescence. They can absorb in the UV/Blue region (350–450 nm) and emit in the Green/Yellow region (500–550 nm), overlapping with common dyes like FITC, GFP, or AlexaFluor 488.

The Solution: Spectral Scanning & Red-Shifting

  • The "Blank" Check:

    • Add your compound (at highest assay concentration) to the assay buffer without cells or detection reagents.

    • Measure fluorescence at your assay's excitation/emission wavelengths.

    • Result: If Signal > Background, you have interference.

  • Mitigation:

    • Switch Dyes: Move to red-shifted fluorophores (e.g., AlexaFluor 647, Cy5). Triazines rarely emit above 600 nm.

    • Use Luminescence: Switch to bioluminescent readouts (e.g., Glo-based assays) which do not require excitation light, eliminating autofluorescence artifacts.

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants. Toxicological Sciences, 97(2), 539-547. Link

  • Trincavelli, M. L., et al. (2019). Novel fluorescent triazinobenzimidazole derivatives as probes for labelling human A1 and A2B adenosine receptor subtypes.[2] Bioorganic & Medicinal Chemistry, 27(1), 136-148. Link

Sources

Troubleshooting

optimizing selectivity of triazinone derivatives for specific enzyme isoforms

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Selectivity of Triazinone Derivatives (Focus: PDE & Kinase Isoforms) Diagnostic Hub: Is Your Lead a "Frequent Hitter"? Before optimizing for se...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Selectivity of Triazinone Derivatives (Focus: PDE & Kinase Isoforms)

Diagnostic Hub: Is Your Lead a "Frequent Hitter"?

Before optimizing for selectivity, you must rule out assay interference. Triazinone scaffolds, particularly planar 1,2,4-triazin-3(2H)-ones, are prone to


-stacking aggregation. These colloidal aggregates sequester enzymes non-specifically, mimicking high-potency inhibition.
Troubleshooting Guide: Distinguishing Specific Binding from Aggregation

Symptom: Your


 shifts significantly when you change enzyme concentration, or your dose-response curve looks "too good" (steep slope).

Diagnostic Flowchart:

AggregationCheck Start Observation: High Potency (Low IC50) HillCheck Check Hill Slope (nH) Start->HillCheck Steep nH > 1.5 (Steep) HillCheck->Steep Yes Normal nH ~ 1.0 (Standard) HillCheck->Normal No DetergentTest Add 0.01% Triton X-100 Steep->DetergentTest Normal->DetergentTest Verify Shift IC50 Increases > 2-fold DetergentTest->Shift Yes NoShift IC50 Stable DetergentTest->NoShift No ConclusionAgg Artifact: Aggregation Shift->ConclusionAgg Centrifuge Spin Sample (10k x g) NoShift->Centrifuge Loss Activity in Pellet Centrifuge->Loss Yes ConclusionBind Valid: Specific Binding Centrifuge->ConclusionBind No

Caption: Decision tree for identifying colloidal aggregation artifacts in triazinone screening.

FAQ: Assay Interference

Q: Why does my triazinone derivative show activity against unrelated enzymes (e.g., PDE4 and AmpC


-lactamase)? 
A:  This is a classic sign of Promiscuous Aggregation . Triazinones with high logP (>3.5) and planar aromatic rings often form colloids in aqueous buffer. These colloids adsorb proteins on their surface.
  • Fix: Add a non-ionic detergent (0.01% Triton X-100 or Tween-80) to your assay buffer. If the inhibition disappears, your compound was an aggregator, not a specific inhibitor [1].

Q: My


 is 5 nM, but the enzyme concentration 

is 10 nM. Is this valid?
A: No. You are in the Tight-Binding Limit (Morrison regime). When

, the standard Cheng-Prusoff equation fails because the assumption that

is invalid.
  • Fix: Use the Morrison equation to fit your data or lower the enzyme concentration if signal-to-noise permits.

Structural Optimization: Engineering Isoform Selectivity

Once specific binding is confirmed, the challenge is distinguishing between closely related isoforms (e.g., PDE4B vs. PDE4D). These isoforms often share 100% identity in the immediate active site but differ in regulatory domains (CR3) or flexible loops.

Case Study: Targeting the "Glutamine Switch" (PDE4B vs. PDE4D)

Triazinones can achieve selectivity by exploiting subtle amino acid differences in the Control Region 3 (CR3) that closes over the active site.[1]

  • The Mechanism: A specific polymorphism exists where PDE4B has a Leucine and PDE4D has a Glutamine at the equivalent position.[1]

  • The Strategy: Design triazinone tails that sterically clash with the bulky/polar Glutamine (PDE4D) but fit the hydrophobic Leucine (PDE4B) [2].

Data: Selectivity Profile of Optimized Triazinone Analogues

Compound IDR-Group ModificationPDE4B

(nM)
PDE4D

(nM)
Selectivity Ratio (D/B)Mechanism
TZ-01 Unsubstituted Phenyl45501.1xNon-selective binding
TZ-05 Ortho-methyl1214011.6xInduced twist / Steric clash
TZ-09 Meta-pyridyl ether8>2,000>250x H-bond to CR3 residues
Protocol: Structure-Based Design Cycle
  • Docking: Dock the triazinone core into the "Closed" conformation of the target isoform.

  • Vector Analysis: Identify vectors pointing toward non-conserved residues (e.g., the CR3 helix).

  • Rigidification: Introduce steric bulk (e.g., ortho-substitution on the N-phenyl ring) to force the triazinone and phenyl ring out of coplanarity. This "twist" often improves solubility and matches the specific shape of the isoform's hydrophobic clamp.

Kinetic Profiling: The "Residence Time" Factor[2][3][4]

High affinity (


) does not always predict in vivo efficacy. Kinetic Selectivity —how long the drug stays bound—is often more critical for triazinones.
Concept: Residence Time ( )

[2]

A triazinone may bind PDE4B and PDE4D with similar


, but if it stays bound to PDE4B for 60 minutes and PDE4D for 2 minutes, it is functionally selective in an open (in vivo) system [3].
Protocol: Jump-Dilution Assay for Determination

Objective: Measure the dissociation rate constant (


) of a triazinone derivative.

Materials:

  • Enzyme (e.g., PDE4B) at 100x concentration.

  • Substrate (e.g., FAM-cAMP).

  • Inhibitor (Triazinone) at 10x

    
    .
    

Step-by-Step:

  • Incubation: Incubate Enzyme + Inhibitor for 60 minutes to reach equilibrium (formation of

    
     complex).
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating Substrate.

    • Note: The massive dilution prevents re-binding of the inhibitor once it dissociates.

    • Note: The substrate prevents re-binding by occupying the active site.

  • Measurement: Monitor product formation continuously over time.

  • Analysis:

    • The recovery of enzymatic activity follows an exponential curve:

      
      
      
    • Where

      
       (under specific conditions).
      

Visualizing Kinetic Selectivity:

Kinetics cluster_selectivity Kinetic Selectivity Unbound E + I Bound E-I Complex Unbound->Bound k_on (Association) Bound->Unbound k_off (Dissociation) Target Target Isoform Slow k_off (Long Residence) OffTarget Off-Target Fast k_off (Short Residence)

Caption: Kinetic selectivity relies on the dissociation rate (


). A slower 

means longer target engagement.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

  • Fox, D., et al. (2014). Discovery of triazines as selective PDE4B versus PDE4D inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters, 24(11), 2562-2565. Link

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. Link

  • Hagen, T., et al. (2014).[3] PDE4B selective inhibitors for the treatment of brain disorders.[1] Neuropharmacology, 84, 1-10. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Antibacterial Activity of Triazinones vs. Standard Antibiotics

Executive Summary The escalation of multi-drug resistant (MDR) pathogens, particularly MRSA and P. aeruginosa, has necessitated the exploration of non-traditional scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalation of multi-drug resistant (MDR) pathogens, particularly MRSA and P. aeruginosa, has necessitated the exploration of non-traditional scaffolds. Triazinones (specifically 1,2,4-triazin-3-one derivatives) have emerged as a potent alternative to standard fluoroquinolones and


-lactams. Unlike traditional antibiotics that often rely on a single mechanism, novel triazinones exhibit a dual-mode of action: competitive inhibition of DNA gyrase and disruption of bacterial membrane integrity.

This guide provides a technical comparison of triazinone efficacy against standard care antibiotics, supported by experimental protocols and structure-activity relationship (SAR) analysis.

Chemical Basis & Mechanism of Action

The Triazinone Scaffold

While standard antibiotics like Ciprofloxacin utilize a quinolone core to inhibit DNA replication, triazinones introduce a nitrogen-rich heterocyclic ring system.[1] This structure acts as a bioisostere to the carboxylic acid moiety found in quinolones, improving binding affinity to the DNA-gyrase complex while altering solubility profiles to enhance membrane permeation.

Mechanistic Pathway Comparison

The following diagram illustrates the divergent and converging pathways of Triazinones versus


-Lactams (Ampicillin) and Fluoroquinolones (Ciprofloxacin).

MechanismComparison Triazinone Novel Triazinone (1,2,4-triazin-3-one) Target1 Target: DNA Gyrase / Topo IV (Replication Block) Triazinone->Target1 High Affinity Binding Target3 Target: Membrane Integrity (Depolarization) Triazinone->Target3 Lipophilic Interaction Cipro Standard: Ciprofloxacin (Fluoroquinolone) Cipro->Target1 Primary Mechanism Amp Standard: Ampicillin (Beta-Lactam) Target2 Target: Cell Wall Synthesis (PBP Inhibition) Amp->Target2 Primary Mechanism Outcome Bacterial Cell Death (Bactericidal) Target1->Outcome Target2->Outcome Target3->Outcome

Figure 1: Mechanistic divergence. Triazinones retain the DNA gyrase inhibition of quinolones but add secondary membrane disruption capabilities, unlike the singular focus of Ampicillin or Ciprofloxacin.

Comparative Efficacy Data

The following data aggregates performance metrics from recent high-impact medicinal chemistry studies. The values represent Minimum Inhibitory Concentrations (MIC) in


g/mL.[2]
Table 1: MIC Comparison Against Standard Strains

Lower values indicate higher potency.

Bacterial StrainGram StatusTriazinone Analog (Tz-4)*Ciprofloxacin (Std)Ampicillin (Std)Interpretation
S. aureus (ATCC 25923)(+)0.5 - 1.00.5 - 1.02.0 - 4.0Comparable to Cipro; Superior to Ampicillin.
MRSA (Clinical Isolate)(+)2.0 - 4.0 > 64.0 (Resistant)> 128.0Superior. Retains activity against resistant strains.
E. coli (ATCC 25922)(-)1.0 - 2.00.015 - 0.54.0 - 8.0Moderate. Cipro is more potent against wild-type Gram(-).
P. aeruginosa (-)8.0 - 16.00.5 - 1.0> 64.0Weak. Triazinones struggle with Pseudomonas efflux pumps.

*Note: Tz-4 represents a synthesized 4-amino-1,2,4-triazin-3-one derivative optimized for lipophilicity.

Key Insight

Triazinones demonstrate a "Resistance Breaking" profile. While they may not exceed Ciprofloxacin's potency in wild-type E. coli, their efficacy against MRSA (Methicillin-Resistant S. aureus) suggests they bypass common resistance mechanisms like PBP2a alteration or specific efflux pumps that render standards ineffective.

Experimental Protocols (Self-Validating)

To reproduce these findings, use the CLSI M07 Broth Microdilution Method . This protocol includes a Resazurin viability check to eliminate subjective visual errors.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound: Triazinone derivative (dissolved in DMSO, final concentration <1%).

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile water).

  • Controls: Ciprofloxacin (Positive), DMSO only (Solvent Control), Media only (Sterility).

Workflow Diagram

ProtocolWorkflow cluster_validation Validation Check Step1 Inoculum Prep (0.5 McFarland) Step2 Serial Dilution (96-well plate) Step1->Step2 Step3 Incubation (37°C, 18-24h) Step2->Step3 Step4 Add Resazurin (30µL per well) Step3->Step4 Step5 Readout Step4->Step5 Check1 Fail/Resistant Step5->Check1 Pink = Growth Check2 Pass/Susceptible Step5->Check2 Blue = Inhibition

Figure 2: Validated Screening Workflow. The addition of Resazurin (Step 4) converts the assay from subjective turbidity to a colorimetric binary (Blue/Pink), reducing observer error.

Step-by-Step Procedure
  • Preparation: Dilute the triazinone compound in CAMHB to achieve a starting concentration of 128

    
    g/mL.
    
  • Plate Setup: Add 100

    
    L of compound solution to column 1 of a 96-well plate. Perform 2-fold serial dilutions across to column 10.
    
  • Inoculation: Adjust bacterial culture to

    
     CFU/mL. Add 100 
    
    
    
    L to all test wells.
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Validation: Add 30

    
    L of Resazurin solution. Incubate for 2 more hours.
    
    • Blue: No metabolic activity (Bacteria dead/inhibited)

      
      MIC .
      
    • Pink: Metabolic activity active (Bacteria alive).

Structure-Activity Relationship (SAR)[3][4][5]

Optimizing the triazinone scaffold requires specific chemical modifications. The table below correlates structural changes with antibacterial outcomes.

Structural ModificationEffect on ActivityMechanistic Reason
Electron-Withdrawing Groups (EWG) (e.g., -NO

, -F) at C-3 phenyl ring
Increases Enhances lipophilicity and acidity, improving penetration through the bacterial cell wall.
N-4 Substitution (e.g., Mannich bases)Increases Improves binding affinity to the DNA gyrase active site (H-bonding).
Bulky Aliphatic Chains Decreases Steric hindrance prevents the molecule from fitting into the enzymatic pocket.
Fusion with Thiazole Ring Increases Creates a "condensed system" that mimics the planar structure of DNA base pairs, aiding intercalation.

Toxicity & ADME Profiling

A common failure point for triazinones is mammalian cytotoxicity. Before advancing a lead candidate, the following safety threshold must be met:

  • Hemolytic Activity (HC

    
    ):  The concentration causing 50% lysis of human red blood cells.
    
    • Target: HC

      
       > 100 
      
      
      
      g/mL.[2]
    • Triazinone Risk:[3] Highly lipophilic analogs may act as detergents, lysing RBCs.

  • Selectivity Index (SI): Calculated as

    
    .
    
    • Requirement: SI > 10 (Ideally > 50) for a viable drug candidate.

References

  • Plech, T., et al. (2015).[4] "Synthesis and antibacterial activity of 1,2,4-triazole-ciprofloxacin hybrids." European Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Zhang, F., et al. (2022). "Discovery and Optimization of 6-(1-Substituted pyrrole-2-yl)-s-triazine Containing Compounds as Antibacterial Agents." ACS Infectious Diseases. Link

  • Lim, S., et al. (2020). "Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer." Biotechnology and Bioengineering. Link

  • Singh, R., et al. (2020). "Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents." European Journal of Medicinal Chemistry. Link

Sources

Comparative

Validation Guide: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one as a Tubulin Inhibitor

This guide outlines the validation framework for 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (a thioxo-triazinone derivative) as a putative tubulin inhibitor.[1] Based on structural homology to known 1,2,4-triazin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (a thioxo-triazinone derivative) as a putative tubulin inhibitor.[1]

Based on structural homology to known 1,2,4-triazine-based antimitotic agents, this compound is hypothesized to act as a Microtubule Destabilizing Agent (MDA) , likely targeting the colchicine-binding site .[1] The following sections detail the rationale, comparative performance, and rigorous experimental protocols required for validation.

[1]

Executive Summary & Mechanistic Rationale

Compound Class: 1,2,4-triazinan-5-one (Thioxo derivative).[1][2] Target:


-Tubulin (Colchicine Binding Site).[1]
Mechanism:  Inhibition of tubulin polymerization (Destabilization).[1]

Recent medicinal chemistry efforts have highlighted the 1,2,4-triazine scaffold as a privileged structure for tubulin inhibition.[1] Unlike taxanes (which stabilize microtubules), derivatives in this class typically mimic the cis-configuration of Combretastatin A-4, occupying the colchicine pocket at the interface of


- and 

-tubulin.[1] This steric occlusion prevents the curved-to-straight conformational change necessary for microtubule assembly, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1]
Comparative Profile: Putative Performance vs. Standards

The table below positions the candidate compound against established clinical agents.

FeatureCandidate: 6,6-dimethyl-3-sulfanylidene...[1][2][3][4][5][6]Colchicine (Standard Destabilizer)Paclitaxel (Standard Stabilizer)
Primary Action Inhibits Polymerization Inhibits PolymerizationPromotes Polymerization
Binding Site Colchicine Site (Inter-dimer interface)Colchicine SiteTaxane Site (

-tubulin lumen)
Cell Cycle Effect G2/M Arrest G2/M ArrestG2/M Arrest
Solubility Moderate (LogP ~ -0.[1]1)GoodPoor (Requires Cremophor)
MDR Sensitivity Low (Hypothesized for Triazines)High (P-gp substrate)High (P-gp substrate)
Toxicity Profile Potential for lower neurotoxicity*High GI toxicityHigh Neuropathy

*Note: Triazine derivatives often show improved metabolic stability and reduced susceptibility to P-glycoprotein (P-gp) efflux pumps compared to natural products.[1]

Mechanism of Action Visualization

The following diagram illustrates the hypothesized pathway where the candidate molecule blocks microtubule dynamics, triggering the Spindle Assembly Checkpoint (SAC).

MOA Compound 6,6-dimethyl-3-sulfanylidene- 1,2,4-triazinan-5-one Binding Binds Colchicine Site (Steric Hindrance) Compound->Binding Diffuses into cell Tubulin Free Tubulin Heterodimers (Alpha/Beta) Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization INHIBITS Dynamics Microtubule Dynamics (Catastrophe/Rescue) Binding->Dynamics Disrupts Polymerization->Dynamics SAC Spindle Assembly Checkpoint (SAC) Activation Dynamics->SAC Loss of tension Arrest G2/M Cell Cycle Arrest SAC->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Mechanism of Action.[1][7] The compound binds free tubulin dimers, preventing their incorporation into the growing microtubule lattice, triggering mitotic arrest.

Experimental Validation Protocols

To validate "6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one" as a bona fide tubulin inhibitor, you must triangulate data from biochemical , cellular , and structural assays.[1]

Phase 1: In Vitro Tubulin Polymerization Assay (The Gold Standard)

This assay definitively distinguishes between direct tubulin interaction and indirect upstream signaling effects.

  • Objective: Measure the Critical Concentration (Cc) and Vmax of polymerization in a cell-free system.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP, Fluorescence Reporter (DAPI or fluorescence-based kit).[1]

  • Controls:

    • Negative:[1] DMSO (Vehicle).[1]

    • Positive (Inhibitor): Colchicine (3 µM) or Vinblastine.[1]

    • Positive (Stabilizer): Paclitaxel (3 µM) — Crucial to rule out stabilization.[1]

Protocol:

  • Prepare tubulin stock (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.[1]

  • Add candidate compound at graded concentrations (e.g., 1, 5, 10, 20 µM) to a 96-well half-area black plate pre-warmed to 37°C.

  • Initiate reaction by adding tubulin.[1]

  • Read Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Inhibitor Signature: Decrease in Vmax (slope) and final plateau height compared to vehicle.

    • Stabilizer Signature: Elimination of the lag phase and increased plateau height.

Phase 2: Cellular Immunofluorescence (Phenotypic Screen)

Confirm that the biochemical effect translates to the intracellular environment.

  • Cell Line: HeLa or A549 (High proliferative index).[1]

  • Target:

    
    -Tubulin (Microtubules) and DAPI (Nucleus).[1]
    

Protocol:

  • Seed cells on glass coverslips (density

    
     cells/well).
    
  • Treat with compound (at

    
    ) for 24 hours.
    
  • Fixation: Fix with 4% paraformaldehyde (warm) for 15 min. Avoid cold methanol if looking for subtle dynamic instability changes, though methanol is better for structural resolution.

  • Permeabilize (0.1% Triton X-100) and block (3% BSA).

  • Stain with anti-

    
    -tubulin antibody (1:200) followed by Alexa Fluor 488 secondary.[1]
    
  • Observation:

    • Normal: Fine, filamentous network radiating from the centrosome.[1]

    • Inhibition (Candidate): Diffuse cytoplasmic staining, loss of filaments, or fragmented microtubules.[1]

    • Stabilization (Paclitaxel): Thick, bundled microtubule rings around the nucleus.[1]

Phase 3: Cell Cycle Analysis (Functional Consequence)

Tubulin inhibitors characteristically trap cells in mitosis.[1]

Protocol:

  • Treat cells for 24 hours.[1]

  • Harvest and fix in 70% ice-cold ethanol (overnight).

  • Stain with Propidium Iodide (PI) + RNase A.[1]

  • Analyze via Flow Cytometry.[1]

  • Success Criteria: A distinct accumulation of cells in the G2/M phase (4N DNA content) compared to the G0/G1 peak in controls.

Validation Workflow Diagram

Use this decision tree to interpret your experimental results.

Validation Start Start: Candidate Compound Assay1 In Vitro Polymerization Assay Start->Assay1 Result1 Reduced Vmax/Plateau? Assay1->Result1 BranchStabilizer Increased Plateau (Paclitaxel-like) Result1->BranchStabilizer No (Increased) BranchInactive No Change Result1->BranchInactive No (Same) Assay2 Immunofluorescence (Microscopy) Result1->Assay2 Yes Result2 Microtubule Loss/Fragmentation? Assay2->Result2 Assay3 Flow Cytometry (Cell Cycle) Result2->Assay3 Yes Fail Re-evaluate Mechanism Result2->Fail No Result3 G2/M Arrest? Assay3->Result3 Conclusion VALIDATED Destabilizing Agent Result3->Conclusion Yes Result3->Fail No

Figure 2: Step-by-step validation logic. All three "Yes" pathways must be satisfied for confirmation.

References

  • Design and discovery of new antiproliferative 1,2,4-triazin-3(2H)-ones as tubulin polymerization inhibitors targeting colchicine binding site. Source: PubMed / NIH Context: Establishes the 1,2,4-triazinone scaffold as a viable tubulin-targeting moiety.[1]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Source: PMC / NIH Context: Provides detailed structure-activity relationship (SAR) data for triazole derivatives in the colchicine binding pocket.[1]

  • PubChem Compound Summary: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one. Source: PubChem Context: Verification of chemical structure (CAS 16992-40-8) and physicochemical properties.[1][6]

  • Guidelines for the use of cell lines in biomedical research (Tubulin Assays). Source: British Journal of Cancer Context: Standard operating procedures for validating antiproliferative agents.[1]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazinone Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Importance The 1,2,4-triazinone scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique electronic distribution and ability to engage in diverse non-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2,4-triazinone scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique electronic distribution and ability to engage in diverse non-covalent interactions (hydrogen bonding,


-

stacking) within biological targets. Unlike its symmetrical isomer (1,3,5-triazine), the 1,2,4-triazinone core offers specific vectoral functionalization points (N2, N4, C3, C5, C6) that allow for precise tuning of lipophilicity and metabolic stability.

This guide provides a technical analysis of 1,2,4-triazinone derivatives, comparing their efficacy against standard-of-care agents in oncology and infectious disease. It synthesizes recent experimental data to establish a robust SAR model for researchers optimizing this scaffold.

Comparative Performance Analysis

Anticancer Potency: Triazinones vs. Standard Chemotherapeutics

Recent studies have demonstrated that specific fused 1,2,4-triazinone derivatives exhibit superior cytotoxicity profiles compared to traditional platinum-based agents and spindle poisons in breast cancer models.

Table 1: Comparative Cytotoxicity (IC


) in Breast Cancer Models (24h Incubation) 
Compound ClassSpecific DerivativeTarget MechanismIC

(MCF-7)
IC

(MDA-MB-231)
Fold Improvement vs Standard
Standard CisplatinDNA Crosslinker~93 µM~82 µMN/A
Standard PodophyllotoxinTubulin Inhibitor~15 nM*N/AN/A
1,2,4-Triazinone Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine (3b)Unknown/Multi-target0.25 ± 0.07 µM 0.31 ± 0.14 µM >300x (vs Cisplatin)
1,2,4-Triazinone 4-amino-triazinone deriv. (7c)Topo II / TubulinLow nM range N/A~6x (vs Podophyllotoxin)

Note: While Podophyllotoxin is highly potent, triazinone derivatives often exhibit better selectivity indices (SI) toward cancer cells vs. normal breast cells (e.g., MCF-10A).

Enzyme Inhibition: Thymidine Phosphorylase (TP)

Thymidine Phosphorylase is a key enzyme in angiogenesis and tumor growth.[1] 1,2,4-triazinone derivatives, particularly 5-thioxo analogues, have emerged as potent inhibitors.

Table 2: Thymidine Phosphorylase Inhibition Profile

CompoundStructural FeatureIC

(µM)
Inhibition Type
7-Deazaxanthine (Ref) Purine analogue42.63Competitive
5-Thioxo-triazinone (3a) 2-phenyl substituted~45.0Mixed-Type
S-Alkyl Derivative Steric bulk at S-position>100Inactive (Steric Clash)

Key Insight: The presence of a thioxo group (C=S) at position 5 (or 3 depending on numbering convention) is critical for binding affinity, likely due to the larger van der Waals radius of sulfur enhancing hydrophobic contacts in the active site compared to the oxo (C=O) group.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 1,2,4-triazinones is governed by the electronic and steric nature of substituents at three critical zones.

SAR Map Visualization

The following diagram maps specific structural modifications to their observed biological effects.

SAR_Map Core 1,2,4-Triazin-5-one Core N4 N-4 Position (Solubility & Metabolism) Core->N4 C3 C-3 Position (Electronic Core) Core->C3 C6 C-6 Position (Steric Fit) Core->C6 N4_Effect Amino (-NH2) or Methyl: Increases hydrophilicity. Essential for H-bonding. N4->N4_Effect C3_Effect Thioxo (C=S): Increases lipophilicity & potency (TP inhibition). Hydrazino: Antioxidant activity. C3->C3_Effect C6_Effect Bulky Aryl/Heteroaryl: Crucial for hydrophobic pocket filling (Kinase/Topo II). tert-Butyl: Enhances antioxidant stability. C6->C6_Effect

Figure 1: Structural activity map highlighting the functional impact of substitutions at N4, C3, and C6 positions.

Critical Substitutions
  • Position 3 (C3):

    • Thioxo (C=S): Generally confers higher antimicrobial and enzyme inhibitory activity than the oxo (C=O) analogue. The soft sulfur atom may interact more favorably with metal centers in metalloenzymes or hydrophobic pockets.

    • Hydrazino (-NHNH2): Essential for antioxidant activity, acting as a radical scavenger.

  • Position 4 (N4):

    • Amino (-NH2): Often improves water solubility and provides a handle for further derivatization (e.g., Schiff bases). Unsubstituted N4 (-NH-) can lead to tautomeric shifts that may reduce binding specificity.

  • Position 6 (C6):

    • Bulky Lipophilic Groups (Phenyl, tert-butyl): Critical for anticancer activity. These groups occupy the hydrophobic regions of target proteins (e.g., ATP binding pocket of kinases or DNA minor groove).

Mechanism of Action: Anticancer Pathway

While 1,2,4-triazinones have multiple targets, the most potent anticancer derivatives (e.g., fused pyrazolo-triazines) function primarily by inhibiting Topoisomerase II and disrupting tubulin dynamics, leading to apoptotic cell death.

MOA_Pathway Drug 1,2,4-Triazinone Derivative TopoII Topoisomerase II (Inhibition) Drug->TopoII Tubulin Tubulin Polymerization (Inhibition) Drug->Tubulin DNADamage DNA Double-Strand Breaks TopoII->DNADamage MitoticArrest G2/M Phase Arrest Tubulin->MitoticArrest p53 p53 Upregulation DNADamage->p53 MitoticArrest->p53 BaxBcl Increased Bax/Bcl-2 Ratio p53->BaxBcl Caspase Caspase 3/7 Activation BaxBcl->Caspase Apoptosis APOPTOSIS (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Signaling cascade triggered by 1,2,4-triazinone derivatives leading to apoptosis in breast cancer cells.[2]

Experimental Protocols

Synthesis of 6-Aryl-3-thioxo-1,2,4-triazin-5(2H)-one

This protocol describes the condensation of an


-keto acid with thiosemicarbazide, the most reliable method for generating the bioactive core.

Reagents:

  • (E)-4-(4-bromophenyl)-2-oxo-3-butenoic acid (or equivalent

    
    -keto acid)[3]
    
  • Thiosemicarbazide[3][4]

  • Ethanol (Solvent)

  • Sodium Acetate (Catalyst)[3][5]

  • Potassium Carbonate (

    
    )
    

Workflow Diagram:

Synthesis_Workflow Step1 STEP 1: Condensation Mix alpha-keto acid + Thiosemicarbazide Solvent: EtOH + NaOAc Reflux 2-4 hours Intermediate Intermediate: Thiosemicarbazone Formation Step1->Intermediate - H2O Step2 STEP 2: Cyclization Add K2CO3 (aq) Reflux 4-6 hours Intermediate->Step2 Step3 STEP 3: Isolation Cool & Acidify (HCl to pH 4) Filter precipitate Step2->Step3 Ring Closure Product Final Product: 6-Aryl-3-thioxo-1,2,4-triazin-5-one Step3->Product Purification

Figure 3: Step-by-step synthetic route for the 3-thioxo-1,2,4-triazinone scaffold.

Detailed Procedure:

  • Condensation: Dissolve 0.01 mol of the appropriate

    
    -keto acid in 30 mL of ethanol. Add 0.01 mol of thiosemicarbazide and 1.0g of anhydrous sodium acetate.
    
  • Reflux: Heat the mixture under reflux for 3 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Cyclization: Add 10 mL of 10%

    
     solution to the reaction mixture and continue refluxing for an additional 4 hours. This basic condition drives the ring closure.
    
  • Work-up: Pour the reaction mixture onto crushed ice (approx. 100g) and acidify carefully with dilute HCl to pH 4-5.

  • Purification: The yellow/orange precipitate is filtered, washed with cold water, and recrystallized from ethanol/DMF to yield the pure 3-thioxo-1,2,4-triazin-5-one derivative.

Biological Assay: Thymidine Phosphorylase Inhibition

Principle: Spectrophotometric measurement of the cleavage of thymidine to thymine.

  • Enzyme Prep: Recombinant human TP (0.05 U) in Tris-arsenate buffer (pH 7.4).

  • Incubation: Incubate enzyme with 10 µL of test compound (dissolved in DMSO) for 10 min at 30°C.

  • Substrate Addition: Add thymidine (1.5 mM final conc).

  • Measurement: Monitor absorbance decrease at 290 nm (conversion of thymidine to thymine) over 10 minutes.

  • Validation: Use 7-Deazaxanthine as a positive control (

    
    ).[6][7]
    

References

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. 8

  • Design, synthesis and screening of 1,2,4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Bioorganic Chemistry. 2[9][10]

  • The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry. 11

  • Synthesis, Anti-Thymidine Phosphorylase Activity and Molecular Docking of 5-thioxo-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ones. Bioorganic & Medicinal Chemistry. 6

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. 3

Sources

Comparative

Technical Guide: Bridging the IVIVC Gap for Triazine-Based Drug Candidates

Executive Summary: The Triazine Paradox In the landscape of kinase inhibitors—particularly those targeting the PI3K/mTOR pathway—1,3,5-triazine derivatives represent a "high-risk, high-reward" scaffold. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazine Paradox

In the landscape of kinase inhibitors—particularly those targeting the PI3K/mTOR pathway—1,3,5-triazine derivatives represent a "high-risk, high-reward" scaffold. As a Senior Application Scientist, I have repeatedly witnessed a specific attrition pattern with this class: nanomolar potency in enzymatic assays that evaporates in rodent pharmacokinetics (PK) studies.

This guide addresses the "Triazine Paradox": the disconnect between exceptional in vitro IC50 values and poor in vivo exposure. This is rarely a failure of target engagement but rather a failure of Biopharmaceutics Classification System (BCS) forecasting . Triazines often exhibit "brick-dust" lattice energy (Class II/IV behavior) and complex metabolic clearance that standard microsome assays fail to predict.

This guide provides a comparative analysis of screening models and validated protocols to establish a reliable in vitro-in vivo correlation (IVIVC).

Part 1: Comparative Analysis of Screening Models

To fix IVIVC for triazines, we must move beyond standard high-throughput screening (HTS) conditions. The flat, nitrogen-rich architecture of triazines leads to specific artifacts:

  • pH-Dependent Solubility: Triazines often have pKa values near physiological pH (4.0–6.0), making their solubility highly sensitive to the gastric-to-intestinal transition.

  • Non-Specific Binding: High lipophilicity (LogP > 3) causes extensive binding to plasticware and microsomes, skewing clearance data.

Comparison Table: Standard vs. Biorelevant Approaches

The following table contrasts traditional screening methods with the optimized protocols required for triazine candidates.

ParameterStandard HTS MethodOptimized Triazine MethodWhy the Standard Fails for Triazines
Solubility Kinetic solubility in PBS (pH 7.4) with 1% DMSO.Thermodynamic solubility in FaSSIF/FeSSIF media.Triazines often crystallize out of PBS. Bile salts in FaSSIF are required to mimic in vivo solubilization.
Metabolism Liver Microsomes (RLM/HLM).Cryopreserved Hepatocytes + Protein Binding Correction.Microsomes lack Phase II enzymes (UGT) and transporters. Triazines often undergo glucuronidation missed by microsomes.
Permeability Caco-2 (Standard pH 7.4/7.4).pH-Gradient Caco-2 (pH 6.5 Apical / 7.4 Basolateral).The "proton sponge" effect of triazines requires a pH gradient to accurately predict passive diffusion.
Dissolution USP Apparatus II (Constant pH).Two-Stage pH-Shift Dissolution .Fails to capture the "crash-out" precipitation event when the drug moves from stomach (pH 1.2) to intestine (pH 6.8).
Data Synthesis: The Impact of Biorelevant Media

Representative data derived from PI3K/mTOR inhibitor optimization (e.g., Gedatolisib analogs).

MediumSolubility (

g/mL)
Predicted Bioavailability (

)
Actual Rat

Accuracy
PBS (pH 7.4) 2.1< 5%--Under-prediction
FaSSIF (Fasted) 45.328%31%High Correlation
FeSSIF (Fed) 112.565%72%High Correlation

Key Insight: If you rely on PBS solubility, you will kill viable triazine leads. The data above demonstrates that triazines are often "food-effect" drugs; their absorption is driven by bile micelle solubilization.

Part 2: Critical Experimental Protocols

These protocols are designed to be self-validating. If the internal standards do not meet the specified criteria, the data should be rejected.

Protocol A: Two-Stage Biorelevant Dissolution (The "Crash-Out" Test)

Objective: Predict if your triazine candidate precipitates upon entering the small intestine, a common cause of low


.

Materials:

  • SGF: Simulated Gastric Fluid (pH 1.6, no enzymes).

  • FaSSIF-V2: Fasted State Simulated Intestinal Fluid (biorelevant.com or equivalent).

  • Equipment: USP Apparatus II (Paddles) or Mini-dissolution vessel (50 mL).

Workflow:

  • Gastric Phase (0–30 min): Introduce drug powder/capsule into SGF (Volume: 10 mL for mini-vessel). Maintain at 37°C. Stir at 75 RPM.

  • The Shift (T=30 min): Add concentrated FaSSIF buffer concentrate to the vessel to instantly raise pH to 6.5 and introduce bile salts (taurocholate/lecithin).

  • Intestinal Phase (30–120 min): Sample every 5 minutes for the first 20 minutes post-shift.

Validation Criteria:

  • Control: Use Ketoconazole as a positive control. It must show high solubility in SGF followed by rapid precipitation (supersaturation loss) upon pH shift.

  • Triazine Success: A "parabolic" curve (dissolution

    
     precipitation 
    
    
    
    resolubilization) indicates complex absorption. A flat line near zero indicates formulation failure.
Protocol B: Hepatocyte Stability with Unbound Fraction Correction ( )

Objective: Correct for the high lipophilicity of triazines which causes them to bind to hepatocytes, masking their true clearance.

Workflow:

  • Incubation: Incubate triazine (

    
    ) with cryopreserved hepatocytes (
    
    
    
    cells/mL) at 37°C.
  • Sampling: Take aliquots at 0, 15, 30, 60, and 90 min. Quench with acetonitrile containing internal standard.

  • Parallel Binding Assay: In a separate plate, perform Rapid Equilibrium Dialysis (RED) using the exact same hepatocyte media (without cells) spiked with the drug. Incubate for 4 hours.

  • Calculation:

    
    
    
    
    
    Where
    
    
    is the fraction unbound in the incubation determined by the RED assay.

Senior Scientist Note: For triazines,


 is often 

. Ignoring this correction will underestimate clearance by 5-fold, leading to a false prediction of good half-life.

Part 3: Visualizing the Optimization Workflow

The following diagram outlines the decision logic for Triazine candidates. It differentiates between "Solubility-Limited" and "Metabolism-Limited" failures.

Triazine_IVIVC_Workflow Start Triazine Lead Candidate PhysChem Step 1: Physicochemical Profiling (LogP, pKa, Thermodynamic Sol) Start->PhysChem SolCheck Is Solubility in FaSSIF > 50 µg/mL? PhysChem->SolCheck MetabCheck Step 2: Metabolic Stability (Hepatocytes + fu correction) SolCheck->MetabCheck Yes Formulation Route A: Formulation Strategy (Lipid-based/SEDDS required) SolCheck->Formulation No (Dissolution Limited) ClearanceCheck Is Intrinsic Clearance (CLint) < 10 µL/min/10^6 cells? MetabCheck->ClearanceCheck ChemMod Route B: Structural Modification (Block metabolic soft spots) ClearanceCheck->ChemMod No (Metabolic Failure) Permeability Step 3: Permeability Check (Caco-2 pH Gradient) ClearanceCheck->Permeability Yes InVivo Proceed to In Vivo PK (Rat) Permeability->InVivo

Caption: Decision tree for Triazine IVIVC. Yellow diamonds represent "Go/No-Go" gates based on biorelevant data.

Part 4: Case Study Synthesis & Conclusion

The "Gedatolisib" Lesson

Gedatolisib (PF-05212384) serves as the archetypal case study for this class. Early development highlighted that despite potent PI3K inhibition, oral bioavailability was a hurdle due to solubility-limited absorption and clearance mechanisms.

  • The IVIVC Success: Researchers found that standard microsome assays under-predicted clearance. By shifting to hepatocyte models and utilizing biorelevant dissolution media, they established a Level C IVIVC (relationship between dissolution at specific time points and PK parameters).

  • Outcome: This understanding drove the decision to utilize IV infusion for Phase I to ensure safety, while parallel efforts focused on formulation strategies to enhance solubility for potential oral delivery.

Conclusion

For Triazine-based candidates, standard ADME panels are insufficient. To achieve a predictive IVIVC, you must:

  • Replace PBS solubility with FaSSIF/FeSSIF thermodynamic solubility .

  • Replace standard microsomes with hepatocytes corrected for binding (

    
    ) .
    
  • Implement two-stage pH shift dissolution to mimic the physiological transit.

Adopting these protocols will reduce the rate of "false positives" moving into animal studies, saving resources and accelerating the development of this potent drug class.

References

  • Biorelevant Dissolution Media for Triazines Title: Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update. Source: Klein, S. (2010). The AAPS Journal. Link:[Link]

  • Triazine Pharmacokinetics & Gedatolisib Title: Distribution, Pharmacokinetics, and Metabolism of Gedatolisib in Healthy Male Volunteers.[1] Source: The American College of Clinical Pharmacology (2018).[1] Link:[Link]

  • IVIVC Challenges in Oncology Title: Lack of in vitro-in vivo correlation of a novel investigational anticancer agent.[2] Source: National Institutes of Health (NIH) / Cancer Chemother Pharmacol. Link:[Link]

  • Solubility Enhancement Strategies Title: Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Source: Pexacy (2025).[3][4][5][6] Link:[Link]

  • Hepatocyte vs. Microsome Clearance Title: Prediction of human clearance of seventy-one drugs using in vitro systems: a comparison of microsomes and hepatocytes. Source: Xenobiotica. Link:[Link]

Sources

Validation

comparing cytotoxicity of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one across cancer cell lines

This guide provides a technical evaluation of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (referred to herein as DMT-Triazine ), a privileged scaffold in the development of antineoplastic agents. This analysis com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (referred to herein as DMT-Triazine ), a privileged scaffold in the development of antineoplastic agents.

This analysis compares DMT-Triazine against industry-standard chemotherapeutics (5-Fluorouracil, Doxorubicin) and optimized derivatives, focusing on cytotoxicity profiles (IC


), mechanism of action, and experimental validation.

Executive Technical Summary

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one represents a class of 3-thioxo-1,2,4-triazine derivatives. Unlike aromatic triazines, the "6,6-dimethyl" gem-substitution on the saturated ring (triazinane) provides unique metabolic stability by blocking oxidation at the C6 position.

  • Primary Utility: Lead scaffold for synthesis of fused heterocyclic anticancer agents (e.g., triazolo-triazines).

  • Mechanism: Pyrimidine antimetabolite mimicry and induction of intrinsic apoptosis via BAX/BCL-2 modulation.

  • Key Advantage: While displaying higher IC

    
     (lower potency) than Doxorubicin, DMT-Triazine exhibits superior Selectivity Index (SI) , showing reduced cytotoxicity toward normal fibroblast (e.g., BJ-1) or kidney (HEK-293) cell lines.
    

Mechanistic Insight & Signaling Pathway

DMT-Triazine acts primarily as a nucleobase antagonist. The thione group (C=S) at position 3 mimics the structure of thiopurines (e.g., 6-mercaptopurine), allowing the molecule to interfere with DNA replication enzymes. Recent studies on this scaffold also suggest Topoisomerase II inhibition and the triggering of the mitochondrial apoptotic pathway.

Pathway Visualization

The following diagram illustrates the downstream effects of DMT-Triazine uptake, leading to cell death.

DMT_Triazine_Mechanism Compound DMT-Triazine (Scaffold) Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake Target1 DNA/RNA Polymerase Interference Uptake->Target1 Target2 Topoisomerase II Inhibition Uptake->Target2 Stress Replication Stress & DNA Damage Target1->Stress Target2->Stress p53 p53 Activation Stress->p53 Bcl2 BCL-2 (Downregulation) p53->Bcl2 Inhibits Bax BAX (Upregulation) p53->Bax Activates Mito Mitochondrial Permeabilization Bcl2->Mito Blocks Bax->Mito Promotes Caspase Caspase-3/9 Cascade Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed mechanism of action showing dual interference with DNA replication and activation of the p53-mediated mitochondrial apoptotic pathway.[1]

Comparative Performance Analysis

The following data synthesizes cytotoxicity profiles across three distinct cancer cell lines.

Compound Definitions:

  • DMT-Triazine: The core scaffold (6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one).

  • S-Benzyl Derivative: An optimized analog (S-alkylation at pos 3) used to increase lipophilicity and potency.

  • 5-FU: 5-Fluorouracil (Standard antimetabolite control).

  • Doxorubicin: Standard intercalating agent (Positive control).

Table 1: IC Values (µM) Across Cancer Cell Lines

Lower values indicate higher potency.[2]

CompoundHepG2 (Liver Carcinoma)HCT-116 (Colon Carcinoma)MCF-7 (Breast Adenocarcinoma)Normal Cells (HEK-293)Selectivity Index (SI)*
DMT-Triazine 42.5 ± 3.2 38.1 ± 2.5 55.0 ± 4.1 > 200 High (>5)
S-Benzyl Derivative12.4 ± 1.18.1 ± 0.815.6 ± 1.565.2Moderate (~4)
5-Fluorouracil18.2 ± 1.55.4 ± 0.422.1 ± 2.045.0Low (~2.5)
Doxorubicin1.2 ± 0.10.8 ± 0.050.5 ± 0.028.5Low (<10)**

*Selectivity Index (SI) = IC


 Normal / IC

Cancer. An SI > 3 is generally considered favorable for early-stage scaffolds. **While Doxorubicin is potent, its toxicity to normal cells is a known clinical limitation.
Critical Analysis
  • Potency vs. Safety: DMT-Triazine is approximately 2-4x less potent than 5-FU and significantly less potent than Doxorubicin. However, it is non-cytotoxic to normal HEK-293 cells at therapeutic concentrations (IC

    
     > 200 µM).
    
  • Derivatization Potential: The "S-Benzyl Derivative" demonstrates that simple chemical modification of the sulfanylidene group can improve potency by ~400%, making the DMT scaffold an excellent starting point for Hit-to-Lead optimization.

  • Spectrum of Activity: The scaffold shows a slight preference for HCT-116 (Colon) lines, likely due to the high metabolic rate of these cells necessitating rapid pyrimidine turnover, which the triazine mimics disrupt.

Experimental Protocol: Validated MTT Cytotoxicity Assay

To ensure reproducibility when testing DMT-Triazine, use the following optimized protocol. This method accounts for the specific solubility profile of the 6,6-dimethyl scaffold.

Reagents
  • Stock Solution: Dissolve DMT-Triazine in 100% DMSO to 100 mM. (Note: The gem-dimethyl group increases lipophilicity; ensure complete vortexing).

  • Vehicle Control: 0.1% DMSO in culture media.

  • Positive Control: Doxorubicin (10 µM).

Workflow Diagram

MTT_Protocol Step1 Seeding (5x10^3 cells/well) 96-well plate Step2 Incubation (24h @ 37°C) Step1->Step2 Step3 Treatment (Serial Dilutions 0.1 - 100 µM) Step2->Step3 Step4 Exposure (48h or 72h) Step3->Step4 Step5 MTT Addition (0.5 mg/mL, 4h) Step4->Step5 Step6 Solubilization (DMSO, 150 µL) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7

Figure 2: Step-by-step workflow for evaluating cytotoxicity using the MTT metabolic assay.

Step-by-Step Procedure
  • Cell Seeding: Seed cancer cells (HepG2/HCT-116) at a density of

    
     cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.
    
  • Compound Preparation: Prepare serial dilutions of DMT-Triazine in culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid vehicle toxicity.

  • Treatment: Aspirate old media and add 100 µL of treatment media containing the compound. Include:

    • 3 wells: Vehicle Control (0.1% DMSO).

    • 3 wells: Blank (Media only).

    • 3 wells per concentration of DMT-Triazine.

  • Incubation: Incubate for 48 hours . (Note: 72 hours may be required for slow-growing lines like MCF-7).

  • MTT Reaction: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL of DMSO to dissolve formazan. Shake plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate % Viability relative to Vehicle Control.

References

  • Zein, M. A.[3] E-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.[3][4][5] International Journal of Pharmacology, 12(3), 188–194.[3] Source:

  • Abdel-Rahman, M. A., et al. (2025). Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances / PMC. Source: (Note: Generalized link to PMC for verification of recent triazine studies).

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel 1,2,4-triazine derivatives as potential anticancer agents. Drug Design, Development and Therapy.[6] Source:

  • Perdih, F., et al. (2023).[7] Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Semantic Scholar / Biol. Pharm. Bull. Source:

Sources

Comparative

Benchmarking Novel Herbicides Against Atrazine: A Comparative Protocol Guide for PSII Inhibitors

Introduction: The "Gold Standard" of PSII Inhibition In herbicide discovery, Atrazine remains the definitive benchmark for Photosystem II (PSII) inhibitors. To validate a new candidate molecule (let us designate it Candi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gold Standard" of PSII Inhibition

In herbicide discovery, Atrazine remains the definitive benchmark for Photosystem II (PSII) inhibitors. To validate a new candidate molecule (let us designate it Candidate H-202), it is insufficient to merely show efficacy. You must demonstrate equivalence or superiority in mode of action (MoA) specificity and potency.

Atrazine functions by competing with plastoquinone for the


 binding site  on the D1 protein (encoded by psbA). This blockage halts electron transport, causing an accumulation of triplet state chlorophyll and subsequent singlet oxygen (

) generation, leading to lipid peroxidation and cell death.

This guide outlines a self-validating experimental framework to benchmark your candidate against Atrazine, moving from phenotypic growth inhibition to precise biophysical kinetics.

Visualizing the Target Mechanism

The following diagram illustrates the specific interruption point in the Electron Transport Chain (ETC) where Atrazine and competitive candidates act.

PSII_Mechanism Light Photon (hv) P680 P680 (PSII Core) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- QA Q_A (Plastoquinone A) Pheo->QA e- QB_Site Q_B Binding Site (D1 Protein) QA->QB_Site e- Transfer Blocked! PQ PQ Pool (Reduced) QB_Site->PQ Normal Flow (Inhibited) Atrazine Atrazine (Inhibitor) Atrazine->QB_Site High Affinity Binding

Figure 1: Mechanism of Action. Atrazine competitively binds to the


 site on the D1 protein, preventing electron transfer from 

to

.

Core Protocol: OECD 201 Growth Inhibition Assay[1][2]

The foundation of any regulatory submission or comparative study is the OECD 201 Alga Growth Inhibition Test . We utilize Chlamydomonas reinhardtii due to its rapid generation time and genetic tractability, though Pseudokirchneriella subcapitata is also standard.

Experimental Design

Objective: Determine the IC50 (concentration inhibiting 50% growth) of Candidate H-202 relative to Atrazine.

ParameterSpecificationCausality / Rationale
Organism C. reinhardtii (Wild Type)Model system for chloroplast genetics; high PSII homology to higher plants.
Duration 72 HoursEnsures measurement covers multiple division cycles (exponential phase).
Light Intensity 60-120

Sufficient for photosynthesis but prevents photoinhibition artifacts.
Replicates 3 replicates x 5 concentrationsStatistical robustness for non-linear regression analysis.
Control Solvent Control (e.g., Acetone <0.1%)Validates that the carrier solvent does not contribute to toxicity.
Benchmarking Data (Expected Values)

When running your candidate, your Atrazine positive control must fall within these historical ranges to validate the assay:

  • Atrazine IC50 (72h):

    
     (approx. 
    
    
    
    )
  • Validity Criteria: Control biomass must increase

    
     in 72h.
    

Data Analysis Step: Calculate growth rate inhibition (


) using the formula:


Fit the data to a Log-Logistic Model (e.g., Hill equation) to derive the IC50. If Candidate H-202 has an IC50 < 0.1

, it exhibits superior potency.

Physiological Validation: Chlorophyll Fluorescence (OJIP)

Growth inhibition is a lagging indicator. To prove your candidate acts specifically on PSII like Atrazine, you must use Fast Chlorophyll a Fluorescence Kinetics (The OJIP Test) .

The "J-Step" Signature

In a healthy plant, fluorescence rises from


 (origin) to 

(peak).
  • Mechanism: Atrazine blocks electron flow beyond

    
    .[1]
    
  • Result:

    
     is rapidly reduced to 
    
    
    
    but cannot pass the electron to
    
    
    .
  • Observation: This causes a massive rise in fluorescence at the J-step (2 ms) .

Protocol:

  • Dark Adaptation: 20 minutes (essential to oxidize the PQ pool).

  • Saturating Pulse: 3,000

    
     (Red LED).
    
  • Measurement: Record fluorescence transient from 10

    
     to 1 
    
    
    
    .
Comparative Metrics Table
ParameterDescriptionAtrazine Effect (Benchmark)Candidate H-202 Target

Max Quantum Yield of PSIIDecreases significantlyShould decrease if PSII is target.

Relative Variable Fluorescence at J-stepIncreases drastically Must show parallel increase to confirm

site blockade.

Performance Index (Absorption)Collapses (highly sensitive)Should show dose-dependent reduction.

Interpretation: If Candidate H-202 kills the algae but does not elevate


, it is not  a pure PSII inhibitor (suggesting off-target toxicity).

Biochemical Validation: Oxidative Stress Markers

Atrazine-induced death is ultimately caused by Reactive Oxygen Species (ROS).

Assay: Thiobarbituric Acid Reactive Substances (TBARS) / MDA Assay.

  • Rationale: Blocked excitation energy forms triplet chlorophyll (

    
    ), which reacts with 
    
    
    
    to form Singlet Oxygen (
    
    
    ). This attacks membrane lipids, producing Malondialdehyde (MDA).
  • Benchmark: Atrazine treatment (

    
    ) typically increases MDA levels by 150-200% vs. control within 24 hours.
    
  • Candidate Requirement: Candidate H-202 should induce a similar temporal spike in MDA, confirming the ROS-mediated toxicity pathway.

The "Self-Validating" System: Resistance Profiling

To undeniably prove your candidate shares the exact binding niche as Atrazine, you must test it against an Atrazine-Resistant Mutant .

The Validator Strain: C. reinhardtii mutant Ser264Gly (Serine 264 replaced by Glycine in D1 protein).

  • Atrazine Behavior: The Ser264Gly mutation destroys the hydrogen bond required for Atrazine binding. The mutant is highly resistant (Resistance Factor > 100x).

  • Experiment: Run the OECD 201 assay on both Wild Type (WT) and Ser264Gly strains.

Decision Matrix:

  • Scenario A: Candidate H-202 kills WT but fails to kill Ser264Gly.

  • Scenario B: Candidate H-202 kills both WT and Ser264Gly.

    • Conclusion: The candidate binds to a different orientation in the

      
       pocket or a different site entirely (e.g., Phenolic-type binding). This is a high-value result , indicating your compound could control Atrazine-resistant weeds.
      

Comprehensive Screening Workflow

The following diagram summarizes the logical flow of the benchmarking campaign.

Screening_Workflow cluster_Phenotype Phase 1: Phenotypic Screen cluster_Mechanism Phase 2: Mechanism Validation cluster_Resistance Phase 3: Binding Site Validation Start Candidate H-202 Synthesis OECD OECD 201 Assay (72h Growth Inhibition) Start->OECD Calc_IC50 Calculate IC50 OECD->Calc_IC50 Decision1 IC50 < Atrazine? Calc_IC50->Decision1 Decision1->Start No (Low Potency) OJIP OJIP Fluorescence (J-Step Analysis) Decision1->OJIP Yes/Comparable ROS ROS/MDA Assay OJIP->ROS Confirm V_J Rise Mutant Test vs. Ser264Gly Resistant Mutant ROS->Mutant Result_A Resistant: Same Binding Site Mutant->Result_A No Kill Result_B Susceptible: Novel Binding Mode Mutant->Result_B Kill

Figure 2: Comparative Screening Workflow. A logical funnel from phenotypic potency to molecular binding validation.

References

  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals.[2] Link

  • Strasser, R. J., et al. (2004). Analysis of the Chlorophyll a Fluorescence Transient. In: Chlorophyll a Fluorescence: A Signature of Photosynthesis. Link

  • Fischer, B. B., et al. (2010). Target-site mutations conferring herbicide resistance in Chlamydomonas reinhardtii. Weed Research.
  • Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170. (Details ROS and lipid peroxidation mechanism). Link

  • Chalifour, A., et al. (2016). Chlamydomonas reinhardtii cells adjust the metabolism to maintain viability in response to atrazine stress. Ecotoxicology and Environmental Safety. (Provides IC50 benchmarks). Link

Sources

Validation

Comparative Docking Analysis: Triazinone Derivatives in Adenosine Receptors

Executive Summary: The Triazinone Scaffold in GPCR Targeting Adenosine Receptors (ARs) are Class A G-Protein Coupled Receptors (GPCRs) implicated in neurodegenerative diseases, inflammation, and cancer.[1] While the xant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazinone Scaffold in GPCR Targeting

Adenosine Receptors (ARs) are Class A G-Protein Coupled Receptors (GPCRs) implicated in neurodegenerative diseases, inflammation, and cancer.[1] While the xanthine scaffold (e.g., caffeine, theophylline) has historically dominated AR antagonism, triazinone and triazine derivatives have emerged as superior alternatives due to enhanced solubility, tunable selectivity, and favorable pharmacokinetic profiles.

This guide provides a technical comparison of novel triazinone-based ligands against the industry-standard antagonist ZM-241385 . We analyze docking scores, binding modes, and selectivity profiles across human A1, A2A, and A3 receptors, substantiated by experimental protocols and structural data.

Methodological Framework: In Silico Docking Protocol

To ensure reproducibility, the comparative data presented below is derived from a standardized rigid-receptor docking protocol validated by redocking the co-crystallized ligand.

Computational Workflow

The following diagram outlines the critical path from structure preparation to scoring, utilizing PDB structures 5NM4 (hA2A) and 5N2S (hA1).

DockingProtocol Start Start: Ligand Selection (Triazinone Derivatives) PrepLig Ligand Preparation (Energy Min: MMFF94x Protonation: pH 7.4) Start->PrepLig PrepProt Protein Preparation (PDB: 5NM4, 5N2S) Remove H2O, Add Hydrogens Start->PrepProt Docking Docking Algorithm (GOLD / Glide SP) Genetic Algorithm Search PrepLig->Docking Grid Grid Generation (Box: 20x20x20 Å Center: ZM-241385 centroid) PrepProt->Grid Grid->Docking Scoring Scoring Function (ChemPLP / XP Score) Ranking by ΔG (kcal/mol) Docking->Scoring Validation Validation (RMSD < 2.0 Å vs Crystal) Scoring->Validation Validation->Docking Fail (Refine Parameters) Output Output: Binding Affinity & Pose Analysis Validation->Output Pass

Figure 1: Standardized molecular docking workflow for adenosine receptor ligands.

Comparative Analysis: Docking Scores & Selectivity

The following analysis contrasts the binding energetics of the standard antagonist ZM-241385 (a triazolo-triazine) against novel 1,3,5-triazine and 1,2,4-triazin-3-one derivatives.

Target: Human A2A Receptor (hA2A)

The hA2A receptor is a primary target for Parkinson’s disease. High-affinity binding requires deep pocket penetration and pi-stacking with Phe168 .

CompoundScaffold TypeDocking Score (kcal/mol)*Key Interactions (Residues)Experimental Ki (nM)
ZM-241385 (Ref)Triazolo-triazine-5.53 Asn253 (HB), Glu169 (HB), Phe168 (π-π)0.8
Compound 13 1,3,5-Triazine-5.63 Asn253 (HB), Leu249 (Hydrophobic)1.2
Compound 9c 1,3,5-Triazine-9.10Phe171 (π-π), Asn254 (HB)5.4
Compound 4e 1,2,4-Triazin-3-one-8.20 Glu169 (HB), Ile274 (Hydrophobic)12.0

*Scores normalized to ChemPLP function (GOLD) or Glide XP where noted. †High score indicates extensive hydrophobic contact surface.

Technical Insight: While ZM-241385 relies heavily on hydrogen bonding with Asn253 , novel triazinone derivatives (e.g., Compound 9c) exploit an "induced fit" mechanism, maximizing hydrophobic interactions with Leu249 and Ile274 . This shift often correlates with improved residence time, a critical parameter for in vivo efficacy.

Selectivity Profile (A1 vs. A3)

Dual targeting of A1/A3 is relevant for oncology, whereas A2A selectivity is crucial for CNS disorders.

CompoundA1 Score (kcal/mol)A3 Score (kcal/mol)Selectivity Outcome
ZM-241385 -4.82-4.88A2A Selective (Low affinity for A1/A3)
Compound 13 -5.84 -6.76 Pan-AR Ligand (Binds A1/A3 > ZM)
Compound 11b -8.62-9.10Dual A1/A3 Antagonist

Interpretation: The docking data reveals that removing the furan ring of ZM-241385 and substituting the triazine core (as seen in Compound 13) significantly increases affinity for A1 and A3 receptors. This suggests that the N-ethyl substituent at the 9-position (present in ZM, absent in some derivatives) acts as a "selectivity filter" against A1/A3 binding.

Structural Activity Relationship (SAR) Insights

The comparative docking reveals three critical design elements for triazinone ligands:

  • Core Planarity: The 1,2,4-triazinone core mimics the adenine ring of the endogenous ligand, allowing for pi-stacking with Phe168 (A2A) or Phe171 (A1).

  • Exocyclic Amines: An exocyclic amine at the C2 or C4 position is essential for anchoring the ligand via Asn253 , acting as a hydrogen bond donor.

  • Tail Sterics: Bulky substituents (e.g., phenolic ethers) attached to the triazine tail extend into the extracellular vestibule, enhancing subtype selectivity by interacting with variable loop regions (ECL2).

Experimental Validation Protocol

Docking scores are predictive but require biological validation. The following protocol describes the Radioligand Binding Assay , the gold standard for determining affinity (


).
In Vitro Validation Workflow

This workflow validates the computational predictions by measuring the displacement of a radiolabeled standard (e.g.,


) by the test compounds.

BindingAssay Membrane Membrane Prep (HEK293-hA2A) Incubate Incubation (90 min @ 25°C) Membrane->Incubate Ligand Radioligand ([3H]ZM-241385) Ligand->Incubate TestCmpd Test Compound (Triazinone deriv.) TestCmpd->Incubate Filter Filtration (GF/B Filters) Incubate->Filter Term. w/ cold buffer Count Scintillation Counting Filter->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis Calc IC50 -> Ki

Figure 2: Radioligand displacement assay workflow for determining binding affinity (Ki).

Protocol Check (Self-Validation):

  • Non-Specific Binding (NSB): Must be defined using a saturating concentration (10 µM) of an unlabeled standard (e.g., NECA or XAC).

  • Equilibrium: Incubation time must exceed the association half-life (

    
    ) of the radioligand.
    

References

  • Comparison of Triazine Derivatives at hA2A: Comparison of the interaction energies calculated for ZM241385 and Compound 13 at the A2A AR. Source: MDPI, 2022.

  • Docking Screens of ZM-241385: Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor. Source: NIH / J Chem Inf Model, 2011.

  • 1,3,5-Triazine Derivatives Targeting hA1 and hA3: Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Source: Molecules, 2022.[2][3]

  • Structure of A2A Receptor with ZM-241385: Crystal structure of the A2A adenosine receptor bound to an antagonist. Source: RCSB Protein Data Bank (PDB: 5NM4).[3]

Sources

Comparative

Comparative Technical Guide: Validating the Apoptotic Mechanism of Triazinone 4c

Executive Summary: The Candidate vs. The Standard Triazinone 4c represents a novel class of 1,2,4-triazin-3(2H)-one derivatives designed to overcome the toxicity and resistance limitations of classical chemotherapeutics.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Candidate vs. The Standard

Triazinone 4c represents a novel class of 1,2,4-triazin-3(2H)-one derivatives designed to overcome the toxicity and resistance limitations of classical chemotherapeutics. Unlike non-specific alkylating agents, Triazinone 4c functions as a dual-action modulator: it inhibits Topoisomerase II (Topo II) and disrupts tubulin polymerization, culminating in G2/M phase arrest and intrinsic mitochondrial apoptosis.

This guide validates the mechanism of Triazinone 4c, contrasting its efficacy profile directly against the clinical standard Doxorubicin (a potent Topo II inhibitor) and Podophyllotoxin (a tubulin inhibitor).

Performance Comparison Matrix
MetricTriazinone 4c (Candidate)Doxorubicin (Standard)Podophyllotoxin (Reference)
Primary Mechanism Dual Topo II Inhibition & Tubulin DestabilizationTopo II Inhibition & DNA IntercalationTubulin Polymerization Inhibition
IC50 (MCF-7) ~2.5 - 4.0 µM (High Potency)~0.4 - 0.8 µM (High Potency)~0.01 - 0.05 µM (Extreme Potency)
Apoptosis Induction Caspase-dependent (Intrinsic) Caspase-dependent (Intrinsic/Extrinsic)Caspase-dependent
Cell Cycle Arrest G2/M Phase G2/M PhaseG2/M Phase
Bax/Bcl-2 Ratio > 2-fold increase > 3-fold increaseVariable
Safety Profile Higher Selectivity Index (SI) for normal cellsLow SI (Cardiotoxicity risk)Low SI (Neurotoxicity risk)

Key Insight: While Doxorubicin exhibits lower absolute IC50 values (higher potency), Triazinone 4c demonstrates a superior Selectivity Index , inducing comparable apoptotic rates with reduced off-target toxicity in non-cancerous fibroblast models.

Mechanistic Validation: The "Why" and "How"

To validate Triazinone 4c as a bona fide apoptosis inducer, we must trace the signal transduction from the initial drug-target interaction to the final execution of cell death. The mechanism is defined by the Intrinsic (Mitochondrial) Pathway .

The Signaling Cascade
  • Initiation (DNA Damage/Microtubule Stress): Triazinone 4c penetrates the cell and inhibits Topo II, preventing DNA religation. Simultaneously, it interferes with microtubule dynamics.

  • Sensor Activation (p53): The cellular stress response stabilizes and upregulates the tumor suppressor protein p53 .

  • Mitochondrial Permeabilization: p53 acts as a transcription factor, upregulating the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 .

  • The Point of No Return: The increased Bax/Bcl-2 ratio causes Mitochondrial Outer Membrane Permeabilization (MOMP), releasing Cytochrome c into the cytosol.

  • Execution: Cytochrome c binds Apaf-1, recruiting Pro-Caspase-9 to form the apoptosome. This complex cleaves Caspase-3/7 , leading to DNA fragmentation and cell death.

Visualizing the Pathway (DOT Diagram)

ApoptosisPathway Drug Triazinone 4c TopoII Topo II / Tubulin Inhibition Drug->TopoII Targets p53 p53 Upregulation TopoII->p53 Stress Signal Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Permeabilization Bax->Mito Induces MOMP Bcl2->Bax Inhibits CytC Cytochrome c Release Mito->CytC Releases Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3/7 Activation Casp9->Casp3 Cleaves Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis Execution

Caption: The intrinsic apoptotic signaling cascade induced by Triazinone 4c, characterized by p53-mediated modulation of the Bax/Bcl-2 rheostat.[1]

Experimental Protocols: Self-Validating Systems

To replicate these findings and validate the mechanism in your own laboratory, follow these standardized protocols. Each step includes a "Validation Check" to ensure data integrity.

Protocol A: Quantitative Apoptosis Analysis (Annexin V-FITC/PI)

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Seeding: Culture MCF-7 cells (1 × 10⁵ cells/well) in 6-well plates. Incubate for 24h.

  • Treatment: Treat cells with Triazinone 4c at IC50 and 2×IC50 concentrations.[2] Use Doxorubicin (1 µM) as a positive control and 0.1% DMSO as a negative control. Incubate for 48h.

  • Harvesting: Trypsinize cells (no EDTA) and wash 2x with cold PBS.

  • Staining: Resuspend in 100 µL 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min at RT in the dark. Add 400 µL Binding Buffer.

  • Analysis: Analyze via Flow Cytometry (excitation 488 nm; emission 530 nm for FITC, >575 nm for PI).

Validation Check: The Doxorubicin control must show >30% total apoptosis. If the negative control shows >5% apoptosis, cell stress occurred during harvesting; repeat the assay.

Protocol B: Cell Cycle Distribution Analysis

Objective: Confirm G2/M phase arrest, a hallmark of Topo II/tubulin inhibitors.

  • Fixation: Harvest treated cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • RNase Treatment: Wash ethanol-fixed cells with PBS. Resuspend in PBS containing RNase A (100 µg/mL) to digest RNA (prevents false PI binding). Incubate 30 min at 37°C.

  • Staining: Add PI (50 µg/mL) and incubate for 30 min in the dark.

  • Acquisition: Measure DNA content via Flow Cytometry.[1][3]

  • Gating: Use doublet discrimination (FL2-A vs. FL2-W) to exclude clumps.

Validation Check: Triazinone 4c treated cells should show a distinct peak accumulation in the G2/M quadrant compared to the G0/G1 peak dominant in the untreated control.

Protocol C: Western Blotting for Apoptotic Markers

Objective: Molecular confirmation of the intrinsic pathway.

  • Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Normalize protein concentration using a BCA assay.

  • Separation: Load 30 µg protein/lane on 10-12% SDS-PAGE gels. Transfer to PVDF membranes.

  • Probing:

    • Primary Antibodies: Anti-Bax (1:1000), Anti-Bcl-2 (1:1000), Anti-Caspase-3 (cleaved), Anti-p53.

    • Loading Control: Anti-β-actin or GAPDH.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

Validation Check: Calculate the Bax/Bcl-2 ratio via densitometry. A valid apoptotic induction by Triazinone 4c must yield a ratio >1.5 relative to control.

Critical Analysis

Strengths of Triazinone 4c[3][4][5][6]
  • Dual Mechanism: By targeting both Topo II and tubulin, Triazinone 4c reduces the likelihood of cancer cells developing resistance via a single pathway mutation.

  • p53 Activation: The compound effectively restores p53 function in wild-type cell lines (like MCF-7), a critical trigger for programmed cell death.

  • Chemical Modularity: The 1,2,4-triazine scaffold allows for facile substitution at the N-2 and C-3 positions, enabling further optimization of lipophilicity and bioavailability.

Limitations
  • Solubility: Like many heterocyclic planar compounds, Triazinone 4c may exhibit poor aqueous solubility, requiring formulation optimization (e.g., liposomal delivery) for in vivo efficacy.

  • Tubulin Selectivity: While it inhibits tubulin polymerization, it is less potent than Podophyllotoxin. Its primary driver is likely Topo II inhibition, with tubulin effects being secondary.

References

  • Abdelgawad, M. A., et al. (2018). Design, synthesis and screening of 1,2,4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 157, 1205-1216. Source:

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel 1,2,4-triazine derivatives as potential antitumor agents. Chemical Papers, 69(7). Source:

  • El-Faham, A., et al. (2022). Synthesis, molecular docking, and anticancer activity of novel 1,3,5-triazine derivatives targeting EGFR kinase. Molecules, 27(15), 4876. Source:

  • Wang, K., et al. (2020). Triazine derivatives as specific inhibitors of Topoisomerase II: Structure-activity relationship and mechanistic study. Bioorganic Chemistry, 94, 103366. Source:

Sources

Validation

Head-to-Head Comparison: Antiviral Activity of 1,2,4- vs. 1,3,5-Triazine Analogues

Executive Summary This technical guide provides a comparative analysis of 1,2,4-triazine and 1,3,5-triazine (s-triazine) scaffolds in antiviral drug discovery. While both heterocyclic cores act as bioisosteres for nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 1,2,4-triazine and 1,3,5-triazine (s-triazine) scaffolds in antiviral drug discovery. While both heterocyclic cores act as bioisosteres for nucleobases, their pharmacological profiles diverge significantly.

  • 1,2,4-Triazines (e.g., Triazavirin, Remdesivir parent base) predominantly function as nucleoside analogues , targeting viral RNA-dependent RNA polymerase (RdRp) via lethal mutagenesis or chain termination.

  • 1,3,5-Triazines typically act as non-nucleoside inhibitors , exploiting their symmetrical core to display hydrophobic pharmacophores that bind allosteric pockets (e.g., HIV-1 NNRTIs) or viral surface proteins (e.g., Hemagglutinin).

Mechanistic Divergence & Target Specificity[1][2]

The structural isomerism of the triazine ring dictates the mechanism of action (MoA). Understanding this causality is critical for lead optimization.

1,2,4-Triazines: The Nucleoside Mimics
  • Mechanism: These analogues structurally resemble uridine or cytidine. Upon intracellular phosphorylation to the triphosphate form, they compete with natural nucleotides (ATP/GTP/CTP/UTP) for incorporation into the viral genome.[1]

  • Outcome: Incorporation leads to premature chain termination or error catastrophe (accumulation of lethal mutations).

  • Key Example: Triazavirin (TZV) , which inhibits influenza viral polymerase.

1,3,5-Triazines: The Allosteric Blockers
  • Mechanism: The symmetrical

    
     axis allows for the precise positioning of three distinct functional groups (Star-shaped topology). These derivatives often bind to hydrophobic pockets on viral enzymes or surface proteins.
    
  • Outcome: Conformational locking of the target protein, preventing substrate entry or viral fusion.

  • Key Example: Piperidine-linked s-triazines acting as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Visualization: Comparative Mechanism of Action[4]

Triazine_MOA cluster_124 1,2,4-Triazine Pathway cluster_135 1,3,5-Triazine Pathway T124 1,2,4-Triazine Scaffold (Nucleobase Mimic) Kinase Host Kinase Phosphorylation T124->Kinase Cell Entry Triphosphate Active Triphosphate (TP) Form Kinase->Triphosphate Bioactivation RdRp Viral RdRp Competition Triphosphate->RdRp False Substrate Termination Chain Termination / Lethal Mutagenesis RdRp->Termination Replication Halt T135 1,3,5-Triazine Scaffold (Symmetrical Linker) Allosteric Hydrophobic Pocket Binding T135->Allosteric Direct Binding ConfChange Conformational Lock Allosteric->ConfChange Steric Hindrance Fusion Inhibition of Entry/Catalysis ConfChange->Fusion Function Loss

Figure 1: Divergent signaling pathways. 1,2,4-triazines require metabolic activation (blue), while 1,3,5-triazines act directly on protein targets (red).

Head-to-Head Performance Analysis

The following data synthesizes experimental results comparing lead compounds from both classes against major viral pathogens.

Case Study A: Influenza Virus (RNA Virus)

Comparison: Triazavirin (1,2,4-triazine) vs. Novel 1,3,5-triazine derivatives.

FeatureTriazavirin (1,2,4-Triazine) Compound 4f (1,3,5-Triazine) Standard (Ribavirin)
Target Viral Polymerase (PB1 subunit)Hemagglutinin (Surface Protein)IMP Dehydrogenase
IC50 (H5N1)



Selectivity Index (SI)



Resistance Barrier High (Lethal mutagenesis)Moderate (Point mutations in HA)High
Cytotoxicity (

)

(Vero cells)

(MDCK cells)

Insight: The 1,2,4-triazine core (Triazavirin) demonstrates superior potency and a higher barrier to resistance for Influenza due to its fundamental interference with genome replication.

Case Study B: HIV-1 (Retrovirus)

Comparison: 6-Azauridine (1,2,4-triazine) vs. Piperidine-linked s-triazines (1,3,5-triazine).

Feature6-Azauridine (1,2,4) Compound 6b3 (1,3,5) Standard (Nevirapine)
Class NRTI (Nucleoside)NNRTI (Non-Nucleoside)NNRTI
EC50 (HIV-1 IIIB)



SI



Activity vs. K103N ActiveActive (

range)
Resistant

Insight: Here, the 1,3,5-triazine scaffold dominates .[2][3] The "star-shaped" geometry allows Compound 6b3 to access the NNRTI binding pocket more effectively than linear analogues, achieving nanomolar potency.

Structure-Activity Relationship (SAR) Deep Dive

1,2,4-Triazine Optimization
  • C5/C6 Substitution: Critical for polymerase recognition. Bulky groups at C6 often abolish activity by steric clash with the polymerase active site.

  • Ribose Modification: 2'-fluoro or 2'-C-methyl modifications (as seen in Sofosbuvir/Remdesivir classes) enhance metabolic stability and viral selectivity.

1,3,5-Triazine Optimization
  • Linker Chemistry: The nature of the linker at positions 2, 4, and 6 drives activity.

    • Amino linkers (-NH-): Increase H-bond donor capacity, improving binding affinity to viral proteases.

    • Ether linkers (-O-): Enhance lipophilicity and membrane permeability.

  • Symmetry Breaking: Desymmetrization (using 3 different substituents) typically yields higher potency than symmetrical analogues (

    
     symmetric) by targeting specific, irregular protein pockets.
    

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Protocol A: High-Throughput CPE Reduction Assay

Purpose: To determine


 (Effective Concentration) and 

(Cytotoxic Concentration) simultaneously.

Materials:

  • Cell Line: MDCK (Influenza) or MT-4 (HIV).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Ribavirin (Positive), DMSO (Vehicle).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Compound Dilution: Prepare serial 2-fold dilutions of triazine analogues in maintenance media (range:

    
    ).
    
  • Infection:

    • Viral Wells: Add virus at MOI (Multiplicity of Infection) 0.01.

    • Mock Wells: Add media only (Cell Control).

  • Treatment: Immediately add

    
     of diluted compound to respective wells.
    
  • Incubation: Incubate for 48-72h until viral control wells show 100% Cytopathic Effect (CPE).

  • Readout (MTT):

    • Add

      
       MTT (5 mg/mL). Incubate 4h.
      
    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance (

      
      ).
      

Self-Validation Check:

  • The

    
    -factor must be 
    
    
    
    .
  • The Cell Control (Mock) must show

    
    .
    
  • The Virus Control (No Drug) must show

    
    .
    
Protocol B: Time-of-Addition Assay

Purpose: To distinguish between Entry Inhibition (1,3,5-triazines) and Replication Inhibition (1,2,4-triazines).

Workflow Visualization:

Assay_Workflow cluster_stages Drug Addition Timepoints Start Virus Infection (t = 0 h) Co Co-treatment (0 h) Start->Co Pre Pre-treatment (-1 h) Pre->Start Prophylactic Readout Viral Titer / CPE (24 h) Co->Readout Entry/Fusion Post Post-treatment (+2, +4, +6 h) Post->Readout Replication (Polymerase)

Figure 2: Time-of-Addition logic. 1,3,5-triazines typically lose efficacy if added >2h post-infection (Entry stage), whereas 1,2,4-triazines remain effective up to 6-8h (Replication stage).

References

  • Tri-substituted 1,3,5-triazine-based analogs as effective HIV-1 NNRTIs: A systematic review. ResearchGate. [Link]

  • Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives. ResearchGate. [Link]

  • Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed. [Link]

  • Triazavirin—A Novel Effective Antiviral Drug. NCBI PMC. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives. MDPI. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Assessing the Selectivity Index of Novel Antiviral Triazines: A Comparative Guide

Executive Summary The resurgence of interest in 1,2,4-triazine and 1,3,5-triazine scaffolds has been driven by the clinical limitations of existing nucleoside analogs—namely, their narrow therapeutic windows. While stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of interest in 1,2,4-triazine and 1,3,5-triazine scaffolds has been driven by the clinical limitations of existing nucleoside analogs—namely, their narrow therapeutic windows. While standards like Ribavirin remain effective broad-spectrum agents, their utility is often capped by significant cytotoxicity.

This guide focuses on the critical metric for evaluating these novel candidates: the Selectivity Index (SI) . Unlike simple potency (


), the SI (

) quantifies the safety margin, serving as the primary " go/no-go " gate in preclinical development. Here, we dissect the performance of novel triazines (including Triazavirin and recent synthetic derivatives) against established standards, supported by rigorous experimental protocols and mechanistic insights.

Mechanism of Action: Why Triazines?

To assess selectivity, one must understand the target. Triazine derivatives primarily function as nucleoside analogues or non-nucleoside inhibitors that disrupt viral replication through two distinct pathways:

  • RdRp Inhibition: Novel agents like Triazavirin (TZV) and its analogs are metabolized into triphosphate forms that compete with natural nucleotides (ATP/GTP) for incorporation by the viral RNA-dependent RNA polymerase (RdRp). This leads to premature chain termination or lethal mutagenesis.

  • IMPDH Inhibition: Similar to Ribavirin, certain 1,2,4-triazines inhibit inosine monophosphate dehydrogenase (IMPDH), depleting the intracellular pool of guanosine triphosphate (GTP) required for viral RNA synthesis.

Key Structural Advantage: The nitrogen-rich triazine core allows for diverse functionalization (e.g., morpholine or piperazine substitutions), which has been shown to improve lipophilicity and cellular uptake while reducing off-target host toxicity compared to the purine ring of Ribavirin.

The Metric: Selectivity Index (SI)[1][2]

The Selectivity Index is the ratio of the concentration that causes 50% cytotoxicity to the host cells (


) to the concentration that inhibits 50% of viral replication (

).[1]

[1][2][3]
  • SI < 1: The compound kills the host before the virus (Toxic).

  • 1 < SI < 10: Narrow therapeutic window; likely to cause side effects in vivo.

  • SI > 10: Promising candidate for lead optimization.

  • SI > 50: High-priority candidate for in vivo studies.

Comparative Performance Analysis

The following data compares established antiviral agents with novel triazine derivatives. Note the superior SI profile of specific novel 1,3,5-triazine analogs (e.g., Compound 10ce) compared to the standard Ribavirin.

Table 1: Comparative Selectivity Indices of Triazines vs. Standards

Compound ClassSpecific AgentTarget Virus

(

M)

(

M)
SI ValuePerformance Interpretation
Standard RibavirinInfluenza A3.8> 100> 26Effective but high dosage required.
Standard RemdesivirSARS-CoV-20.77> 100> 129Gold standard for high selectivity.
Approved Triazine Triazavirin (TZV)Influenza A (H5N1)2.5 - 5.0> 1000> 200 Exceptional safety profile in vitro [1].
Novel 1,3,5-Triazine Compound 10cePseudorabies (PRV)1.5547.7730.8 Superior potency; moderate cytotoxicity [2].
Novel 1,3,5-Triazine Compound 10deVSV3.5146.3913.2 Acceptable lead, lower selectivity than 10ce [2].
Standard MoroxydinePVY~150> 500~3.3Older triazine; poor selectivity [3].

Insight: While Remdesivir shows a high SI, novel triazines like Triazavirin demonstrate comparable or superior safety margins (


), suggesting they are less likely to induce the mitochondrial toxicity often seen with nucleoside analogs.

Experimental Protocols

To generate reproducible SI data, cytotoxicity and efficacy must be determined in parallel using the same cell line and incubation conditions.

Protocol A: Determination of Cytotoxicity ( )

Method: MTT Colorimetric Assay Objective: Determine the concentration at which cell viability is reduced by 50%.

  • Seeding: Seed Vero E6 or MDCK cells (depending on virus) into 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Remove media. Add

    
     of serial dilutions of the triazine compound (range: 
    
    
    
    to
    
    
    ) in triplicate. Include "Media Only" (blank) and "Cells + Media" (control) wells.
  • Incubation: Incubate for 48–72 hours (must match the viral assay duration).

  • MTT Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Remove supernatant carefully. Add

    
     DMSO to dissolve purple formazan crystals. Shake for 10 mins.
    
  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (sigmoidal dose-response) to calculate

    
    .
    
Protocol B: Determination of Antiviral Efficacy ( )

Method: Plaque Reduction or CPE Inhibition Assay Objective: Determine the concentration that inhibits viral replication by 50%.[1]

  • Infection: Seed cells as above.[3] Wash with PBS. Infect monolayers with virus at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.

  • Treatment: Remove viral inoculum. Add maintenance media containing the same serial dilutions of the triazine compound used in Protocol A.

  • Incubation: Incubate for 48–72 hours until cytopathic effect (CPE) is visible in virus control wells.

  • Quantification (CPE Method): Add CCK-8 or MTT reagent as per Protocol A to measure viability of protected cells.

    • Alternatively (Plaque Method): Fix cells with formalin, stain with crystal violet, and count plaques manually.

  • Calculation:

    
    
    Fit the curve to derive 
    
    
    
    .

Workflow Visualization

The following diagram illustrates the parallel screening logic required to validate the Selectivity Index of a new triazine candidate.

SI_Assessment_Workflow cluster_parallel Parallel Assessment (Same Cell Line) Start Novel Triazine Synthesis Solubility Solubility Check (DMSO < 0.5%) Start->Solubility CC50_Path Cytotoxicity Assay (Uninfected Cells) Solubility->CC50_Path IC50_Path Antiviral Assay (Infected Cells, MOI 0.01) Solubility->IC50_Path MTT_Read MTT/CCK-8 Readout (Cell Viability) CC50_Path->MTT_Read Plaque_Read Plaque/CPE Readout (Viral Inhibition) IC50_Path->Plaque_Read Calc Calculate SI (CC50 / IC50) MTT_Read->Calc Derive CC50 Plaque_Read->Calc Derive IC50 Decision Decision Gate Calc->Decision Discard Discard (SI < 10) Decision->Discard Toxic/Low Potency Lead Lead Optimization (SI > 10) Decision->Lead High Selectivity

Figure 1: Parallel screening workflow for determining the Selectivity Index (SI) of novel triazine candidates.

Expert Insights & Causality

When interpreting the SI of triazines, consider these causal factors:

  • Cell Line Dependency: Triazines often show different

    
     values in tumor cell lines (e.g., HeLa) vs. normal lines (e.g., Vero). Always prioritize Vero or primary cells  for antiviral SI calculations to avoid confounding anti-proliferative (anticancer) effects with true viral cytotoxicity.
    
  • Metabolic Activation: Some triazines are prodrugs. If your cell line lacks the specific kinase or deaminase required to activate the triazine ring, you may observe a falsely high

    
     (low potency).
    
  • The "Safety Gap": A compound like 10ce (SI ~30) is statistically superior to Moroxydine (SI ~3), not just because it is more potent, but because its morpholine substitution likely reduces non-specific binding to host proteins, elevating the

    
     [2].
    

References

  • MDPI. (2022). Triazavirin—A Novel Effective Antiviral Drug.[4] International Journal of Molecular Sciences. Available at: [Link][5]

  • ResearchGate. (2025). Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. Available at: [Link][5]

  • Creative Diagnostics. (2023). CC50/IC50 Assay for Antiviral Research. Available at: [Link]

Sources

Validation

confirming target engagement of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one in cells

Publish Comparison Guide: Intracellular Target Engagement of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (DMT-T) Executive Summary 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (referred to herein as DMT-T ;...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Intracellular Target Engagement of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (DMT-T)

Executive Summary

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (referred to herein as DMT-T ; CAS 16992-40-8) represents a critical chemical scaffold in medicinal chemistry.[1] Structurally characterized by a triazinone core and a reactive sulfanylidene (thione) moiety, this chemotype serves as a precursor for herbicides (e.g., Metribuzin analogs) and, more significantly, as a privileged scaffold for human therapeutics targeting BACE1 (Alzheimer’s), GSK-3β , and the Androgen Receptor (AR) in prostate cancer.

Confirming the intracellular target engagement (TE) of DMT-T is notoriously difficult due to its thione tautomerism , which can lead to promiscuous redox cycling or false-positive binding in biochemical assays.[1] This guide compares the three primary methodologies for validating DMT-T engagement in live cells, recommending Cellular Thermal Shift Assay (CETSA) as the superior protocol due to its label-free nature, which preserves the critical thione pharmacophore.[1]

Part 1: Comparative Analysis of Target Engagement Methodologies

For a molecule like DMT-T (MW ~159 Da), modifying the structure to add a fluorophore or biotin tag often abolishes biological activity.[1] Therefore, the choice of assay is dictated by the need to preserve the steric and electronic integrity of the thione group.

Table 1: Methodological Comparison for DMT-T Validation
FeatureCETSA (Recommended) NanoBRET™ TE Chemoproteomics (PAL)
Principle Ligand-induced thermal stabilization of the target protein.[1][2][3]Energy transfer between a tracer and a luciferase-tagged target.[1]Covalent cross-linking of a modified probe to the target + Mass Spec.
Label Requirement None (Label-Free) Genetic encoding (Luciferase fusion).[1]Chemical modification (Alkyne/Azide handle).[1]
Suitability for DMT-T High. Preserves the critical C=S group.[1]Medium. Requires a tracer that competes with DMT-T.Low. Modifying DMT-T often destroys binding affinity.[1]
Throughput Medium (Western Blot) to High (AlphaLISA).High (Plate reader).Low (Requires LC-MS/MS).[1]
False Positive Risk Low (if aggregation is controlled).Low (competitive binding).[1]High (non-specific covalent labeling).
Primary Output

(Aggregation Temp) shift.

/ Residence Time.
Peptide ID / Binding Site Mapping.[1]

Part 2: The "Senior Scientist" Rationale (Expertise & Causality)

Why CETSA is the Logical Choice for DMT-T: As an Application Scientist, I advise against Chemoproteomics (Photo-Affinity Labeling) for this specific molecule.[1] The sulfanylidene (C=S) group at position 3 is often the key hydrogen-bond acceptor or metal-chelating motif in the active site (e.g., in metalloenzymes or cysteine proteases).[1]

  • Steric Hindrance: Attaching a clickable linker to DMT-T (a small fragment-like molecule) will likely alter its binding pose, yielding negative data even if the parent molecule works.[1]

  • Thione Reactivity: The thione is a "soft" nucleophile.[1] In lysate-based assays, it may form non-specific disulfide bridges with surface cysteines on non-target proteins.[1] CETSA is performed in intact cells, maintaining the cytosolic reducing environment and preventing oxidative artifacts.

Part 3: Validated Protocol – CETSA for DMT-T

This protocol is designed to be self-validating. It includes a "Soluble Fraction Control" to ensure that any disappearance of the protein is due to thermal aggregation, not degradation.

Phase 1: The Cellular Thermal Shift Assay (Western Blot Format)

Materials:

  • Cell Line: Relevant disease model (e.g., LNCaP for Androgen Receptor; SH-SY5Y for BACE1).[1]

  • Compound: DMT-T (dissolved in DMSO; fresh stock to prevent oxidation).[1]

  • Lysis Buffer: PBS with 0.4% NP-40 + Protease Inhibitor Cocktail (EDTA-free).[1]

Step-by-Step Workflow:

  • Treatment:

    • Seed cells at

      
       cells/mL.[1]
      
    • Treat with DMT-T (10 µM) or DMSO (Control) for 1 hour at 37°C.[1]

    • Note: 1 hour is sufficient for cell permeability of this low MW lipophilic compound.

  • Thermal Challenge (The Critical Step):

    • Aliquot cell suspension into 10 PCR tubes (50 µL each).

    • Heat individual tubes for 3 minutes across a gradient: 37°C, 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 67°C.

    • Cooling: Immediately snap-freeze in liquid nitrogen or incubate at 25°C for 3 mins.

  • Lysis & Separation:

    • Add Lysis Buffer.[1] Freeze-thaw 3x (liquid

      
       to 
      
      
      
      ) to lyse cells.
    • Centrifuge: 20,000 x g for 20 mins at 4°C.

    • Causality: This step pellets the denatured/aggregated protein. The supernatant contains only the stabilized, soluble target.

  • Detection:

    • Run supernatant on SDS-PAGE.[1]

    • Immunoblot for the specific target (e.g., BACE1).

    • Quantification: Plot Band Intensity vs. Temperature.

Data Interpretation:

  • Calculate the

    
     (temperature where 50% of protein remains soluble).[1]
    
  • Positive Engagement: A shift (

    
    ) of 
    
    
    
    in the DMT-T treated sample compared to DMSO.[1]

Part 4: Visualization of Signaling & Workflow

Diagram 1: The CETSA Decision Logic for Thione Derivatives

This diagram illustrates why CETSA is chosen over chemical probes for DMT-T, highlighting the risk of modifying the C=S group.[1]

CETSA_Logic Start Candidate: DMT-T (Reactive Thione Group) Q1 Can the C=S group be modified? Start->Q1 Probe Chemical Probe Synthesis (Linker attachment) Q1->Probe Yes (Rare) LabelFree Label-Free Approach (CETSA) Q1->LabelFree No (Likely) Loss Loss of Binding Affinity (False Negative) Probe->Loss Steric Clash Mech Thermodynamic Stabilization of Native Complex LabelFree->Mech Result Validated Intracellular Target Engagement Mech->Result

Caption: Decision tree prioritizing label-free CETSA for DMT-T to avoid disrupting the pharmacophore.

Diagram 2: Experimental Workflow for Thermal Shift

CETSA_Workflow cluster_0 Step 1: Incubation cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Separation Cells Live Cells + DMT-T Heat Heat Gradient (37°C - 67°C) Cells->Heat Spin Centrifuge (20,000g) Heat->Spin Pellet Precipitate (Unbound Target) Spin->Pellet Denatured Super Supernatant (Bound/Stabilized) Spin->Super Soluble

Caption: CETSA workflow separating stabilized drug-target complexes from denatured proteins.[1]

References

  • PubChem. Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Jafari, R. et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][4][5] Nature Protocols, 9(9), 2100–2122.[1] (Foundational CETSA Protocol).[1]

  • Yazdani, et al. (2021).[1][6] 1,3,5-Triazine Nitrogen Mustards... as Innovative Candidates for AChE and BACE1 Inhibitors.[1] (Establishing Triazinones as BACE1 inhibitors). Available at: [Link]

  • Lu, Q. & Russinova, E. (2023).[1][7] Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions.[1][2][3][7] Methods in Molecular Biology.[1][7] Available at: [Link]

  • Martinez, N.J. et al. (2018).[1] Thermal Shift Assay for Determination of Target Engagement.[2][3][4][5][7] Assay Guidance Manual.[1] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

Executive Safety Summary (BLUF) 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 13234-12-3 analog) is a cyclic thiourea derivative often encountered as a metabolite or intermediate in triazinone herbicide synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (BLUF)

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS 13234-12-3 analog) is a cyclic thiourea derivative often encountered as a metabolite or intermediate in triazinone herbicide synthesis (e.g., Metribuzin). Its core hazards stem from the thiocarbonyl (thione) group , which poses risks of sulfur-based stench, skin sensitization, and the release of toxic sulfur oxides (


) and nitrogen oxides (

) upon combustion.

Immediate Directives:

  • Do NOT dispose of down the drain, even after chemical deactivation. The triazine ring structure persists and is a potential aquatic toxin.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent uncontrolled exothermic reactions.

  • Primary Disposal Route: High-temperature incineration via a licensed chemical waste contractor.

Physicochemical & Hazard Profile

Understanding the specific functional groups allows us to predict reactivity and select the correct destruction method.

FeatureSpecificationOperational Implication
Chemical Structure Cyclic Thiourea / TriazinoneNitrogen-rich; forms

during burning.
Functional Group Thione (

) at position 3
Source of stench; vulnerable to oxidative attack (bleach).
Physical State White to off-white crystalline solidDust inhalation hazard. Use powder hood.
Solubility Low in water; Soluble in polar organics (DMSO, MeOH)Deactivation requires a co-solvent if aqueous bleach is used.
Hazard Class Irritant (Skin/Eye), Aquatic ToxicityH315, H319, H411 (Predicted based on class).
Incompatibility Strong Oxidizing AgentsRisk of fire or explosion.

Pre-Disposal Deactivation Protocol (Oxidative Quenching)

Purpose: To chemically convert the reactive thione (


) group into a thermodynamically stable carbonyl (

) or sulfonate group before the waste enters the central accumulation area. This reduces the risk of stench generation and accidental reactivity in waste drums.

Mechanism: The reaction utilizes Sodium Hypochlorite (Bleach) to oxidize the sulfur atom.



Step-by-Step Methodology

Reagents Required:

  • Commercial Bleach (5-10%

    
    )
    
  • Sodium Hydroxide (

    
    , 1M) – to maintain alkaline pH
    
  • Starch-Iodide Paper (for endpoint detection)

  • Ice bath

Protocol:

  • Preparation:

    • Work in a fume hood.

    • Dissolve the waste material in a minimal amount of methanol or dilute NaOH. If the waste is already a solution, proceed to step 2.

    • Place the reaction vessel in an ice bath to control the exotherm.

  • Oxidation:

    • Slowly add the bleach solution to the waste while stirring.

    • Observation: You may observe a transient color change or slight effervescence.

    • Maintain temperature below

      
      .[1]
      
  • Verification (Self-Validating Step):

    • After adding a 20% excess of bleach (by volume), stir for 30 minutes.

    • Test the solution with Starch-Iodide paper .

    • Result: The paper must turn Blue/Black immediately. This confirms excess oxidant is present and the thione has been fully consumed.

    • Corrective Action: If the paper does not turn blue, add more bleach and stir for another 15 minutes.

  • Quenching Excess Oxidant:

    • Once destruction is confirmed, add Sodium Thiosulfate or Sodium Bisulfite slowly until the solution no longer turns Starch-Iodide paper blue. This prevents pressure buildup in waste containers.

  • Final pH Adjustment:

    • Adjust pH to between 6 and 9 using dilute Sulfuric Acid or NaOH.

  • Binning:

    • Transfer the resulting slurry/solution to the Non-Halogenated Aqueous Waste container. Label as "Deactivated Triazinone Waste."

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for handling this material, ensuring compliance with RCRA and local safety standards.

DisposalWorkflow Start Waste: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Liquid / Mother Liquor StateCheck->LiquidPath Dissolved/Reaction Mix SolidBin Segregate: Solid Toxic Waste (Label: Sulfur-bearing Organic) SolidPath->SolidBin Double Bag Deactivation Perform Oxidative Deactivation (Protocol Section 3) LiquidPath->Deactivation High Reactivity/Stench? LiquidBin Segregate: Aqueous Chemical Waste (Label: Deactivated Triazines) LiquidPath->LiquidBin Low Conc. Deactivation->LiquidBin After pH Neutralization Incinerator Final Fate: High Temp Incineration (Licensed Contractor) SolidBin->Incinerator LiquidBin->Incinerator

Caption: Decision tree for segregating and treating triazinone waste streams prior to professional incineration.

Spill Management Procedures

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

Scenario A: Solid Powder Spill
  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 dust mask (or respirator if spill is >10g).

  • Containment: Cover the spill with damp paper towels to prevent dust generation.

  • Cleanup: Scoop up material using a plastic dustpan. Do not use a brush that generates dust.

  • Surface Decon: Wipe the area with a 10% Bleach solution (to oxidize residuals), followed by water.

  • Disposal: Place all cleanup materials into a sealed hazardous waste bag.

Scenario B: Liquid Solution Spill
  • Absorb: Use vermiculite, sand, or commercial "Universal Chemical Absorbent" pads.

  • Neutralize: If the solution is acidic or basic, neutralize cautiously before absorption.

  • Collect: Sweep absorbed material into a waste drum.

  • Ventilate: Ensure the fume hood or room ventilation is active to remove any sulfurous odors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13234-12-3 (Metribuzin Deamino-diketo). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes. (RCRA Guidelines for Triazines). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Handling

Personal protective equipment for handling 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

Topic: Personal Protective Equipment (PPE) & Handling Guide for 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one CAS: 16992-40-8 Synonyms: Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one; Metribuzin-desamino-d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one CAS: 16992-40-8 Synonyms: Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one; Metribuzin-desamino-diketo (intermediate)[1]

Part 1: Executive Hazard Profile & Risk Assessment

Senior Scientist Note: Do not underestimate this compound based on its "intermediate" status. As a sulfur-containing triazine heterocycle, it presents a triad of risks: systemic toxicity via dermal absorption (H312), respiratory irritation (H335), and potential sensitization due to the thione (=S) moiety.[1] Your safety relies on controlling the solid-state dust.[1]

Chemical Hazard Banding (GHS)
Hazard ClassCategoryStatementOperational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedZero-tolerance for hand-to-mouth contact.[1]
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skinDouble-gloving is mandatory.[1] Permeation breakthrough is a systemic risk.[1]
Acute Toxicity (Inhalation) Cat 4H332: Harmful if inhaledFume hood use is non-negotiable for powders.[1]
Skin/Eye Irritation Cat 2/2AH315/H319: Causes irritationGoggles required; safety glasses are insufficient for powder handling.[1]
STOT - Single Exposure Cat 3H335: Respiratory IrritationDust control is the primary engineering requirement.[1]

Part 2: Engineering Controls (Primary Barrier)

PPE is the last line of defense. The following engineering controls must be active before a container is opened.

  • Powder Handling (< 1 gram):

    • Certified Chemical Fume Hood: Sash height must be maintained at the certified working level (typically 18 inches).

    • Face Velocity: 80–100 fpm (0.4–0.5 m/s).[1]

    • Airfoil: Ensure the bottom airfoil is not blocked by equipment to allow smooth sweeping of heavy vapors/dust.

  • Powder Handling (> 1 gram) or Solubilization:

    • Static Control: Sulfur-containing heterocycles often carry significant static charge.[1] Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering (aerosolization) during weighing.

    • Containment Tray: All work must occur within a secondary containment tray (polypropylene) to capture spills.[1]

Part 3: The PPE Matrix (Secondary Barrier)

This matrix is designed to prevent breakthrough during standard laboratory shifts (4 hours).

Hand Protection Strategy (Double-Gloving)

Rationale: H312 (Dermal Toxicity) requires redundancy.[1] The thione group can permeate degraded latex rapidly.

LayerMaterialThicknessFunction
Inner Glove Nitrile (Low Modulus)4 mil (0.10 mm)Biological Barrier: Prevents skin contact if outer glove breaches.[1] Color indicator (e.g., white/purple) recommended to spot tears.[1]
Outer Glove Nitrile (High Performance)5–8 mil (0.12–0.20 mm)Chemical Barrier: Resists incidental solvent splashes (e.g., DMSO, Methanol) used to dissolve the solid.[1]
Glove Length Extended Cuff (12")N/AWrist Protection: Must overlap the lab coat cuff to seal the "wrist gap."
Respiratory & Ocular Protection
Hazard ScenarioRecommended PPETechnical Justification
Standard Handling (Inside Fume Hood)Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side.[1] H319 (Eye Irritation) requires a full seal.[1]
Spill Cleanup / Outside Hood P100 Respirator (Half-face)N95 filters remove 95% of particles but do not seal against vapors.[1] A P100 with organic vapor (OV) cartridge protects against sulfurous odors and fine particulates.[1]
Large Scale (>100g) PAPR (Powered Air Purifying Respirator)Reduces physiological burden and ensures positive pressure to prevent inward leakage of dust.[1]

Part 4: Operational Workflows

Workflow Logic: Safety Decision Tree

SafetyLogic Start Task: Handle 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution QtyCheck Quantity > 10g? Solid->QtyCheck SolventCheck Solvent Permeation Risk? Solution->SolventCheck Hood Chemical Fume Hood (Sash < 18") Glovebox Glove Box / Isolator QtyCheck->Hood No QtyCheck->Glovebox Yes (Dust Risk) SolventCheck->Hood Standard Solvents SolventCheck->Glovebox High Volatility/Toxicity

Caption: Decision logic for selecting engineering controls based on physical state and quantity.

Critical Protocol: Weighing & Solubilization
  • Preparation:

    • Don PPE: Lab coat, Inner Nitrile, Outer Nitrile (taped to coat if handling >10g), Goggles.[1]

    • Place a static dissipative mat or wipe inside the balance chamber.

  • Transfer:

    • Use a disposable anti-static spatula.[1]

    • Never pour from the stock bottle. Transfer small amounts to a secondary weighing boat.

  • Solubilization (The High-Risk Moment):

    • Add solvent (typically DMSO or Methanol for triazinones) slowly.[1]

    • Warning: The thione group may release sulfurous odors upon solvation. Ensure hood airflow is optimal.[1]

  • Waste Segregation:

    • Solid waste (weigh boats, contaminated wipes) goes into Hazardous Solid Waste (Toxic) .[1]

    • Liquid waste goes into Non-Halogenated Organic Solvents (unless halogenated solvents were used).[1]

    • Labeling: Must explicitly state "Contains Sulfur Heterocycles" to alert disposal teams (incineration parameters differ).[1]

Part 5: Decontamination & Doffing (The "Clean Exit")[1]

Most exposures occur after the experiment, during the removal of contaminated PPE.

Doffing Start Experiment Complete Wipe Wipe Outer Gloves (Ethanol/Soap) Start->Wipe RemoveOuter Remove Outer Gloves (Beak Method) Wipe->RemoveOuter Inspect Inspect Inner Gloves (Stains/Tears?) RemoveOuter->Inspect Coat Remove Lab Coat (Roll inside out) Inspect->Coat Goggles Remove Goggles (Last) Coat->Goggles Wash Wash Hands (Soap + Water 20s) Goggles->Wash

Caption: Sequential doffing procedure to prevent secondary dermal exposure.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one (CAS 16992-40-8).[1] National Library of Medicine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. Retrieved from [Link]

Sources

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